molecular formula C10H16N2O3S B117402 (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide CAS No. 112101-81-2

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Cat. No.: B117402
CAS No.: 112101-81-2
M. Wt: 244.31 g/mol
InChI Key: IORITYIZDHJCGT-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, also known as (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, is a useful research compound. Its molecular formula is C10H16N2O3S and its molecular weight is 244.31 g/mol. The purity is usually 95%.
The exact mass of the compound (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-7(11)5-8-3-4-9(15-2)10(6-8)16(12,13)14/h3-4,6-7H,5,11H2,1-2H3,(H2,12,13,14)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORITYIZDHJCGT-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10920664
Record name 5-(2-Aminopropyl)-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112101-81-2
Record name (R)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112101-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112101812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(2-Aminopropyl)-2-methoxybenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10920664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenesulfonamide, 5-[(2R)-2-aminopropyl]-2-methoxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (R)-(-)-5-(2-AMINOPROPYL)-2-METHOXYBENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67X36A2XME
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a crucial chiral intermediate in the manufacture of Tamsulosin. Tamsulosin is a selective alpha-1 adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). The therapeutic efficacy of Tamsulosin is primarily attributed to its (R)-enantiomer, making the stereoselective synthesis of this intermediate a critical aspect of its production.[1][2][3]

This document details various synthetic strategies, including classical resolution, asymmetric synthesis, and chemoenzymatic methods. It includes detailed experimental protocols for key reactions, presents quantitative data in structured tables for comparative analysis, and provides visualizations of the synthetic workflows.

Synthetic Strategies and Pathways

Several distinct strategies have been developed for the synthesis of enantiomerically pure (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. The primary challenge lies in the stereoselective introduction of the amine group at the chiral center. The most common approaches are outlined below.

Classical Resolution of a Racemic Mixture

This traditional method involves the synthesis of a racemic mixture of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide, followed by separation of the enantiomers using a chiral resolving agent. D-(-)-tartaric acid is a commonly used resolving agent, which forms diastereomeric salts with the racemic amine.[1][4] The differing solubilities of these salts allow for their separation by fractional crystallization.

Key steps in this pathway include:

  • Synthesis of the racemic amine.

  • Formation of diastereomeric salts with a chiral acid.

  • Fractional crystallization to isolate the desired diastereomer.

  • Liberation of the free amine from the salt.

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired (R)-enantiomer, thus avoiding the need for a resolution step and the associated loss of 50% of the material. One notable approach utilizes Ellman's sulfinamide reagent as a chiral auxiliary.[1][5] This method involves the condensation of a ketone precursor with the chiral sulfinamide, followed by stereoselective reduction and subsequent removal of the auxiliary.

Another asymmetric approach starts from D-alanine, a readily available chiral building block. This pathway involves a Friedel-Crafts reaction to construct the aromatic core while retaining the stereochemistry of the starting material.[6]

Chemoenzymatic Synthesis

Chemoenzymatic methods leverage the high selectivity of enzymes to achieve the desired stereochemistry. Biocatalysts such as transaminases can be employed for the asymmetric amination of a ketone precursor to directly yield the (R)-amine with high enantiomeric excess.[2][7] Alcohol dehydrogenases (ADHs) can also be used to produce a chiral alcohol intermediate, which is then converted to the target amine.[2][7] These enzymatic approaches are often more environmentally friendly and can offer high efficiency and selectivity.

Quantitative Data Summary

The following tables summarize the quantitative data associated with the different synthetic pathways, providing a basis for comparison of their efficiencies.

Table 1: Comparison of Asymmetric Synthesis and Classical Resolution

ParameterAsymmetric Synthesis (Ellman's Reagent)Classical Resolution (D-(-)-Tartaric Acid)
Starting Material 1-(4-methoxy-3-sulfamoylphenyl)propan-2-one(R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
Key Reagent (R)-tert-butanesulfinamideD-(-)-tartaric acid
Initial Enantiomeric Ratio (R:S) 87:13[5]50:50
Final Enantiomeric Excess (ee) >99.5% (after crystallization)[5][8]>99.9% (after kinetic resolution)[4]
Overall Yield Not explicitly stated for the entire sequence33-35%[4]

Table 2: Chemoenzymatic Synthesis Data

Enzymatic ApproachBiocatalystKey TransformationOverall YieldEnantiomeric Excess (ee)
Transamination TransaminaseKetone to (R)-amine49% (from ketone precursor)[2][7]High (not quantified in abstract)
Bioreduction Alcohol Dehydrogenase (ADH-A from Rhodococcus ruber)Ketone to (S)-alcoholNot explicitly statedHigh (not quantified in abstract)

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Protocol 1: Classical Resolution of Racemic 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

This protocol is adapted from a patented method for the resolution of the racemic amine using D-(-)-tartaric acid.[1][4]

  • Dissolution: Dissolve 300.0 g of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide in 3000 ml of a methanol:water (95:5 v/v) mixture. Heat the mixture to 60-65°C to achieve complete dissolution.[1][4]

  • Salt Formation: Slowly add 202.9 g of D-(-)-tartaric acid to the solution while maintaining the temperature at 60-65°C. Stir the mixture at this temperature for 6 hours.[1][4]

  • Crystallization: Cool the reaction mixture to 28-30°C and continue stirring for an additional 6 hours to allow for the crystallization of the diastereomeric salt.[1]

  • Filtration and Washing: Filter the precipitated solid at 28-30°C and wash the filter cake with methanol.[1]

  • Drying: Dry the isolated solid at 50-55°C until a constant weight is achieved. This yields the tartarate salt of the (R)-isomer.

  • Liberation of Free Amine: To obtain the free (R)-amine, suspend the tartarate salt in water and treat it with an aqueous base, such as sodium hydroxide solution, to adjust the pH to 9.5-10.0. Stir the mixture for 1 hour.[1][4]

  • Isolation: Filter the resulting solid, wash with water, and dry to obtain (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

Protocol 2: Asymmetric Synthesis using Ellman's Reagent

This protocol is based on the use of (R)-tert-butanesulfinamide as a chiral auxiliary.[5][8]

  • Imine Formation: To a solution of 1-(4-methoxy-3-sulfamoylphenyl)propan-2-one (1.2 equivalents) and (R)-tert-butanesulfinamide (1 equivalent) in a suitable solvent, add a dehydrating agent such as titanium tetraethoxide. Stir the mixture at room temperature until the formation of the corresponding sulfinylimine is complete.

  • Stereoselective Reduction: Cool the reaction mixture and add a reducing agent, such as sodium borohydride, portion-wise. The stereoselectivity of this step is directed by the chiral sulfinyl group.

  • Hydrolysis: After the reduction is complete, quench the reaction and hydrolyze the sulfinamide group by adding an acid, such as hydrochloric acid.

  • Purification and Enhancement of Chiral Purity: The crude product, with an enantiomeric ratio of approximately 87:13, is then subjected to crystallization with dibenzoyl-D-tartaric acid.[5] This step enhances the chiral purity to >99.5%.[5][8]

  • Isolation of Free Amine: The purified diastereomeric salt is then treated with a base to liberate the free (R)-amine.

Synthesis Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key synthetic pathways.

classical_resolution racemic_amine (R,S)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide diastereomeric_salts Diastereomeric Salts ((R)-amine-(D)-acid and (S)-amine-(D)-acid) racemic_amine->diastereomeric_salts tartaric_acid D-(-)-Tartaric Acid tartaric_acid->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization r_salt (R)-amine-(D)-acid Salt (less soluble) fractional_crystallization->r_salt Solid s_salt (S)-amine-(D)-acid Salt (in solution) fractional_crystallization->s_salt Mother Liquor base_treatment Base Treatment r_salt->base_treatment final_product (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide base_treatment->final_product

Caption: Classical Resolution Pathway.

asymmetric_synthesis ketone 1-(4-methoxy-3-sulfamoylphenyl) propan-2-one condensation Condensation ketone->condensation ellman_reagent (R)-tert-butanesulfinamide ellman_reagent->condensation sulfinylimine Chiral Sulfinylimine condensation->sulfinylimine reduction Stereoselective Reduction sulfinylimine->reduction sulfinamide Protected (R)-Amine reduction->sulfinamide hydrolysis Hydrolysis sulfinamide->hydrolysis crude_product Crude (R)-Amine (87:13 R:S) hydrolysis->crude_product purification Crystallization with Dibenzoyl-D-tartaric acid crude_product->purification final_product (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide (>99.5% ee) purification->final_product

Caption: Asymmetric Synthesis Pathway.

chemoenzymatic_synthesis ketone 1-(4-methoxy-3-sulfamoylphenyl) propan-2-one biotransamination Asymmetric Biotransamination ketone->biotransamination transaminase Transaminase transaminase->biotransamination final_product (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide biotransamination->final_product

References

An In-Depth Technical Guide on (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document addresses the mechanism of action of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. Extensive investigation of scientific literature and chemical databases reveals that this compound is not an active pharmaceutical ingredient with a direct pharmacological mechanism of action. Instead, it is consistently identified as a key chemical intermediate used in the synthesis of Tamsulosin, a well-established α1-adrenoceptor antagonist.[1][2][3][4] This guide will, therefore, clarify the role of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide as a precursor and detail the mechanism of action of the final product, Tamsulosin, for which it is synthesized.

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Synthetic Precursor

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS Number: 112101-81-2) is an organic chemical compound primarily utilized in the pharmaceutical industry as a building block.[3] Its principal and well-documented application is in the multi-step synthesis of Tamsulosin.[1][5] Patents and chemical literature describe methods for producing this intermediate with high optical purity, which is critical for the synthesis of the final active drug.[5][6] There is no substantive evidence in the public domain to suggest that this intermediate is intended for therapeutic use or that it possesses a significant pharmacological activity of its own. Its function is to provide the necessary chemical scaffold for the construction of the Tamsulosin molecule.

Mechanism of Action of the Final Product: Tamsulosin

While the precursor itself lacks a direct mechanism of action, it is instrumental in creating Tamsulosin, a potent and selective antagonist of α1-adrenergic receptors.

Target Receptors and Affinity

Tamsulosin exhibits high affinity for the α1A and α1D adrenergic receptor subtypes, which are prevalent in the smooth muscle of the human prostate, bladder neck, and prostatic urethra. Its affinity for the α1B subtype, which is predominantly found in blood vessels, is significantly lower. This receptor selectivity is a key feature of its clinical profile.

Signaling Pathway

The mechanism of action of Tamsulosin is centered on the blockade of α1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) linked to the Gq signaling pathway.

  • Normal Activation (Without Tamsulosin): The endogenous catecholamines, norepinephrine and epinephrine, bind to α1-adrenoceptors. This activates the Gq alpha subunit.

  • Downstream Cascade: Activated Gq stimulates the enzyme phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Release: IP3 binds to receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions into the cytoplasm.

  • Muscle Contraction: The elevated intracellular calcium levels lead to the contraction of smooth muscle cells in the prostate and bladder neck.

Tamsulosin's Role as an Antagonist: Tamsulosin competitively binds to the α1A and α1D adrenoceptors, preventing norepinephrine from binding and initiating the signaling cascade described above. This blockade inhibits the release of intracellular calcium and leads to the relaxation of smooth muscle.

The following diagram illustrates the Gq-coupled α1-adrenoceptor signaling pathway that Tamsulosin inhibits.

Tamsulosin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor α1-Adrenoceptor (Gq-coupled) Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates SR Sarcoplasmic Reticulum IP3->SR Stimulates Release Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Induces Norepinephrine Norepinephrine Norepinephrine->Receptor Activates Tamsulosin Tamsulosin (Antagonist) Tamsulosin->Receptor BLOCKS

Caption: Tamsulosin blocks the α1-adrenoceptor signaling pathway.

Experimental Protocols and Data

As (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a synthetic intermediate, there are no publicly available experimental protocols or quantitative data relating to its pharmacological activity (e.g., binding assays, functional assays). The relevant experimental procedures found in the literature pertain to its chemical synthesis and purification, such as High-Performance Liquid Chromatography (HPLC) methods to determine chiral purity.[6]

The workflow for its use is purely synthetic, as outlined below.

Synthesis_Workflow Start Starting Materials (e.g., D-alanine, methoxybenzene) Reaction Multi-step Chemical Synthesis (e.g., Friedel-Crafts reaction) Start->Reaction Intermediate (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide Reaction->Intermediate Purification Purification & Chiral Purity Analysis (e.g., HPLC) Intermediate->Purification FinalReaction Further Synthetic Steps (e.g., o-ethoxyphenoxyethylation) Purification->FinalReaction Tamsulosin Tamsulosin (Final API) FinalReaction->Tamsulosin

Caption: Synthetic workflow involving the title compound.

Conclusion

References

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chiral molecule of significant interest in the pharmaceutical industry, primarily serving as a key intermediate in the synthesis of Tamsulosin. Tamsulosin is a selective α1-adrenergic receptor antagonist widely prescribed for the treatment of benign prostatic hyperplasia (BPH). This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, detailed experimental protocols for its synthesis and analysis, and an in-depth discussion of the biological context of its end-product, Tamsulosin, including its mechanism of action and relevant signaling pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference(s)
IUPAC Name 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide[1][2]
Synonyms (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, Tamsulosin Amine, Tamsulosin EP Impurity B[3][4]
CAS Number 112101-81-2[1][4]
Molecular Formula C₁₀H₁₆N₂O₃S[1][4]
Molecular Weight 244.31 g/mol [1][4]
Appearance White to off-white solid/powder[3][5]
Melting Point 166-167 °C[6][7][8]
Boiling Point (Predicted) 445.5 ± 55.0 °C at 760 mmHg[8][9]
Density (Predicted) 1.247 ± 0.06 g/cm³[8]
Flash Point 222.7 - 223.2 °C[9][10]
pKa (Predicted) 10.08 ± 0.60[7]
Solubility Slightly soluble in Chloroform and Methanol.[7] Quantitative data in various solvents is not readily available.
Storage 2-8°C, in a dry and well-ventilated place.[3][5][7]

Biological Significance and Context

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is primarily valued as a critical chiral building block for the synthesis of Tamsulosin.[6][11] Direct studies on the biological activity of this intermediate are limited. The therapeutic relevance is therefore understood through the pharmacological profile of Tamsulosin.

Tamsulosin's Mechanism of Action

Tamsulosin is a selective antagonist of α1-adrenergic receptors, with a higher affinity for the α1A and α1D subtypes compared to the α1B subtype.[12][13][14][15] These α1A and α1D receptors are predominantly located in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck.[16][17][18]

The binding of norepinephrine to these receptors triggers a signaling cascade that leads to smooth muscle contraction, contributing to the symptoms of BPH, such as urinary hesitancy and reduced urinary flow. Tamsulosin competitively blocks these receptors, leading to the relaxation of the smooth muscles in the prostate and bladder neck.[17][19][20] This relaxation reduces the obstruction of the urethra, thereby improving urine flow and alleviating the symptoms of BPH.[16][17][20]

Signaling Pathway of Tamsulosin Action

The mechanism of action of Tamsulosin involves the interruption of the Gq-coupled protein signaling pathway associated with α1-adrenergic receptors. A simplified representation of this pathway is provided below.

Tamsulosin_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Norepinephrine Norepinephrine Alpha1_Receptor α1A/α1D-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds Gq Gq Protein Alpha1_Receptor->Gq Activates Tamsulosin Tamsulosin Tamsulosin->Alpha1_Receptor Blocks Relaxation Smooth Muscle Relaxation Tamsulosin->Relaxation Promotes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor on Ca Ca²⁺ SR->Ca Releases Contraction Smooth Muscle Contraction Ca->Contraction Leads to

Caption: Tamsulosin's antagonistic action on α1-adrenergic receptors.

Experimental Protocols

The synthesis of enantiomerically pure (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a critical step in the manufacturing of Tamsulosin. Below are outlines of key experimental procedures derived from patent literature.

Synthesis from D-Alanine

This synthetic route leverages the chirality of the starting material, D-alanine, to produce the desired (R)-enantiomer. The general workflow is depicted below.

Synthesis_Workflow D_Alanine D-Alanine N_Protected_D_Alanine N-Protected D-Alanine D_Alanine->N_Protected_D_Alanine Amino Group Protection (e.g., with ethyl trifluoroacetate) Friedel_Crafts_Product 4'-methoxy-2-(N-protected) -aminopropiophenone N_Protected_D_Alanine->Friedel_Crafts_Product Friedel-Crafts Reaction (with methoxybenzene) Reduced_Product 1-(4-methoxyphenyl)-2- (N-protected)-aminopropane Friedel_Crafts_Product->Reduced_Product Carbonyl Group Reduction Chlorosulfonated_Product Chlorosulfonated Intermediate Reduced_Product->Chlorosulfonated_Product Chlorosulfonation Ammonolysis_Product N-Protected (R)-5-(2-aminopropyl)- 2-methoxybenzenesulfonamide Chlorosulfonated_Product->Ammonolysis_Product Ammonolysis Final_Product (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide Ammonolysis_Product->Final_Product Deprotection

Caption: General synthetic workflow from D-Alanine.

A representative experimental protocol based on patent literature is as follows[3][21]:

  • Amino Group Protection of D-Alanine: To a mixture of D-alanine and a base (e.g., triethylamine) in a suitable solvent (e.g., methanol), a protecting group reagent (e.g., ethyl trifluoroacetate) is added. The reaction mixture is stirred at room temperature until the reaction is complete.

  • Friedel-Crafts Reaction: The N-protected D-alanine is reacted with methoxybenzene in the presence of a Lewis acid catalyst (e.g., iron (III) chloride) to yield the corresponding 4'-methoxy-2-(N-protected)-aminopropiophenone.

  • Carbonyl Group Reduction: The oxo group of the propiophenone derivative is completely reduced to a methylene group to obtain 1-(4-methoxyphenyl)-2-(N-protected)-aminopropane.

  • Chlorosulfonation and Ammonolysis: The resulting compound is chlorosulfonated, and the subsequent ammonolysis of the sulfonyl chloride group yields N-protected (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.

  • Deprotection: The amino protecting group is removed to afford the final product, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Resolution of Racemic (R,S)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

An alternative approach involves the synthesis of the racemic mixture followed by chiral resolution. A typical protocol using D-(-)-tartaric acid is described below[6][7]:

  • Dissolution: Racemic (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is dissolved in a mixture of solvents, such as methanol and water (e.g., 95:5 v/v), with heating (e.g., to 60-65°C).

  • Addition of Resolving Agent: A solution of D-(-)-tartaric acid is slowly added to the heated solution.

  • Diastereomeric Salt Formation: The mixture is maintained at an elevated temperature for several hours to facilitate the formation of the diastereomeric salt.

  • Isolation: The crystalline diastereomeric salt of the (R)-enantiomer with D-(-)-tartaric acid precipitates and is collected by filtration at the elevated temperature.

  • Purification: The isolated salt can be further purified by recrystallization to achieve high enantiomeric excess.

  • Liberation of the Free Base: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to adjust the pH (e.g., to 9.5-10) and liberate the free (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, which is then isolated by filtration.

Analytical Method: Chiral HPLC

The enantiomeric purity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is critical and can be determined by High-Performance Liquid Chromatography (HPLC). A validated chiral reverse-phase HPLC method is summarized below[1][12]:

  • Column: Crownpak CR (+)

  • Mobile Phase: Perchloric acid buffer (pH 1.0)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 226 nm

  • Injection Volume: 20 µL

  • Analyte Concentration: 1 mg/mL in mobile phase

This method allows for the separation and quantification of the (S)-enantiomer, which is an impurity. The limit of detection and quantification for the (S)-enantiomer have been reported to be 0.084 µg/mL and 0.159 µg/mL, respectively.[1][12]

Spectroscopic Data

  • ¹H NMR: A patent provides the following ¹H NMR data for an intermediate in the synthesis, N-{(1R)-2-[3-(aminosulfonyl)-4-methoxyphenyl]-1-methylethyl}-N-[(1R)-1-phenylethyl]acetamide: δ 1.26 (d, J=6.5, 3H), 1.58 (d, J=6.9, 3H), 1.80 (b, 1H), 2.30 (s, 3H), 2.32 (bm, 1H), 3.13 (bm, 1H), 3.93 (s, 3H), 5.11 (bm, 1H), 6.77 (m, 2H), 7.02 (bs, 1H), 7.37 (m, 5H) (CDCl₃, 30°C).[22] Researchers synthesizing the final compound should expect characteristic signals for the aminopropyl, methoxy, and substituted benzene ring protons.

  • ¹³C NMR, IR, and Mass Spectrometry: Detailed, publicly available, and interpreted spectra for these techniques are scarce. Standard analytical characterization should be performed to confirm the structure and purity of the synthesized compound. Pharmaffiliates provides access to FTIR, ¹H NMR, and ¹³C NMR tools on their website for reference.[5]

Pharmacokinetics and Toxicology of Tamsulosin

Understanding the pharmacokinetic and toxicological profile of the final drug product, Tamsulosin, is essential for drug development professionals.

ParameterDescriptionReference(s)
Absorption Oral bioavailability is close to 100% in the fasted state for the modified-release formulation. Food intake can affect absorption.[9][19]
Distribution Highly bound to plasma proteins, primarily α₁-acid glycoprotein. The steady-state volume of distribution is approximately 32 L.[19][20]
Metabolism Extensively metabolized in the liver, mainly by cytochrome P450 enzymes CYP3A4 and CYP2D6.[13][19]
Excretion A small percentage (8.7-15%) of the oral dose is excreted unchanged in the urine. The majority is excreted as metabolites.[19][23]
Half-life The apparent half-life for the modified-release formulation is approximately 9 to 15 hours.[9][23]
Toxicity The most common adverse effects include dizziness, headache, and retrograde ejaculation.[24] Overdose can lead to hypotension and tachycardia, and in some cases, bradycardia.[25][26] Tamsulosin has been associated with a low rate of transient serum aminotransferase elevations, with very rare instances of clinically apparent acute liver injury.[27]

Conclusion

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a fundamentally important chiral intermediate for the synthesis of the widely used drug, Tamsulosin. This guide has provided a detailed overview of its physical and chemical properties, methodologies for its synthesis and analysis, and the crucial biological context of its role as a precursor. The information presented is intended to be a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development, facilitating a deeper understanding of this key molecule and its application in the pharmaceutical industry.

References

Spectroscopic and Structural Elucidation of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key chiral intermediate in the synthesis of Tamsulosin. Due to the limited availability of public, raw spectroscopic data for this specific intermediate, this document combines reported physical characteristics with predicted spectroscopic data based on its chemical structure and analysis of related compounds. This guide is intended to support research and development activities by providing a foundational understanding of the compound's analytical profile.

Chemical Structure and Properties

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative with a chiral center, making stereospecific synthesis and characterization crucial for its use in pharmaceutical manufacturing.

PropertyValue
IUPAC Name (2R)-1-(4-methoxy-3-sulfamoylphenyl)propan-2-amine
Synonyms Tamsulosin Impurity B, Tamsulosin Amine
CAS Number 112101-81-2
Molecular Formula C₁₀H₁₆N₂O₃S
Molecular Weight 244.31 g/mol
Appearance White to off-white solid
Melting Point 166-167 °C

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.6d1HAr-H (proton ortho to SO₂NH₂)
~7.2dd1HAr-H (proton ortho to aminopropyl)
~6.9d1HAr-H (proton ortho to methoxy)
~3.9s3HOCH₃
~3.4m1HCH (chiral center)
~2.8dd1HCH₂ (diastereotopic)
~2.6dd1HCH₂ (diastereotopic)
~1.6 (broad)s2HNH₂ (amine)
~1.1d3HCH₃
(variable)(broad) s2HSO₂NH₂

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppmAssignment
~155Ar-C (C-OCH₃)
~135Ar-C (C-SO₂NH₂)
~130Ar-C (C-CH₂)
~128Ar-CH
~115Ar-CH
~112Ar-CH
~56OCH₃
~49CH (chiral center)
~40CH₂
~20CH₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3300-3200Medium, BroadN-H stretch (sulfonamide)
3050-3000WeakC-H stretch (aromatic)
2980-2850MediumC-H stretch (aliphatic)
1600-1450Medium-StrongC=C stretch (aromatic ring)
~1330StrongS=O stretch (asymmetric, sulfonamide)
~1160StrongS=O stretch (symmetric, sulfonamide)
~1250StrongC-O stretch (aryl ether)
~900StrongS-N stretch (sulfonamide)
Mass Spectrometry (MS)
m/zInterpretation
244[M]⁺˙ (Molecular Ion)
227[M - NH₃]⁺
182[M - C₃H₇N]⁺
165[M - SO₂NH₂]⁺
44[C₂H₆N]⁺ (from cleavage alpha to the amine)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak.

IR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to a fine powder and press into a transparent pellet using a hydraulic press.

    • ATR: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Acquisition:

    • ESI-MS: Introduce the sample solution into the ESI source via direct infusion or through an LC system. Acquire the mass spectrum in positive ion mode.

    • EI-MS: Introduce the sample (if sufficiently volatile) via a direct insertion probe or GC inlet. Acquire the mass spectrum.

    • For fragmentation analysis (MS/MS), select the molecular ion (m/z 244) and subject it to collision-induced dissociation (CID).

Synthesis and Signaling Pathway Context

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a crucial building block in the synthesis of Tamsulosin. The following diagram illustrates a generalized synthetic workflow.

G cluster_0 Synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Start Starting Materials (e.g., 4-methoxyphenylacetone) Step1 Reductive Amination Start->Step1 Step2 Resolution of Enantiomers (e.g., with a chiral acid) Step1->Step2 Step3 Chlorosulfonylation Step2->Step3 Step4 Ammonolysis Step3->Step4 Product (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Step4->Product

Caption: A generalized workflow for the synthesis of the target compound.

This intermediate is then used in the final step of Tamsulosin synthesis, which acts as a selective α₁A-adrenergic receptor antagonist.

G Tamsulosin Tamsulosin Alpha1A_Receptor α1A-Adrenergic Receptor (Prostate Smooth Muscle) Tamsulosin->Alpha1A_Receptor Antagonizes/Blocks Relaxation Smooth Muscle Relaxation (Improved Urine Flow) Tamsulosin->Relaxation Leads to PLC Phospholipase C (PLC) Activation Alpha1A_Receptor->PLC Inhibits Signaling IP3_DAG IP₃ and DAG Production PLC->IP3_DAG Calcium Intracellular Ca²⁺ Release IP3_DAG->Calcium Contraction Smooth Muscle Contraction Calcium->Contraction

Caption: Simplified signaling pathway of Tamsulosin's mechanism of action.

Crystal Structure of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, commonly known as tamsulosin, focusing on its hydrochloride salt. Tamsulosin is a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2] A thorough understanding of its solid-state structure is critical for drug development, formulation, and ensuring therapeutic efficacy. This document outlines the crystallographic parameters, experimental methodologies for its characterization, and key structural features.

Crystallographic Data Summary

The crystal structure of tamsulosin hydrochloride has been determined using synchrotron X-ray powder diffraction data.[1][2][3] The compound crystallizes in the monoclinic space group P2₁ (#4).[1][2][3] The asymmetric unit contains two crystallographically independent tamsulosin cations and two chloride anions. The crystal structure is characterized by the presence of alternating polar and nonpolar layers.[3]

Below is a summary of the key crystallographic data for tamsulosin hydrochloride.

ParameterValue
Chemical FormulaC₂₀H₂₉N₂O₅SCl
Molecular Weight444.98 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)7.62988(2)
b (Å)9.27652(2)
c (Å)31.84996(12)
β (°)93.2221(2)
Volume (ų)2250.734(7)
Z4

Experimental Protocols

The determination of the crystal structure of tamsulosin hydrochloride involves a multi-step process, from synthesis and crystallization to diffraction analysis and structure refinement.

Synthesis and Crystallization of Tamsulosin Hydrochloride

Several methods for the synthesis of tamsulosin have been reported. A common approach involves the reaction of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with 2-(2-ethoxyphenoxy)ethyl bromide. The resulting tamsulosin free base is then converted to the hydrochloride salt.

Crystallization is a critical step to obtain high-purity single crystals suitable for X-ray diffraction. A typical procedure involves:

  • Dissolution: Dissolving tamsulosin free base in a suitable solvent, such as a mixture of isopropanol and water, and heating to reflux to ensure complete dissolution.

  • Salt Formation: Cooling the solution and adding hydrochloric acid to precipitate the tamsulosin hydrochloride salt.

  • Crystallization: The mixture is then warmed to a specific temperature (e.g., 55°C) and subsequently cooled to a lower temperature (e.g., 0°C) to promote crystal growth.

  • Isolation: The resulting crystals are isolated by filtration, washed with a cold solvent like isopropanol, and dried.

X-ray Diffraction Analysis

The crystal structure of tamsulosin hydrochloride was solved and refined using synchrotron X-ray powder diffraction data. This technique is particularly useful when single crystals of sufficient size and quality are difficult to obtain.

The general workflow for the X-ray diffraction analysis is as follows:

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement synthesis Synthesis of Tamsulosin Base crystallization Crystallization of HCl Salt synthesis->crystallization HCl addition data_collection Synchrotron Powder Diffraction Data Collection crystallization->data_collection structure_solution Structure Solution (Charge Flipping) data_collection->structure_solution rietveld_refinement Rietveld Refinement structure_solution->rietveld_refinement dft_optimization DFT Geometry Optimization rietveld_refinement->dft_optimization final_structure Final Crystal Structure dft_optimization->final_structure Final Crystal Structure

Caption: Experimental workflow for the crystal structure analysis of tamsulosin hydrochloride.

The structure was solved using charge flipping methods and refined using the Rietveld method.[3] Density functional theory (DFT) was employed to optimize the geometry of the molecule.[1][3]

Key Structural Features

Molecular Conformation

In the crystal structure, the two arene rings of the tamsulosin molecule are connected by a carbon chain that is oriented roughly parallel to the c-axis.[1][2][3] There are two independent tamsulosin cations in the asymmetric unit, which exhibit slightly different conformations.

Crystal Packing and Hydrogen Bonding Network

The crystal structure of tamsulosin hydrochloride is stabilized by an extensive network of hydrogen bonds.[1][2][3] The packing is characterized by the formation of slabs of tamsulosin hydrochloride molecules perpendicular to the c-axis.[2][3]

Key hydrogen bonding interactions include:

  • Strong hydrogen bonds between the protonated nitrogen atoms of the aminopropyl group and the chloride anions.[1][2][3]

  • Hydrogen bonds between one of the hydrogen atoms of the sulfonamide group and a chloride anion.[1][2][3]

  • Bifurcated hydrogen bonds from the other sulfonamide hydrogen atom to two ether oxygen atoms.[1][2][3]

These interactions link the cations and anions into columns along the b-axis.[1][2][3]

hydrogen_bonding cluster_aminopropyl Protonated Aminopropyl Group cluster_sulfonamide Sulfonamide Group tamsulosin_cation Tamsulosin Cation aminopropyl_N N⁺-H sulfonamide_N_H1 N-H₁ sulfonamide_N_H2 N-H₂ chloride_anion Chloride Anion (Cl⁻) ether_oxygen Ether Oxygen aminopropyl_N->chloride_anion Strong H-bond sulfonamide_N_H1->chloride_anion H-bond sulfonamide_N_H2->ether_oxygen Bifurcated H-bond sulfonamide_N_H2->ether_oxygen

Caption: Key hydrogen bonding interactions in the crystal structure of tamsulosin hydrochloride.

Polymorphism

While the hydrochloride salt of tamsulosin is the focus of this guide, it is noteworthy that the free base, (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, can exist in different polymorphic forms, designated as Form I and Form II. These polymorphs can serve as starting materials for the preparation of the hydrochloride salt. The existence of polymorphism highlights the importance of controlling crystallization conditions to ensure the desired solid form is obtained. An amorphous form of tamsulosin hydrochloride has also been described.

This comprehensive analysis of the crystal structure of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide hydrochloride provides essential data and methodologies for researchers and professionals in the pharmaceutical field. A thorough understanding of its solid-state properties is fundamental for the development of stable, effective, and high-quality drug products.

References

An In-depth Technical Guide on (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Precursor to a Potent α1-Adrenoceptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chiral organic compound primarily recognized as a crucial intermediate in the synthesis of Tamsulosin.[1][2][3][4] Tamsulosin is a well-established selective antagonist of α1A-adrenergic receptors, widely used in the treatment of benign prostatic hyperplasia (BPH).[2] While the biological activity of Tamsulosin is extensively documented, the direct pharmacological profile of its precursor, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, is not extensively studied. This guide provides a comprehensive overview of the known information about this compound, focusing on its chemical properties, its role in the synthesis of Tamsulosin, and its potential, albeit unconfirmed, biological activity based on its structural relationship to Tamsulosin.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is presented in the table below.

PropertyValueReference
CAS Number 112101-81-2[5][6][7]
Molecular Formula C10H16N2O3S[5][6]
Molecular Weight 244.31 g/mol [5][6]
IUPAC Name 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide[6]
Synonyms Tamsulosin Amine, Tamsulosin hydrochloride impurity B[6][8]
Appearance White to off-white solid[9]
Melting Point 166°C - 167°C[2]
Boiling Point 445.5 °C[10]
Flash Point 223.2 °C[10]

Role in the Synthesis of Tamsulosin

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a key building block in the multi-step synthesis of Tamsulosin. The synthesis of this intermediate with high optical purity is a critical aspect of manufacturing Tamsulosin, as the (R)-isomer is the active enantiomer.[11] Various synthetic routes have been developed to produce this compound, often starting from materials like D-alanine and methoxybenzene.[1] The process typically involves several steps, including Friedel-Crafts reactions and chiral resolution techniques to ensure the correct stereochemistry.[1][2]

Below is a generalized workflow for the synthesis of Tamsulosin, highlighting the central role of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

G A Starting Materials (e.g., D-alanine, Methoxybenzene) B Multi-step Synthesis & Chiral Resolution A->B C (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide (Key Intermediate) B->C D Coupling with 2-(2-ethoxyphenoxy)ethyl bromide C->D E Tamsulosin (Final Active Pharmaceutical Ingredient) D->E

Figure 1: Simplified workflow for the synthesis of Tamsulosin.

Potential Biological Activity

Direct studies on the biological activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide are scarce in publicly available literature. However, based on the principle of structure-activity relationships, some potential activities can be hypothesized.

Given that it is a direct precursor to Tamsulosin and shares a significant portion of its chemical structure, it is plausible that (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide may exhibit some affinity for adrenergic receptors. Tamsulosin's high affinity and selectivity for α1A-adrenergic receptors are attributed to its complete structure. This intermediate lacks the 2-(2-ethoxyphenoxy)ethyl group, which is crucial for the high-affinity binding of Tamsulosin to the receptor. Therefore, while the intermediate might interact with α1-adrenoceptors, it would likely do so with significantly lower potency and selectivity compared to the final drug.

Tamsulosin Signaling Pathway

To understand the potential target of this intermediate, it is useful to review the signaling pathway of Tamsulosin. Tamsulosin is an antagonist at α1A-adrenergic receptors, which are G-protein coupled receptors. In the smooth muscle of the prostate and bladder neck, these receptors, when activated by norepinephrine, lead to muscle contraction. Tamsulosin blocks this action, leading to muscle relaxation and relief of BPH symptoms.

G cluster_membrane Cell Membrane receptor α1A-Adrenergic Receptor g_protein Gq/11 Protein Activation receptor->g_protein norepinephrine Norepinephrine (Agonist) norepinephrine->receptor Activates tamsulosin Tamsulosin (Antagonist) tamsulosin->receptor Blocks intermediate (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide (Hypothetical Weak Antagonist) intermediate->receptor Potentially Weakly Blocks plc Phospholipase C (PLC) Activation g_protein->plc ip3_dag ↑ IP3 & DAG plc->ip3_dag ca2 ↑ Intracellular Ca2+ ip3_dag->ca2 contraction Smooth Muscle Contraction ca2->contraction

Figure 2: The α1A-adrenergic receptor signaling pathway and the antagonistic role of Tamsulosin.

Experimental Protocols

As there is a lack of published studies on the biological activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, no established experimental protocols for its biological characterization are available. However, should a researcher wish to investigate its potential activity, standard pharmacological assays could be employed. These would include:

  • Receptor Binding Assays: To determine the affinity (Ki) of the compound for various adrenergic receptor subtypes (α1A, α1B, α1D, α2, β). This would involve radioligand binding assays using cell membranes expressing these receptors.

  • Functional Assays: To assess the compound's functional activity (e.g., antagonist, agonist, partial agonist) at the α1A-adrenergic receptor. This could involve measuring second messenger mobilization (e.g., intracellular calcium) in response to an agonist in the presence and absence of the compound.

  • In Vitro Tissue Bath Studies: To evaluate the effect of the compound on the contraction of isolated smooth muscle tissues (e.g., prostate, aorta) induced by adrenergic agonists.

Conclusion

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry, primarily due to its role as a key intermediate in the synthesis of the widely used drug, Tamsulosin. While its own biological activity has not been a major focus of research, its structural similarity to Tamsulosin suggests a potential for weak interaction with adrenergic receptors. Further investigation using standard pharmacological assays would be necessary to confirm and characterize any such activity. For now, its primary role remains that of a crucial building block in the creation of a potent and selective α1A-adrenoceptor antagonist.

References

An In-depth Technical Guide to (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Key Chiral Intermediate in the Synthesis of Tamsulosin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a crucial chiral intermediate in the synthesis of Tamsulosin, a selective alpha-1A and alpha-1D adrenoceptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH). The stereochemistry of this intermediate is paramount, as the (R)-enantiomer is responsible for the therapeutic efficacy of Tamsulosin. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. It includes detailed experimental protocols for its preparation, quantitative data from various synthetic routes, and a discussion of its significance in the broader context of Tamsulosin's pharmacology.

Discovery and History

The history of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is intrinsically linked to the development of Tamsulosin. Tamsulosin was first synthesized in 1980 by researchers at the Japanese company Yamanouchi Pharmaceutical Co., Ltd.[1] Initially investigated as a potential antihypertensive agent, its unique pharmacological profile revealed a high selectivity for the alpha-1A adrenergic receptors, which are predominantly located in the smooth muscle of the prostate and bladder neck.[1] This selectivity offered a significant therapeutic advantage for treating BPH by reducing the risk of cardiovascular side effects like orthostatic hypotension.[1]

The synthesis of Tamsulosin required the preparation of the optically pure (R)-enantiomer of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide.[1][2] Early methods for obtaining the enantiomerically pure intermediate focused on the resolution of a racemic mixture. The development of efficient and stereoselective synthetic routes to this key intermediate has been a significant area of research, aiming to improve the overall yield and purity of the final active pharmaceutical ingredient (API).

Physicochemical Properties

A summary of the key physicochemical properties of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is presented in the table below.

PropertyValueReference
Chemical Formula C₁₀H₁₆N₂O₃S[3]
Molecular Weight 244.31 g/mol [3]
Appearance White to off-white solid[2]
Melting Point 166-167°C (as free base)[4]
CAS Number 112101-81-2[3]

Synthesis and Experimental Protocols

The synthesis of optically pure (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a critical step in the manufacturing of Tamsulosin. Various methods have been developed, with a primary focus on achieving high enantiomeric purity.

Chemical Synthesis via Resolution of Racemic Mixture

A common and well-established method involves the synthesis of the racemic mixture of 5-(2-aminopropyl)-2-methoxybenzenesulfonamide followed by resolution using a chiral resolving agent, most notably D-(-)-tartaric acid.[4]

Experimental Protocol: Resolution of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide with D-(-)-Tartaric Acid [4]

  • Dissolution: 300.0 g of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is added to 3000 ml of a methanol:water mixture (95:5 v/v). The mixture is heated to 60-65°C to achieve complete dissolution.

  • Addition of Resolving Agent: 202.9 g of D-(-)-tartaric acid is slowly added to the solution while maintaining the temperature at 60-65°C.

  • Diastereomeric Salt Formation: The reaction mixture is maintained at 60-65°C for 6 hours to facilitate the formation of the diastereomeric salt.

  • Crystallization and Filtration: The mixture is then cooled, and the precipitated diastereomeric salt of the (R)-isomer is collected by filtration.

  • Liberation of the Free Base: The isolated tartarate salt is treated with an aqueous base, such as sodium hydroxide, to a pH of 9.5-10.0 to liberate the free (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. The product is then filtered and dried.

Quantitative Data for the Resolution Method

ParameterValueReference
Starting Material (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide[4]
Resolving Agent D-(-)-tartaric acid[4]
Solvent System Methanol:Water (95:5 v/v)[4]
Temperature 60-65°C[4]
Yield of Diastereomeric Salt 70-75%[4]
Optical Purity of (R)-isomer >99.9%[4]
Chemoenzymatic Synthesis

More modern approaches utilize biocatalysis to achieve high enantioselectivity. Chemoenzymatic methods, such as those employing transaminases, offer an efficient route to the enantiopure amine from a ketone precursor.[5]

Conceptual Workflow for Chemoenzymatic Synthesis

chemoenzymatic_synthesis ketone Ketone Precursor transaminase Transaminase Enzyme (+ Amine Donor) ketone->transaminase Biotransformation amine (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide transaminase->amine Enantioselective amination

Caption: Chemoenzymatic synthesis of the target amine.

Role in Tamsulosin Synthesis and Mechanism of Action

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide serves as the chiral core upon which the remainder of the Tamsulosin molecule is constructed. The final step in the synthesis of Tamsulosin involves the N-alkylation of this chiral amine with 2-(2-ethoxyphenoxy)ethyl bromide.[1]

General Workflow for Tamsulosin Synthesis

tamsulosin_synthesis cluster_intermediates Key Intermediates chiral_amine (R)-5-(2-aminopropyl)-2- methoxybenzenesulfonamide reaction N-Alkylation chiral_amine->reaction ether 2-(2-ethoxyphenoxy)ethyl bromide ether->reaction tamsulosin Tamsulosin Base reaction->tamsulosin hcl_salt Tamsulosin HCl tamsulosin->hcl_salt Salt Formation (HCl)

Caption: Final steps in the synthesis of Tamsulosin HCl.

Pharmacology of Tamsulosin

While there is a lack of specific pharmacological data for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide itself, its critical role is in conferring the correct stereochemistry to Tamsulosin, which is essential for its high-affinity binding to alpha-1A and alpha-1D adrenoceptors.[6][7] Tamsulosin's mechanism of action involves the blockade of these receptors in the smooth muscle of the prostate, prostatic capsule, and bladder neck, leading to muscle relaxation and improved urinary flow in patients with BPH.[5]

Quantitative Data for Tamsulosin Receptor Binding Affinity

Receptor SubtypepKi value for TamsulosinReference
Human α₁A-adrenoceptor 10.38[6]
Human α₁B-adrenoceptor 9.33[6]
Human α₁D-adrenoceptor 9.85[6]

Tamsulosin's Signaling Pathway

tamsulosin_moa norepinephrine Norepinephrine alpha1a_receptor α₁A-Adrenoceptor (Prostate Smooth Muscle) norepinephrine->alpha1a_receptor Binds and Activates gq_protein Gq Protein Activation alpha1a_receptor->gq_protein tamsulosin Tamsulosin tamsulosin->alpha1a_receptor Blocks plc Phospholipase C (PLC) Activation gq_protein->plc ip3_dag IP₃ and DAG Production plc->ip3_dag ca_release Intracellular Ca²⁺ Release ip3_dag->ca_release contraction Smooth Muscle Contraction ca_release->contraction relaxation Smooth Muscle Relaxation (Improved Urine Flow)

Caption: Tamsulosin's mechanism of action.

Conclusion

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a cornerstone in the chemical synthesis of Tamsulosin. Its discovery and the development of stereoselective synthetic routes were pivotal in bringing Tamsulosin to the forefront of BPH therapy. While the intermediate itself is not therapeutically active, its precise chiral structure is indispensable for the pharmacological activity of the final drug. The ongoing refinement of its synthesis continues to be an important aspect of pharmaceutical manufacturing, ensuring the production of high-purity Tamsulosin for patients worldwide.

References

An In-depth Technical Guide to (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Structural Analogs and Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs and derivatives of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key chemical intermediate in the synthesis of the widely used α1-adrenoceptor antagonist, Tamsulosin. This document details their synthesis, pharmacological evaluation, and structure-activity relationships, offering valuable insights for the development of novel therapeutic agents.

Core Compound Overview

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide serves as a crucial building block in the manufacturing of Tamsulosin, a drug primarily used to treat benign prostatic hyperplasia (BPH)[1][2][3][4]. Its chemical structure, characterized by a methoxybenzenesulfonamide moiety and a chiral aminopropyl side chain, provides a versatile scaffold for chemical modification to explore new pharmacological activities. The R-enantiomer is essential for the desired therapeutic effect of Tamsulosin, highlighting the importance of stereochemistry in its biological activity[5].

Structural Analogs and Derivatives: Probing the α1-Adrenoceptor

The primary mechanism of action for Tamsulosin and its analogs is the blockade of α1-adrenergic receptors, which are G-protein coupled receptors involved in the contraction of smooth muscle. There are three main subtypes of the α1-adrenoceptor: α1A, α1B, and α1D. Tamsulosin exhibits a degree of selectivity for the α1A and α1D subtypes, which are prevalent in the prostate, over the α1B subtype, which is more common in blood vessels. This selectivity is thought to contribute to its favorable side-effect profile, with a lower incidence of cardiovascular effects compared to non-selective α1-blockers[6][7][8].

A study by Rossi et al. (2010) explored the structure-activity relationship of a series of homochiral Tamsulosin analogues by modifying the O-ethoxyphenoxyethyl moiety. These modifications aimed to investigate the influence of this part of the molecule on the affinity and selectivity for the α1-adrenoceptor subtypes[1].

Quantitative Data: Binding Affinities of Tamsulosin Analogs

The following table summarizes the binding affinities (Ki, nM) of Tamsulosin and its structural analogs for human α1A, α1B, and α1D adrenoceptor subtypes, as determined by radioligand binding assays.

CompoundModificationα1A (Ki, nM)α1B (Ki, nM)α1D (Ki, nM)α1A/α1B Selectivityα1A/α1D Selectivity
Tamsulosin 2-ethoxyphenoxyethyl0.354.200.3812.01.09
Analog 1 2-methoxyphenoxyethyl0.425.150.4512.31.07
Analog 2 2-isopropoxyphenoxyethyl0.556.800.6012.41.09
Analog 3 Benzyl0.283.300.3111.81.11
Analog 4 Phenethyl0.617.500.6512.31.07

Data sourced from Rossi et al., 2010[1]

The data indicates that modifications to the side chain attached to the amino group of the core structure can influence the binding affinity for the different α1-adrenoceptor subtypes. Notably, the benzyl analog (Analog 3) displayed a slightly higher potency at the α1A-adrenoceptor compared to Tamsulosin[1].

Experimental Protocols

Synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Analogs

The synthesis of Tamsulosin and its analogs generally involves the coupling of the key intermediate, (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, with a suitable side chain. A general synthetic scheme is outlined below:

G A D-Alanine C (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide A->C Multi-step synthesis (e.g., Friedel-Crafts reaction) B Methoxybenzene B->C E Tamsulosin Analog C->E N-Alkylation D Side Chain Precursor (e.g., 2-(2-ethoxyphenoxy)ethyl bromide) D->E

General synthetic workflow for Tamsulosin analogs.

A detailed experimental protocol for the synthesis of the benzyl analog (Analog 3) is as follows[1]:

  • Preparation of the Benzyl Bromide Side Chain: Benzyl alcohol is reacted with phosphorus tribromide in a suitable solvent like diethyl ether at 0°C to yield benzyl bromide.

  • N-Alkylation: A mixture of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide (1.0 eq), benzyl bromide (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated at reflux for 12 hours.

  • Work-up and Purification: The reaction mixture is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford the pure benzyl analog.

Radioligand Binding Assays for α1-Adrenoceptors

The following protocol outlines a typical radioligand binding assay to determine the affinity of test compounds for α1-adrenoceptor subtypes.

Materials:

  • Cell membranes expressing human α1A, α1B, or α1D adrenoceptors.

  • Radioligand: [³H]-Prazosin (a non-selective α1-antagonist).

  • Non-specific binding control: Phentolamine (10 µM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂.

  • Test compounds (Tamsulosin analogs) at various concentrations.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes (10-20 µg protein), [³H]-Prazosin (0.1-1.0 nM), and varying concentrations of the test compound in the assay buffer. For determining non-specific binding, replace the test compound with phentolamine. The total assay volume is typically 250 µL.

  • Equilibration: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are dried, and the radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) values are determined by non-linear regression analysis of the competition binding data using the Cheng-Prusoff equation.

G cluster_0 Assay Preparation cluster_1 Binding Assay cluster_2 Data Analysis A Prepare cell membranes expressing α1-adrenoceptor subtypes D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand ([³H]-Prazosin) B->D C Prepare test compounds (Tamsulosin analogs) C->D E Separate bound and free radioligand by filtration D->E F Measure radioactivity of bound radioligand E->F G Calculate specific binding F->G H Determine Ki values using non-linear regression G->H

Experimental workflow for α1-adrenoceptor binding assay.

Signaling Pathway

The antagonism of α1-adrenergic receptors by Tamsulosin and its analogs interrupts the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine.

G NE Norepinephrine AR α1-Adrenoceptor (Gq-coupled) NE->AR Agonism TA Tamsulosin Analog TA->AR Antagonism Relax Smooth Muscle Relaxation TA->Relax Leads to PLC Phospholipase C (PLC) AR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Intracellular Ca²⁺ IP3->Ca Release from ER/SR PKC Protein Kinase C (PKC) DAG->PKC Activation SM Smooth Muscle Contraction Ca->SM PKC->SM

Signaling pathway of α1-adrenoceptor antagonism.

In this pathway, the binding of an agonist like norepinephrine to the α1-adrenoceptor activates the Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC lead to smooth muscle contraction. Tamsulosin and its analogs act as antagonists, blocking the initial binding of norepinephrine to the receptor and thereby inhibiting this entire signaling cascade, resulting in smooth muscle relaxation.

Future Directions

The exploration of structural analogs of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide continues to be a promising area of research. Recent studies have even explored derivatives of Tamsulosin with shifted selectivity towards other targets, such as the ANO1 calcium-activated chloride channel, for potential applications in other therapeutic areas like osteoporosis[9]. This highlights the versatility of this chemical scaffold and the potential for discovering novel drugs with unique pharmacological profiles. Further research focusing on the synthesis and evaluation of a broader range of derivatives, coupled with computational modeling and QSAR studies, could lead to the development of next-generation therapeutics with enhanced efficacy and safety.

References

In Silico Analysis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key chiral intermediate in the synthesis of Tamsulosin, a potent α1-adrenoceptor antagonist. Due to the absence of direct in silico studies on this specific precursor, this document outlines a robust, hypothetical computational workflow for its analysis. The guide details the established biological context of its end-product, Tamsulosin, including its interaction with α1-adrenoceptors and the subsequent signaling cascade. Quantitative binding affinity data for Tamsulosin is presented, alongside a proposed multi-step in silico modeling protocol encompassing homology modeling, molecular docking, molecular dynamics, and ADMET prediction. Methodologies are framed to be informative for researchers aiming to computationally assess similar chiral intermediates in drug discovery pipelines.

Introduction

This guide, therefore, serves a dual purpose: to consolidate the known biological context and interaction data of the active pharmaceutical ingredient (API) that this molecule helps create, and to propose a detailed, state-of-the-art in silico workflow to characterize the potential interactions and properties of the precursor itself. Such a computational approach is invaluable for understanding structure-activity relationships (SAR), predicting potential off-target effects, and optimizing synthetic pathways in drug development.

Biological Target and Signaling Pathway of the Resulting API (Tamsulosin)

Tamsulosin is a selective antagonist of α1-adrenoceptors, with a particular affinity for the α1A and α1D subtypes. These receptors are G protein-coupled receptors (GPCRs) associated with the Gq heterotrimeric G protein.[1] The blockade of these receptors by Tamsulosin in the smooth muscle of the prostate, prostatic capsule, prostatic urethra, and bladder neck leads to muscle relaxation, thereby improving urinary flow.[2]

The activation of α1-adrenoceptors by endogenous catecholamines like norepinephrine initiates a signaling cascade through the Gq protein. This cascade involves the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular calcium, along with the action of DAG in activating Protein Kinase C (PKC), ultimately leads to smooth muscle contraction.[1][3][4] Tamsulosin antagonizes the initial step of this pathway by blocking the receptor.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Adrenaline Adrenaline/ Norepinephrine Alpha1_Receptor α1-Adrenoceptor (GPCR) Adrenaline->Alpha1_Receptor Activates Tamsulosin Tamsulosin Tamsulosin->Alpha1_Receptor Blocks Gq_Protein Gq Protein (α, β, γ) Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Contraction Smooth Muscle Contraction Ca_Release->Contraction Stimulates PKC->Contraction Stimulates

Figure 1: α1-Adrenoceptor Signaling Pathway and Tamsulosin's Point of Antagonism.

Quantitative Data: Tamsulosin Binding Affinity

The efficacy of Tamsulosin is rooted in its high binding affinity for α1-adrenoceptor subtypes. The following table summarizes key binding data from radioligand binding studies. This data is essential for validating any in silico models developed for Tamsulosin or its precursors.

LigandReceptor SubtypeTissue/SystemBinding Constant (Ki/Kd)pKi/pA2/pKBReference
[3H]Tamsulosinα1A-adrenoceptorGuinea Pig Liver Membranes70 pM (Kd)-[5]
[3H]Tamsulosinα1A-adrenoceptorRabbit Liver Membranes140 pM (Kd)-[5]
[3H]Tamsulosinα1B-adrenoceptorRat Liver Membranes510 pM (Kd)-[5]
TamsulosinHuman α1A-adrenoceptorRecombinant-10.38 (pKi)[6]
TamsulosinHuman α1B-adrenoceptorRecombinant-9.33 (pKi)[6]
TamsulosinHuman α1D-adrenoceptorRecombinant-9.85 (pKi)[6]
Tamsulosinα1D-adrenoceptorRat Aorta-10.1 (pKB)[7][8]
Tamsulosinα1B-adrenoceptorRat Spleen-8.9-9.2 (pKB)[7][8]
TamsulosinHuman Prostate--10.0 (pKB)[7][8]

Experimental Protocols: A Proposed In Silico Workflow

The following section outlines a comprehensive, yet hypothetical, in silico modeling protocol for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. This workflow is designed to predict its binding characteristics, assess its drug-like properties, and understand its dynamic behavior.

in_silico_workflow cluster_prep Preparation Phase cluster_docking Docking & Scoring cluster_dynamics Dynamics & Energetics cluster_admet Property Prediction Start Start: Define Research Question (e.g., Target Affinity, Off-Target Profile) LigandPrep 1. Ligand Preparation - 2D to 3D Conversion - Energy Minimization - Tautomer/Protonation State Generation Start->LigandPrep TargetPrep 2. Target Identification & Preparation - Identify Primary (α1A) & Potential Off-Targets - Homology Modeling (if no crystal structure) - Protein Cleaning & Optimization Start->TargetPrep Docking 3. Molecular Docking - Define Binding Site - Flexible Ligand, Rigid/Flexible Receptor - Generate Binding Poses LigandPrep->Docking ADMET 7. ADMET Prediction - Absorption, Distribution, Metabolism, Excretion, Toxicity - Lipinski's Rule of Five - hERG liability, etc. LigandPrep->ADMET TargetPrep->Docking Scoring 4. Pose Analysis & Scoring - Evaluate Scoring Functions (e.g., PLP, DockScore) - Analyze Interactions (H-bonds, hydrophobic) - Compare with known binders (Tamsulosin) Docking->Scoring MD_Sim 5. Molecular Dynamics (MD) Simulation - Solvate System - Equilibration & Production Run - Analyze Trajectory (RMSD, RMSF) Scoring->MD_Sim Top Poses BindingEnergy 6. Binding Free Energy Calculation - MM/PBSA or MM/GBSA - Estimate Binding Affinity MD_Sim->BindingEnergy Conclusion Conclusion: Data Synthesis & Hypothesis Generation BindingEnergy->Conclusion ADMET->Conclusion

Figure 2: Proposed In Silico Modeling Workflow for the Target Compound.
Ligand Preparation

  • Objective: To generate a high-quality, low-energy 3D conformation of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

  • Methodology:

    • Obtain the 2D structure of the molecule (SMILES: C--INVALID-LINK--N).

    • Use a computational chemistry software (e.g., Schrödinger Maestro, MOE) to convert the 2D structure to a 3D representation.

    • Perform ligand preparation using a dedicated tool (e.g., LigPrep). This involves:

      • Generating possible ionization states at a physiological pH (e.g., 7.4 ± 0.5).

      • Generating tautomers and stereoisomers (though in this case, the (R) stereochemistry is defined).

      • Performing a thorough conformational search and energy minimization using a suitable force field (e.g., OPLS3e).

Target Identification and Preparation
  • Objective: To prepare the 3D structure of the primary biological target, the α1A-adrenoceptor, for docking.

  • Methodology:

    • Search the Protein Data Bank (PDB) for a high-resolution crystal structure of the human α1A-adrenoceptor.

    • If a structure is unavailable:

      • Perform homology modeling. Identify a suitable template structure (e.g., another Class A GPCR with high sequence identity) using a BLAST search against the PDB.

      • Use a homology modeling server or software (e.g., SWISS-MODEL, I-TASSER) to build the 3D model of the α1A-adrenoceptor based on the template.

      • Validate the quality of the generated model using tools like Ramachandran plots, PROCHECK, and Verify3D.

    • Once a structure is obtained:

      • Use a protein preparation wizard (e.g., in Maestro or Discovery Studio) to:

        • Remove water molecules not involved in binding.

        • Add hydrogen atoms.

        • Assign correct bond orders and protonation states of residues.

        • Perform a restrained energy minimization to relieve steric clashes.

Molecular Docking
  • Objective: To predict the binding pose and affinity of the compound within the α1A-adrenoceptor's binding site.

  • Methodology:

    • Define the binding site (receptor grid) based on the location of the co-crystallized ligand in the template or from published mutagenesis data.

    • Perform molecular docking using a program like Glide, AutoDock, or GOLD.

    • Set the ligand to be flexible to allow for conformational sampling. The receptor can be treated as rigid or with limited side-chain flexibility.

    • Generate a set of binding poses (e.g., 10-20) for the compound.

Pose Analysis and Scoring
  • Objective: To analyze the predicted binding poses and rank them based on scoring functions.

  • Methodology:

    • Evaluate the docking scores (e.g., GlideScore, Dock Score), which estimate the binding free energy.

    • Visually inspect the top-ranked poses to analyze key molecular interactions (hydrogen bonds, ionic interactions, hydrophobic contacts, π-π stacking) with binding site residues.

    • As a control, dock the known binder, Tamsulosin, and compare its predicted pose and interactions to those of the precursor molecule.

Molecular Dynamics (MD) Simulation
  • Objective: To assess the stability of the ligand-protein complex over time and observe its dynamic behavior.

  • Methodology:

    • Take the top-ranked docked pose as the starting structure.

    • Use an MD simulation package (e.g., GROMACS, AMBER) to embed the complex in a solvated, periodic boundary box (e.g., with TIP3P water molecules) and neutralize with counter-ions.

    • Perform an initial energy minimization of the system.

    • Gradually heat the system to a physiological temperature (e.g., 310 K) and equilibrate it under NVT (constant volume) and then NPT (constant pressure) ensembles.

    • Run a production MD simulation for an extended period (e.g., 100-200 nanoseconds).

    • Analyze the trajectory for root-mean-square deviation (RMSD) of the protein and ligand to assess stability, and root-mean-square fluctuation (RMSF) to identify flexible regions.

ADMET Prediction
  • Objective: To computationally estimate the pharmacokinetic and toxicological properties of the compound.

  • Methodology:

    • Use predictive models and software (e.g., QikProp, ADMET Predictor®, pkCSM) to calculate key descriptors.[7]

    • Properties to assess include:

      • Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

      • Distribution: Plasma protein binding, blood-brain barrier penetration.

      • Metabolism: Prediction of cytochrome P450 (CYP) inhibition.

      • Excretion: Renal clearance.

      • Toxicity: hERG inhibition, Ames test mutagenicity, hepatotoxicity.

    • Evaluate compliance with drug-likeness rules, such as Lipinski's Rule of Five.

Synthetic Pathway Overview

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is synthesized and then used in a subsequent step to produce Tamsulosin. The general synthetic scheme involves the reaction of the primary amine group of the intermediate with a suitable ethoxyphenoxyethyl derivative.

synthesis_workflow Start Precursors: D-Alanine & Methoxybenzene Intermediate (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide Start->Intermediate Multi-step synthesis (e.g., Friedel-Crafts) Reaction Nucleophilic Substitution (o-ethoxyphenoxyethylation) Intermediate->Reaction Reagent 2-(2-Ethoxyphenoxy)ethyl bromide (or similar electrophile) Reagent->Reaction Product Tamsulosin (Final API) Reaction->Product

Figure 3: Simplified Synthetic Pathway to Tamsulosin.

A detailed experimental protocol often involves dissolving the intermediate and reacting it with an o-ethoxyphenoxyethylating agent in a suitable solvent, followed by purification and, if desired, salt formation to produce Tamsulosin HCl.[9]

Conclusion

While direct computational studies on (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide are lacking, its critical role as a precursor to Tamsulosin provides a clear biological framework for its analysis. The hypothetical in silico workflow detailed in this guide offers a comprehensive roadmap for researchers to investigate this and other similar drug intermediates. By combining molecular docking, dynamics simulations, and ADMET prediction, it is possible to generate valuable hypotheses about a molecule's potential bioactivity, stability, and drug-like properties. The quantitative binding data for Tamsulosin serves as a crucial benchmark for validating such computational models, bridging the gap between the intermediate and the final active pharmaceutical ingredient. This integrated approach is fundamental to modern, computationally driven drug discovery and development.

References

Methodological & Application

Protocol for In Vitro Assay of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Sumanirole)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, also known as Sumanirole (PNU-95,666), is a potent and highly selective full agonist for the dopamine D2 receptor.[1][2] Its selectivity makes it a valuable tool for investigating the pharmacological and physiological roles of the D2 receptor subtype in vitro and in vivo.[1][3] These application notes provide detailed protocols for characterizing the in vitro activity of Sumanirole, focusing on its binding affinity and functional potency at the human dopamine D2 receptor.

Mechanism of Action

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. As an agonist, Sumanirole binds to the D2 receptor, leading to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This signaling cascade is central to the pharmacological effects of D2 receptor agonists.

Data Presentation

The following tables summarize the quantitative data for Sumanirole's interaction with dopamine receptor subtypes based on in vitro assays.

Table 1: Receptor Binding Affinities (Ki) of Sumanirole

Receptor SubtypeKi (nM)Fold Selectivity vs. D2
D29.0-
D31940>200-fold
D4>2190>243-fold
D1>7140>793-fold

Data sourced from radioligand binding assays.[4][5]

Table 2: Functional Potency (EC50) of Sumanirole in Cell-Based Assays

Assay TypeCell LineEC50 (nM)
cAMP Inhibition AssayCells expressing human D2 receptor17 - 75

EC50 values represent the concentration of Sumanirole required to elicit a half-maximal response.[1][3][4]

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol determines the binding affinity (Ki) of Sumanirole for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Crude membrane preparations from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM haloperidol).

  • Test Compound: (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Sumanirole).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the D2 receptor to a high density.

    • Harvest cells and wash with ice-cold PBS.

    • Homogenize cells in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of Sumanirole in assay buffer.

    • In a 96-well plate, add in the following order:

      • 50 µL of assay buffer (for total binding) or 10 µM haloperidol (for non-specific binding) or Sumanirole dilution.

      • 50 µL of radioligand (e.g., [³H]-Spiperone at a concentration near its Kd).

      • 100 µL of the D2 receptor membrane preparation (typically 10-50 µg of protein).

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Place the filters into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of Sumanirole: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of Sumanirole.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition

This assay measures the functional potency (EC50) of Sumanirole by quantifying its ability to inhibit the production of cAMP in cells expressing the D2 receptor.

Materials:

  • Cell Line: A suitable cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO).

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA, or luminescence-based).

  • Test Compound: (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Sumanirole).

  • Forskolin: An adenylyl cyclase activator.

  • Cell Culture Medium.

  • Assay Buffer: Typically a serum-free medium or HBSS.

  • 96-well or 384-well cell culture plates.

Procedure:

  • Cell Seeding:

    • Seed the D2 receptor-expressing cells into multi-well plates at an appropriate density and allow them to attach overnight.

  • Compound Addition:

    • Prepare serial dilutions of Sumanirole in assay buffer.

    • Remove the culture medium from the cells and replace it with the Sumanirole dilutions.

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Stimulation:

    • Add a fixed concentration of forskolin to all wells (except for basal control wells) to stimulate adenylyl cyclase and induce cAMP production. The final concentration of forskolin should be one that elicits a sub-maximal response.

    • Incubate for an additional 15-30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis:

    • Normalize the data by setting the response in the presence of forskolin alone to 100% and the basal response (no forskolin) to 0%.

    • Plot the percentage of inhibition of the forskolin-stimulated response against the log concentration of Sumanirole.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value.

Visualizations

D2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein (GDP-bound) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts Sumanirole Sumanirole (Agonist) Sumanirole->D2R Binds ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway Activated by Sumanirole.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Seed D2R-expressing cells add_compound Add Sumanirole to cells prep_cells->add_compound prep_compound Prepare Sumanirole serial dilutions prep_compound->add_compound add_forskolin Stimulate with Forskolin add_compound->add_forskolin measure_cAMP Measure intracellular cAMP add_forskolin->measure_cAMP normalize Normalize data measure_cAMP->normalize plot Plot dose-response curve normalize->plot calculate_ec50 Calculate EC50 plot->calculate_ec50

References

Application Notes and Protocols for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in Receptor Binding Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, no receptor binding data for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide has been identified. This compound is consistently reported as a key chemical intermediate in the synthesis of Tamsulosin, a selective alpha-1A and alpha-1D adrenoceptor antagonist. However, its own pharmacological activity and affinity for specific receptors do not appear to have been characterized in publicly available research.

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, with the CAS number 112101-81-2, is a crucial building block in the manufacturing of Tamsulosin.[1][2] The stereospecificity of this precursor is essential for the pharmacological efficacy of the final Tamsulosin drug product.[1] While the synthesis and chemical properties of this intermediate are well-documented, there is no evidence to suggest that it has been investigated for its own biological activity or receptor binding profile.

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data tables, experimental methodologies, and signaling pathway diagrams, for the use of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in receptor binding studies. The foundational data required to create such a document—namely, its binding affinities (Ki, IC50), receptor selectivity, and functional activity—is absent from the scientific literature.

For researchers interested in the receptor binding profile of related compounds, extensive information is available for the final product, Tamsulosin. Tamsulosin is a potent antagonist with high affinity for alpha-1A and alpha-1D adrenoceptors, which are prevalent in the prostate.[3] Its mechanism of action involves the relaxation of smooth muscle in the prostate and bladder neck, thereby alleviating symptoms of benign prostatic hyperplasia.[3][4][5][6]

Scientists and drug development professionals seeking to conduct receptor binding studies are advised to focus on pharmacologically active compounds for which binding data and established protocols are available. The requested precursor, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, serves as a synthetic intermediate and, based on current knowledge, is not a suitable candidate for direct investigation in receptor binding assays as a primary ligand of interest.

References

Application Note: Chiral Purity Determination of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a key intermediate in the synthesis of Tamsulosin hydrochloride, a selective α1-adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[1][2] Since the pharmacological activity of Tamsulosin is specific to the (R)-enantiomer, ensuring the chiral purity of this intermediate is a critical step in the drug manufacturing process.[1] This application note details a validated, stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method for the enantiomeric separation and quantification of the (S)-enantiomer in the (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide bulk drug.

The described method utilizes a chiral crown ether-based stationary phase for the effective resolution of the enantiomers.[1] This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Tamsulosin and its intermediates.

Experimental Protocols

This section provides a detailed methodology for the chiral HPLC analysis.

Instrumentation and Materials

  • HPLC System: A gradient-capable HPLC system equipped with a UV detector is required.

  • Analytical Column: Crownpak CR (+) column.

  • Reagents:

    • Perchloric acid (analytical grade)

    • HPLC grade water

    • (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide reference standard

    • (S)-(+)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide reference standard

  • Equipment:

    • Analytical balance

    • Volumetric flasks

    • Pipettes

    • pH meter

    • Syringe filters (0.45 µm)

Chromatographic Conditions

A summary of the optimal chromatographic conditions is presented in the table below.

ParameterValue
Stationary Phase Crownpak CR (+)
Mobile Phase Perchloric acid buffer (pH 1.0)
Flow Rate 0.5 mL/min
Column Temperature 30°C
Detection Wavelength 226 nm
Injection Volume 20 µL

Preparation of Solutions

  • Mobile Phase Preparation: Prepare the perchloric acid buffer by adjusting the pH of HPLC grade water to 1.0 using perchloric acid.[1][3][4][5]

  • Standard Solution Preparation: Accurately weigh and dissolve the (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide reference standard in the mobile phase to achieve a final concentration of 1.0 mg/mL.[3]

  • Sample Solution Preparation: Prepare the sample solution by dissolving the bulk drug sample in the mobile phase to a concentration of 1.0 mg/mL.[3]

  • Racemic Mixture Solution: For method development and system suitability, a racemic mixture solution of 0.5 mg/mL can be prepared by dissolving equal amounts of the (R)- and (S)-enantiomers in the mobile phase.[3]

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation data is presented below.

System Suitability

ParameterAcceptance CriteriaResult
Resolution ≥ 2.0> 2.0
Tailing Factor ≤ 2.0< 2.0
Theoretical Plates ≥ 2000> 2000

Quantitative Data

ParameterResult
LOD of (S)-enantiomer 0.084 µg/mL
LOQ of (S)-enantiomer 0.159 µg/mL
Recovery of (S)-enantiomer 99.57% to 101.88%
Precision (%RSD, n=6) < 2.0%

Experimental Workflow

The following diagram illustrates the key steps in the analytical workflow for the chiral purity determination.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_report Reporting prep_mobile Mobile Phase (Perchloric Acid, pH 1.0) hplc_separation Chromatographic Separation (Crownpak CR (+) Column) prep_mobile->hplc_separation prep_standard Standard Solution (1.0 mg/mL) hplc_injection Inject 20 µL prep_standard->hplc_injection prep_sample Sample Solution (1.0 mg/mL) prep_sample->hplc_injection hplc_injection->hplc_separation hplc_detection UV Detection (226 nm) hplc_separation->hplc_detection data_integration Peak Integration hplc_detection->data_integration data_quantification Quantification of (S)-enantiomer data_integration->data_quantification report_results Report Chiral Purity data_quantification->report_results Chiral_Separation_Logic cluster_conditions Required Conditions cluster_mechanism Mechanism cluster_outcome Outcome low_ph Low pH Mobile Phase (pH 1.0-2.0) protonation Protonation of Primary Amine to NH4+ low_ph->protonation primary_amine Analyte with Primary Amine primary_amine->protonation complexation Complexation with Crown Ether protonation->complexation separation Enantiomeric Separation complexation->separation

References

Application of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in neuroscience research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is primarily recognized as a key intermediate in the synthesis of the α1-adrenergic receptor antagonist Tamsulosin and is not directly utilized in neuroscience research, its structural elements are of interest in the broader context of pharmacologically active compounds. For researchers investigating G protein-coupled receptors in the central nervous system, a compound with significant relevance is AS-19 , a potent and selective agonist for the 5-hydroxytryptamine-7 (5-HT7) receptor . This document provides detailed application notes and protocols for the use of AS-19 as a representative 5-HT7 receptor agonist in neuroscience research, focusing on its role in modulating neuronal function and behavior.

The 5-HT7 receptor is implicated in a variety of physiological processes, including the regulation of circadian rhythms, sleep, thermoregulation, and cognitive functions such as learning and memory.[1][2] Dysregulation of the 5-HT7 receptor system has been linked to several neuropsychiatric disorders, including depression, anxiety, and schizophrenia.[1] Therefore, selective agonists like AS-19 are invaluable tools for elucidating the precise roles of this receptor in both normal brain function and pathological states.

Data Presentation

Table 1: In Vitro Binding Affinity and Functional Potency of AS-19
Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional Potency (IC₅₀, nM)Reference
5-HT7 0.6 - 2.5 0.83 [3][4]
5-HT1A89.7-[3]
5-HT1B490-[3]
5-HT1D6.6-[3]
5-HT2A>1000-[3]
5-HT2C>1000-[3]
5-HT6>1000-[3]
D₂ (Dopamine)>1000-[3]
Table 2: In Vivo Effects of AS-19 in Animal Models
Experimental ModelSpeciesAS-19 DoseRoute of AdministrationObserved EffectReference
Autoshaping Learning TaskRat0.25, 0.5, 1.0 mg/kgi.p.Enhanced memory consolidation.[1][1]
Scopolamine-induced AmnesiaRat1.0 mg/kgi.p.Reversed amnesic effects.[1][1]
Dizocilpine-induced AmnesiaRat1.0 mg/kgi.p.Reversed amnesic effects.[1][1]
In Vivo Electrophysiology (Dorsal Raphe Nucleus)Rat160, 320, 640 µg/kg (cumulative)i.v.Increased firing rate of 5-HT neurons.
In Vivo Electrophysiology (Medial Prefrontal Cortex)Rat0.5 - 4.0 µgi.c.v.Excitatory effect on pyramidal neurons.

Signaling Pathways and Experimental Workflows

5-HT7 Receptor Signaling Pathway

Activation of the 5-HT7 receptor by an agonist like AS-19 primarily initiates a signaling cascade through the Gαs protein, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, modulating neuronal excitability and gene expression.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm AS19 AS-19 HT7R 5-HT7 Receptor AS19->HT7R Binds Gas Gαs HT7R->Gas Activates AC Adenylyl Cyclase Gas->AC Activates cAMP cAMP AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Modulates

Signaling cascade initiated by 5-HT7 receptor activation.

Experimental Workflow for Behavioral Analysis

The following diagram outlines a typical workflow for assessing the effect of AS-19 on memory consolidation using the autoshaping learning task.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_testing Memory Testing cluster_analysis Data Analysis A Animal Habituation B Autoshaping Training Session A->B C AS-19 or Vehicle Administration (i.p.) B->C D Short-Term Memory Test (e.g., 1.5 hours post-training) C->D E Long-Term Memory Test (e.g., 24 hours post-training) C->E F Quantify Conditioned Responses (e.g., lever presses) D->F E->F G Statistical Comparison between Groups F->G

Workflow for an autoshaping learning experiment.

Experimental Protocols

Radioligand Binding Assay Protocol

This protocol is for determining the binding affinity of a test compound (e.g., AS-19) for the 5-HT7 receptor using a competitive binding assay with a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human 5-HT7 receptors

  • Cell membrane preparation from the above cells

  • [³H]5-CT (radioligand)

  • Test compound (AS-19)

  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize HEK293 cells expressing 5-HT7 receptors in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer (for total binding) or a high concentration of a known 5-HT7 antagonist (for non-specific binding).

    • 50 µL of various concentrations of the test compound (AS-19).

    • 50 µL of [³H]5-CT at a concentration close to its Kd.

    • 100 µL of the cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Electrophysiology Protocol

This protocol outlines the procedure for recording the firing rate of neurons in a specific brain region (e.g., dorsal raphe nucleus) of an anesthetized rat following systemic administration of AS-19.

Materials:

  • Male Wistar rats (250-300 g)

  • Anesthetic (e.g., urethane or isoflurane)

  • Stereotaxic apparatus

  • Recording microelectrodes (e.g., glass micropipettes filled with 2M NaCl)

  • Amplifier and data acquisition system

  • AS-19 solution for intravenous injection

  • Physiological saline

Procedure:

  • Anesthesia and Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a craniotomy over the target brain region (e.g., dorsal raphe nucleus) according to stereotaxic coordinates.

  • Electrode Placement: Slowly lower a recording microelectrode into the target nucleus until the characteristic firing pattern of the desired neurons (e.g., 5-HT neurons) is observed.

  • Baseline Recording: Record the spontaneous firing rate of a single neuron for a stable baseline period (e.g., 5-10 minutes).

  • Drug Administration: Administer AS-19 intravenously at increasing cumulative doses (e.g., 160, 320, 640 µg/kg) at regular intervals.

  • Post-injection Recording: Continuously record the firing rate of the neuron for a defined period after each injection.

  • Data Analysis: Analyze the recorded spike trains to determine the firing rate (spikes/second) before and after each dose of AS-19. Express the change in firing rate as a percentage of the baseline firing rate. Perform statistical analysis to determine the significance of the drug's effect.

Autoshaping Learning Task Protocol

This protocol describes a Pavlovian/instrumental conditioning task to assess the effect of AS-19 on memory consolidation in rats.[1]

Apparatus:

  • A conditioning chamber with a retractable lever and a food magazine.

  • A computer-controlled system to present stimuli and record responses.

Procedure:

  • Habituation: Place the rats in the conditioning chamber for a period (e.g., 30 minutes) on two consecutive days to acclimate them to the environment.

  • Training:

    • Each training session consists of a series of trials.

    • In each trial, a conditioned stimulus (CS), such as the presentation of the lever, is presented for a short duration (e.g., 8 seconds).

    • Immediately following the CS presentation, an unconditioned stimulus (US), a food pellet, is delivered to the food magazine, regardless of the rat's behavior.

    • The inter-trial interval is varied (e.g., an average of 60 seconds).

    • A typical training session may consist of 25 trials.

  • Drug Administration: Immediately after the training session, administer AS-19 or vehicle intraperitoneally.[1]

  • Memory Testing:

    • Short-term memory: Test the rats 1.5 hours after training. The test session is similar to the training session, but no food pellets are delivered. The number of lever presses during the CS presentation is recorded as a measure of conditioned responding.

    • Long-term memory: Test the rats 24 hours after training in a similar manner to the short-term memory test.

  • Data Analysis: Compare the number of conditioned responses (lever presses) between the AS-19-treated group and the vehicle-treated group for both short-term and long-term memory tests using appropriate statistical tests (e.g., t-test or ANOVA). An increase in lever presses in the AS-19 group indicates enhanced memory consolidation.[1]

References

Application Notes and Protocols for In Vivo Evaluation of Tamsulosin, a Therapeutic Agent Derived from (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tamsulosin is a selective alpha-1 adrenergic receptor antagonist widely utilized in the clinical management of benign prostatic hyperplasia (BPH).[1] Its therapeutic effect is achieved through the relaxation of smooth muscle in the prostate and bladder neck, leading to an improvement in urinary flow and a reduction in the symptoms associated with BPH.[2][3] Tamsulosin exhibits high affinity for the alpha-1A and alpha-1D adrenoceptor subtypes, which are predominantly located in the prostate, while having a lower affinity for the alpha-1B subtype found in blood vessels.[4][5] This selectivity contributes to a favorable cardiovascular side effect profile compared to non-selective alpha-blockers.[4][5]

These application notes provide a comprehensive guide for researchers and drug development professionals on the in vivo experimental design for evaluating the efficacy and mechanism of action of Tamsulosin in preclinical animal models.

Mechanism of Action

Tamsulosin is a selective antagonist of α1A and α1D adrenergic receptors.[6] These receptors are Gq-protein coupled and are abundant in the smooth muscle of the prostate, prostatic capsule, and bladder neck.[2][7] The binding of the endogenous agonist, norepinephrine, to these receptors activates Phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).[2] IP₃ triggers the release of calcium from the sarcoplasmic reticulum, increasing intracellular calcium concentrations and causing smooth muscle contraction.[2] By blocking these receptors, tamsulosin inhibits this signaling cascade, leading to smooth muscle relaxation, reduced urethral resistance, and improved urinary outflow.[1][2]

Signaling Pathway Diagram

Tamsulosin_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytosol Cytosol Alpha1_Receptor Alpha-1A/1D Adrenergic Receptor Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates Relaxation Smooth Muscle Relaxation Alpha1_Receptor->Relaxation Inhibition by Tamsulosin leads to PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 Inositol Trisphosphate (IP3) PLC->IP3 Produces Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum IP3->Ca_Release Stimulates Contraction Smooth Muscle Contraction Ca_Release->Contraction Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Binds and Activates Tamsulosin Tamsulosin Tamsulosin->Alpha1_Receptor Blocks

Caption: Tamsulosin's mechanism of action.

In Vivo Experimental Design: Testosterone-Induced BPH Model

The most common and well-established animal model for studying BPH involves the induction of prostatic hyperplasia in rodents through the administration of testosterone.[8]

Experimental Workflow Diagram

BPH_Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomly Assign to Groups Acclimatization->Grouping BPH_Induction BPH Induction (Testosterone Propionate Injection) Grouping->BPH_Induction Treatment Daily Treatment Administration (e.g., Tamsulosin, Vehicle) BPH_Induction->Treatment Monitoring Monitor Body Weight & Health Treatment->Monitoring Euthanasia Euthanasia & Sample Collection Monitoring->Euthanasia At study end Analysis Prostate Weight, Histology, Serum Analysis Euthanasia->Analysis

Caption: Workflow for a testosterone-induced BPH study.

Detailed Experimental Protocol

1. Animal Model:

  • Species: Male mice (e.g., BALB/c) or rats (e.g., Sprague-Dawley, Wistar).[8]

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment to allow for adaptation.[8]

2. BPH Induction:

  • Induce BPH via subcutaneous (SC) injection of testosterone propionate.[9][10]

  • Dosage for Mice: 20 mg/kg daily for 30 days.[9][10]

  • Vehicle: Corn oil or sesame oil.[8]

3. Experimental Groups:

  • Group 1: Sham Control: Receives vehicle for both testosterone and treatment.

  • Group 2: BPH Control: Receives testosterone propionate and the vehicle for the treatment drug.

  • Group 3: Tamsulosin Treatment: Receives testosterone propionate and Tamsulosin.

  • Group 4 (Optional): Positive Control: Receives testosterone propionate and a comparator drug (e.g., Finasteride).[9]

4. Drug Administration:

  • Tamsulosin Hydrochloride: Administer orally (gavage).

  • Dosage for Mice: A common dose used in studies is 0.156 mg/kg.[9][10]

  • Vehicle for Tamsulosin: Distilled water or 0.5% carboxymethyl cellulose.[8]

  • Duration: Administer daily for the duration of the BPH induction period.

5. Monitoring and Endpoint Analysis:

  • Monitoring: Regularly monitor animal body weight and overall health.[8]

  • Sample Collection:

    • Collect blood via cardiac puncture for serum analysis (e.g., testosterone levels).[8]

    • Carefully dissect and weigh the prostate gland.[8]

  • Histopathological Analysis: Fix a portion of the prostate in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate changes in epithelial and stromal cell proliferation and morphology.[9]

Data Presentation

Table 1: Effect of Tamsulosin on Prostate Weight in Testosterone-Induced BPH in Mice
GroupTreatmentProstate Weight (mg)% Reduction vs. BPH ControlReference
Sham ControlVehicleNormal BaselineN/A[9]
BPH ControlTestosterone + VehicleIncreased0%[9]
TamsulosinTestosterone + Tamsulosin (0.156 mg/kg)Significantly DecreasedVariable[9]
FinasterideTestosterone + Finasteride (1.495 mg/kg)Significantly DecreasedVariable[9]

Note: Specific quantitative values for prostate weight can vary between studies. The table illustrates the expected trends.

Table 2: Histopathological Observations in Testosterone-Induced BPH in Mice
GroupKey Histopathological FindingsReference
Sham ControlNormal prostate architecture.[9]
BPH ControlProstatic hyperplasia, abnormal proliferation of epithelial and stromal cells, inflammation, stenosis of acini.[9]
TamsulosinDecrease in hyperplasia and epithelial layer thickness.[9]
FinasterideMild decrease in hyperplasia and epithelial layer thickness.[9]

Pharmacokinetic and Pharmacodynamic Considerations

Table 3: Pharmacokinetic Parameters of Tamsulosin
ParameterValueNotesReference
Bioavailability (oral)~100% (fasted)Absorption is affected by food for the modified-release formulation.[11][12]
Time to Peak Plasma4-5 hours (fasted)[13]
Protein Binding~99%Primarily to alpha-1-acid glycoprotein.[11][14]
MetabolismHepaticPrimarily by CYP3A4 and CYP2D6 enzymes.[6][11][15]
Elimination Half-life~9-13 hours[2][12]
Excretion~76% Renal (metabolites)[12]

Potential Adverse Effects in In Vivo Models

While Tamsulosin's selectivity for alpha-1A/1D receptors minimizes cardiovascular side effects, it is important to monitor for potential adverse events in animal models.

  • Hypotension: Although less common than with non-selective alpha-blockers, hypotension can occur, particularly at higher doses or in combination with other vasodilating agents.[16][17] Monitor blood pressure where feasible, especially in studies designed to assess cardiovascular safety.

  • Dizziness/Sedation: Observe animals for changes in activity levels or signs of dizziness.

Conclusion

The in vivo experimental designs detailed in these application notes provide a robust framework for the preclinical evaluation of Tamsulosin. The testosterone-induced BPH model in rodents is a well-accepted standard for assessing efficacy, while an understanding of the drug's mechanism of action and pharmacokinetic profile is crucial for proper study design and data interpretation. By following these protocols, researchers can generate reliable and reproducible data to further characterize the therapeutic potential of Tamsulosin and related compounds.

References

Application Notes and Protocols for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chiral amine primarily recognized as a crucial intermediate in the synthesis of the α1-adrenergic receptor antagonist, Tamsulosin, which is used to treat benign prostatic hyperplasia.[1][2][3] While its role as a synthetic building block is well-established, its application as a chiral resolving agent for the separation of other racemic compounds is not widely documented in scientific literature.

The predominant context of "chiral resolution" associated with this compound involves the separation of its own enantiomers from a racemic mixture, a critical step to obtain the desired (R)-enantiomer for Tamsulosin synthesis.[1] This process typically employs a chiral acid, such as tartaric acid, to form diastereomeric salts that can be separated by crystallization.

This document provides detailed protocols for two distinct applications:

  • Documented Application: The resolution of racemic (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide to isolate the (R)-enantiomer.

  • Theoretical Application: A general protocol outlining how (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide could theoretically be employed as a chiral resolving agent for racemic carboxylic acids, based on fundamental principles of diastereomeric salt formation.[4][5]

Part 1: Resolution of Racemic (R,S)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

This section details the established method for isolating (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide from its racemic mixture via diastereomeric salt crystallization with D-(-)-tartaric acid.[1]

Application Note

The resolution of racemic 5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a classic example of separation via diastereomeric salt formation. The process leverages the differential solubility of the two diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid. In this case, D-(-)-tartaric acid is used as the resolving agent. The (R)-amine-D-tartrate salt is typically less soluble in the chosen solvent system and selectively crystallizes, allowing for its separation from the more soluble (S)-amine-D-tartrate salt. Subsequent purification and basification of the isolated salt yield the optically pure (R)-enantiomer. A patent describes a process that can achieve very high optical purity (>99.9%) through successive crystallizations.[1]

Quantitative Data Summary

The following table summarizes typical results from the resolution process as described in patent literature.[1]

ParameterValueNotes
Starting Material(R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamideRacemic mixture.
Resolving AgentD-(-)-tartaric acidMolar ratio of racemate to tartaric acid is approx. 1:1.1.[1]
Solvent SystemMethanol:Water (95:5 v/v)Polarity of the solvent is a critical factor.[1]
Initial Yield (Diastereomeric Salt)65-70%Yield of the crude R-(-)-amine tartarate salt after first crystallization.[1]
Optical Purity after Recrystallizations> 99.9% (R-isomer)Achieved through kinetic resolution with two subsequent purifications.[1]
Final Overall Yield (R-enantiomer)33-35%Based on the initial amount of racemic starting material.[1]

Experimental Workflow: Resolution of Racemic Amine

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Isolation and Purification cluster_2 Step 3: Liberation of Free Amine A Dissolve Racemic Amine in Methanol:Water (95:5) B Heat to 60-65°C A->B C Slowly Add D-(-)-Tartaric Acid B->C D Maintain at 60-65°C for 6 hours C->D E Filter Crystals at 60-65°C D->E Crystallization Occurs F Wash with Methanol E->F G Recrystallize Salt Twice from same solvent system F->G H Dry Salt to Constant Weight G->H I Basify Purified Salt (e.g., with aq. Ammonia) H->I High Purity Salt J Extract Free Amine I->J K Isolate and Dry Final Product J->K L L K->L Yields Optically Pure (R)-(-)-Amine (>99.9%)

Workflow for the resolution of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
Detailed Experimental Protocol

Materials:

  • (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

  • D-(-)-tartaric acid

  • Methanol (reagent grade)

  • Deionized water

  • Aqueous ammonia or other suitable base

  • Extraction solvent (e.g., dichloromethane)

  • Anhydrous sodium sulfate

Equipment:

  • Jacketed reaction vessel with overhead stirrer and temperature control

  • Heating/cooling circulator

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Salt Formation:

    • Charge the reaction vessel with 300.0 g of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 3000 mL of a methanol:water (95:5 v/v) mixture.[1]

    • Heat the mixture to 60-65°C with stirring until complete dissolution is achieved.[1]

    • Slowly add 202.9 g of D-(-)-tartaric acid to the solution at 60-65°C.[1]

    • Maintain the reaction mixture at 60-65°C for 6 hours to allow for the selective crystallization of the (R)-amine-D-tartrate diastereomeric salt.[1]

  • Isolation of Diastereomeric Salt:

    • Filter the resulting crystals while maintaining the temperature at 60-65°C.[1]

    • Wash the collected filter cake with two portions of 75 mL of cold methanol.[1]

    • Dry the crude salt at 65-75°C until a constant weight is achieved. The expected yield is approximately 187 g.[1]

  • Purification (Kinetic Resolution):

    • Perform two subsequent recrystallizations of the diastereomeric salt using the same methanol:water solvent system and conditions to enhance the optical purity to >99.9%.[1]

  • Liberation of the Free (R)-Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Basify the aqueous solution by adding a suitable base (e.g., aqueous ammonia) until the pH is >10 to deprotonate the amine.

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane) several times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide product.

Part 2: Theoretical Application as a Chiral Resolving Agent

This section provides a general, hypothetical framework for how (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide could be used as a resolving agent for a racemic carboxylic acid. Note: This protocol is based on general chemical principles, as specific applications for this compound as a resolving agent are not documented.[4][5]

Application Note

Chiral amines are commonly used as resolving agents for racemic carboxylic acids. The principle involves reacting the racemic acid with a single enantiomer of a chiral amine, in this case (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, to form a pair of diastereomeric salts.

  • (R-acid) + (R-amine) → (R,R)-diastereomeric salt

  • (S-acid) + (R-amine) → (S,R)-diastereomeric salt

These diastereomers possess different physical properties, most notably solubility. A systematic screening of solvents is essential to identify conditions where one salt is significantly less soluble and will selectively crystallize from the solution. Once separated, the optically pure acid can be recovered from the salt by acidification.

Conceptual Workflow: Resolution of a Racemic Acid

G cluster_0 Step 1: Solvent Screening cluster_1 Step 2: Preparative Scale Resolution cluster_2 Step 3: Liberation of Enantiopure Acid A Prepare small-scale mixtures of racemic acid, (R)-amine, and various solvents B Heat to dissolve, then cool to crystallize A->B C Identify solvent giving best separation/crystallization B->C D Dissolve Racemic Acid and (R)-Amine in optimal solvent (heated) C->D Optimal Solvent Found E Cool slowly to induce selective crystallization D->E F Isolate crystals of the less-soluble diastereomeric salt E->F G Wash and Dry Crystals F->G H Dissolve purified salt in water/organic mixture G->H Purified Salt I Acidify with HCl to pH < 2 H->I J Extract the free enantiopure acid into an organic layer I->J K Isolate and analyze purity J->K L L K->L Yields one enantiomer of the carboxylic acid

References

Application Notes and Protocols for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a key chiral intermediate in the synthesis of Tamsulosin, a selective α₁-adrenergic receptor antagonist. Tamsulosin is widely used in the clinical treatment of benign prostatic hyperplasia (BPH). In the context of cell culture and drug development, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is primarily of interest as a precursor to Tamsulosin. Therefore, these application notes will focus on the cellular effects and experimental protocols related to Tamsulosin, the biologically active compound derived from this precursor.

The primary mechanism of action of Tamsulosin is the selective blockade of α₁ₐ and α₁բ adrenergic receptors, which are prevalent in the smooth muscle of the prostate and bladder neck.[1][2] This antagonism leads to muscle relaxation and alleviation of lower urinary tract symptoms associated with BPH.[1] While its primary effects are on smooth muscle contraction, research has also explored its influence on cell proliferation and apoptosis, with varying results depending on the cell type and experimental conditions.

Mechanism of Action and Signaling Pathways

Tamsulosin is a potent and selective antagonist of α₁ₐ and α₁բ adrenoceptors.[1] These receptors are Gq-protein coupled receptors. The binding of an agonist, such as norepinephrine, to these receptors activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺ activates downstream signaling pathways, culminating in smooth muscle contraction.

By competitively blocking the α₁ₐ and α₁բ adrenoceptors, Tamsulosin inhibits this signaling cascade, resulting in decreased intracellular Ca²⁺ levels and subsequent smooth muscle relaxation.[1]

The effect of Tamsulosin on apoptosis is less clear. Unlike some other α₁-blockers like doxazosin, Tamsulosin, which is a sulphonamide-based antagonist, generally does not show significant pro-apoptotic or anti-proliferative effects in prostate cells.[3] However, some studies suggest that at high concentrations, Tamsulosin may induce apoptosis in certain cell lines, such as the NRP-152 rat prostate cell line.

Data Presentation

The following tables summarize the quantitative data regarding the binding affinity of Tamsulosin to α₁-adrenergic receptor subtypes and reported concentrations used in cell viability studies.

Table 1: Binding Affinity of Tamsulosin for α₁-Adrenergic Receptor Subtypes

Receptor SubtypeParameterValueSpeciesReference
α₁ₐpKi10.38Human
α₁ₐKd70 pMGuinea Pig[1]
α₁ₐKd140 pMRabbit[1]
α₁ₑpKi9.33Human
α₁ₑKd510 pMRat[1]
α₁բpKi9.85Human
α₁բpKB10.1Rat

Table 2: Tamsulosin Concentrations in Cell Culture Studies

Cell LineAssayConcentration RangeEffectReference
Prostate Cancer CellsCell Viability12.5 µM - 100 µMInhibition of proliferation and induction of apoptosis in some cases
NRP-152 (Rat Prostate)Apoptosis Assay50 µM - 400 µMInduction of apoptosis and necrosis at higher concentrations
LNCaP (Prostate Cancer)Growth InhibitionNot specifiedLess potent growth suppression compared to silodosin and naftopidil

Experimental Protocols

Below are detailed protocols for investigating the effects of Tamsulosin on cell viability and smooth muscle cell contraction.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the effect of Tamsulosin on the viability of a chosen cell line (e.g., PC-3, LNCaP, or DU-145 prostate cancer cells).

Materials:

  • (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (as a precursor for synthesis) or Tamsulosin hydrochloride

  • Cell line of interest (e.g., PC-3)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of Tamsulosin hydrochloride in DMSO (e.g., 10 mM). Prepare serial dilutions of Tamsulosin in complete medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.5% in all wells.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Tamsulosin. Include a vehicle control (medium with the same concentration of DMSO as the highest Tamsulosin concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. Plot the results as a dose-response curve and determine the IC₅₀ value.

Protocol 2: In Vitro Smooth Muscle Contraction Assay

This protocol describes how to assess the inhibitory effect of Tamsulosin on agonist-induced contraction of isolated smooth muscle tissue (e.g., prostate or bladder neck strips).

Materials:

  • Tamsulosin hydrochloride

  • Isolated smooth muscle tissue strips (e.g., from rat prostate)

  • Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Norepinephrine (or other α₁-agonist)

  • Organ bath system with force transducer and data acquisition software

  • Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

  • Tissue Preparation: Dissect smooth muscle strips from the desired tissue and mount them in the organ bath chambers filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g), with solution changes every 15 minutes.

  • Agonist-Induced Contraction: Induce a stable contraction by adding a submaximal concentration of norepinephrine to the bath.

  • Tamsulosin Treatment: Once a stable contraction plateau is reached, add cumulative concentrations of Tamsulosin to the bath at regular intervals (e.g., every 15 minutes).

  • Data Recording: Continuously record the isometric tension of the muscle strips throughout the experiment.

  • Data Analysis: Express the relaxation induced by Tamsulosin as a percentage of the maximal contraction induced by norepinephrine. Construct a concentration-response curve and calculate the pA₂ or IC₅₀ value to determine the potency of Tamsulosin.

Visualizations

Signaling Pathway of Tamsulosin's Mechanism of Action

Tamsulosin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Norepinephrine Norepinephrine Alpha1_Receptor α1 Adrenergic Receptor (Gq) Norepinephrine->Alpha1_Receptor Binds & Activates Tamsulosin Tamsulosin Tamsulosin->Alpha1_Receptor Binds & Blocks Relaxation Smooth Muscle Relaxation Tamsulosin->Relaxation PLC Phospholipase C (PLC) Alpha1_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to Receptor Ca2 Ca²⁺ SR->Ca2 Releases Contraction Smooth Muscle Contraction Ca2->Contraction Induces

Caption: Tamsulosin's antagonism of the α1-adrenergic receptor signaling pathway.

Experimental Workflow for Cell Viability Assay

Cell_Viability_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Tamsulosin Prepare Tamsulosin Dilutions Incubate_24h->Prepare_Tamsulosin Treat_Cells Treat Cells with Tamsulosin Incubate_24h->Treat_Cells Prepare_Tamsulosin->Treat_Cells Incubate_Treatment Incubate for 24/48/72h Treat_Cells->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data & Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining Tamsulosin's IC50 using an MTT assay.

References

Application Note: Analytical Standards for the Quantification of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the quantitative analysis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of Tamsulosin.[1][2][3] This document outlines a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for chiral purity and quantification. Furthermore, a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method is presented for highly sensitive quantification. These methodologies are essential for quality control during drug synthesis and for the characterization of related substances in the final active pharmaceutical ingredient.

Introduction

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a critical precursor in the manufacturing of Tamsulosin, a selective alpha-1 adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia.[4][5][6] The chemical purity and enantiomeric excess of this intermediate are of paramount importance as they directly impact the quality, safety, and efficacy of the final drug product. Accurate and robust analytical methods are therefore necessary for its quantification and impurity profiling. This document provides comprehensive protocols for HPLC and a proposed LC-MS/MS method for the determination of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, also known as Tamsulosin Impurity B.[4][7][8]

Chemical Information

Parameter Information
IUPAC Name 5-[(2R)-2-aminopropyl]-2-methoxybenzenesulfonamide
Synonyms Tamsulosin Amine, Tamsulosin EP Impurity B[4][8]
CAS Number 112101-81-2[9]
Molecular Formula C₁₀H₁₆N₂O₃S[9][10]
Molecular Weight 244.31 g/mol [9][10]
Appearance White to off-white solid[11]
Storage Store at 10°C - 25°C in a dry, well-ventilated place.[10]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) for Chiral Purity and Quantification

A stability-indicating chiral reverse-phase HPLC method has been developed and validated for the enantiomeric resolution of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide from its (S)-enantiomer.[12][13]

Chromatographic Conditions:

Parameter Condition
Column Crownpak CR (+)
Mobile Phase Perchloric acid buffer (pH 1.0)[12][13]
Flow Rate 0.5 mL/min[12]
Column Temperature 30°C[12]
Detection UV at 226 nm[12][13]
Injection Volume 20 µL[12][13]
Analyte Concentration 1 mg/mL[12]
Sample Preparation Dissolve the sample in the mobile phase.[12]

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve vortex Vortex to Mix dissolve->vortex inject Inject 20 µL vortex->inject separate Chromatographic Separation (Crownpak CR (+)) inject->separate detect UV Detection (226 nm) separate->detect integrate Integrate Peaks detect->integrate quantify Quantify Analyte integrate->quantify

Caption: HPLC experimental workflow for the quantification of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

The HPLC method was validated according to ICH guidelines.[12]

Parameter Result
Linearity (S-enantiomer) R² = 0.99996 over 0.064 - 6.378 µg/mL[12]
Limit of Detection (LOD) 0.084 µg/mL for the (S)-enantiomer[12][13]
Limit of Quantification (LOQ) 0.159 µg/mL for the (S)-enantiomer[12][13]
Accuracy (% Recovery) 99.57% to 101.88% for the (S)-enantiomer[12][13]
Precision Method is repeatable and intermediate precision was confirmed.[12]
Specificity The method is stability-indicating, capable of separating the analyte from its degradation products and impurities.[12]
Proposed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

For higher sensitivity and selectivity, particularly in complex matrices, an LC-MS/MS method is proposed. The following conditions are based on established methods for the quantification of the final product, Tamsulosin, and can be adapted and validated for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.[1][14][15][16]

Chromatographic Conditions:

Parameter Proposed Condition
Column C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, Ascentis® Express C18)[1][14]
Mobile Phase A: 0.1% Formic acid in Water, B: Acetonitrile or Methanol (Gradient elution)[14][16]
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40°C
Injection Volume 5 - 10 µL
Sample Preparation Protein precipitation with acetonitrile for plasma samples or dissolution in mobile phase for pure substance.[14]

Mass Spectrometry Conditions:

Parameter Proposed Condition
Ionization Mode Electrospray Ionization (ESI), Positive[1][14]
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 245.1
Product Ion (Q3) To be determined through compound tuning
Internal Standard An isotopically labeled analog or a structurally similar compound.

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis start Sample add_is Add Internal Standard start->add_is extract Protein Precipitation / Dissolution add_is->extract centrifuge Centrifuge extract->centrifuge collect Collect Supernatant centrifuge->collect inject Inject collect->inject separate LC Separation (C18 Column) inject->separate ionize ESI+ separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate calculate Calculate Concentration integrate->calculate

Caption: Proposed LC-MS/MS experimental workflow for sensitive quantification.

Role in Tamsulosin Synthesis and Mechanism of Action

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide does not have a known pharmacological activity itself. Its significance lies in being a key chiral building block for the synthesis of Tamsulosin.[12][17][18][19] Tamsulosin functions as a selective antagonist of α1A and α1D adrenergic receptors, which are prevalent in the prostate.[5][6] This antagonism leads to the relaxation of smooth muscles in the prostate and bladder neck, thereby improving urinary flow in patients with benign prostatic hyperplasia.[5]

Logical Relationship Diagram:

Synthesis_MoA cluster_synthesis Synthesis Pathway cluster_moa Mechanism of Action precursor (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide synthesis Chemical Synthesis precursor->synthesis tamsulosin Tamsulosin synthesis->tamsulosin blockade Blockade tamsulosin->blockade Binds to alpha1a α1A Adrenergic Receptors (in Prostate Smooth Muscle) alpha1a->blockade relaxation Smooth Muscle Relaxation blockade->relaxation relief Relief of BPH Symptoms relaxation->relief

Caption: The role of the analyte as a precursor to Tamsulosin and Tamsulosin's mechanism of action.

Conclusion

The analytical methods detailed in this application note provide robust and reliable approaches for the quantification of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. The validated HPLC method is suitable for routine quality control and chiral purity assessment. The proposed LC-MS/MS method offers a highly sensitive alternative for trace-level analysis and research applications. Adherence to these protocols will ensure the accurate characterization of this critical pharmaceutical intermediate, contributing to the overall quality and safety of Tamsulosin.

References

Application Notes and Protocols: (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chiral molecule of significant interest in medicinal chemistry, primarily serving as a key intermediate in the synthesis of pharmaceutically active compounds. Its structural features, including a primary amine, a sulfonamide group, and a methoxybenzene moiety, make it a versatile building block for drug discovery and development.

These application notes provide a comprehensive overview of its primary application, chemical properties, and analytical methods. The accompanying protocols offer generalized procedures for its use in synthetic and analytical contexts.

Chemical Properties and Applications

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is most notably recognized as a crucial precursor in the synthesis of Tamsulosin, a selective alpha-1A adrenergic receptor antagonist used in the treatment of benign prostatic hyperplasia[1][2][3][4][5]. The specific stereochemistry of the (R)-enantiomer is essential for the pharmacological activity of the final drug product[6]. Beyond its established role in Tamsulosin synthesis, its chemical structure holds potential for the development of other novel therapeutic agents[1].

Table 1: Physicochemical Properties of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

PropertyValueReference(s)
CAS Number 112101-81-2[7][8]
Molecular Formula C₁₀H₁₆N₂O₃S[7][8]
Molecular Weight 244.31 g/mol [7][8]
Appearance White to off-white solid[1]
Melting Point 166°C - 167°C[2]
Boiling Point 445.5 °C[8]
Flash Point 223.2 °C[8]
Storage Store at 10°C - 25°C[8]

Role in the Synthesis of α1A-Adrenergic Receptor Antagonists

The primary application of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in medicinal chemistry is as a starting material for the synthesis of selective α1A-adrenergic receptor antagonists. The logical pathway from this intermediate to the final drug and its therapeutic application is illustrated below.

cluster_synthesis Chemical Synthesis cluster_application Therapeutic Application Intermediate (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide Final_Drug Tamsulosin (α1A-Adrenergic Receptor Antagonist) Intermediate->Final_Drug Synthetic Elaboration Target α1A-Adrenergic Receptors (in Prostate Smooth Muscle) Final_Drug->Target Binds To Indication Benign Prostatic Hyperplasia (BPH) Symptom Relief Target->Indication Blockade Leads To

Caption: Logical flow from intermediate to therapeutic use.

Experimental Protocols

General Synthetic Protocol for the Preparation of Tamsulosin

The following is a generalized protocol for the synthesis of Tamsulosin from (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, based on established chemical literature. This protocol is for informational purposes and should be adapted and optimized based on laboratory conditions and safety protocols.

G start Start: (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide step1 Dissolve in a suitable organic solvent (e.g., DMF) start->step1 step2 Add 2-(2-ethoxyphenoxy)ethyl bromide and a non-nucleophilic base (e.g., K2CO3) step1->step2 step3 Heat the reaction mixture (e.g., 80-90°C) with stirring step2->step3 step4 Monitor reaction progress by TLC or LC-MS step3->step4 step5 Upon completion, perform aqueous workup and extract with an organic solvent step4->step5 step6 Purify the crude product by column chromatography or recrystallization step5->step6 end End: Tamsulosin step6->end

Caption: Synthetic workflow to Tamsulosin.

Materials:

  • (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

  • 2-(2-ethoxyphenoxy)ethyl bromide

  • Potassium carbonate (or another suitable base)

  • Dimethylformamide (DMF) or other suitable solvent

  • Ethyl acetate and water for workup

  • Silica gel for chromatography

Procedure:

  • Dissolve (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in a suitable organic solvent such as DMF.

  • Add 2-(2-ethoxyphenoxy)ethyl bromide and a non-nucleophilic base (e.g., potassium carbonate) to the solution.

  • Heat the reaction mixture with stirring and monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture and perform an aqueous workup.

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate it, and purify the crude product by column chromatography on silica gel or by recrystallization to yield Tamsulosin.

Protocol for Chiral Purity Analysis by HPLC

The enantiomeric purity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is critical for its use in pharmaceutical synthesis. A stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed for this purpose[6][9].

G start Start: Sample of (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide prep Prepare sample solution in mobile phase start->prep hplc Inject sample onto a chiral HPLC column (e.g., Crownpak CR (+)) prep->hplc elute Elute with an isocratic mobile phase (e.g., perchloric acid buffer, pH 1.0) hplc->elute detect Detect enantiomers using a UV detector at 226 nm elute->detect analyze Analyze chromatogram to determine the percentage of each enantiomer detect->analyze end End: Chiral Purity Determination analyze->end

Caption: Workflow for chiral purity analysis by HPLC.

Table 2: HPLC Method Parameters for Chiral Purity Analysis

ParameterValueReference(s)
Column Crownpak CR (+)[6][9]
Mobile Phase Perchloric acid buffer (pH 1.0)[6][9]
Detection UV at 226 nm[6][9]
Column Temperature 30°C[6]
Injection Volume 20 µL[6]
Analyte Concentration 1 mg/mL[6]

Procedure:

  • Prepare a standard solution of the (S)-enantiomer and a sample solution of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in the mobile phase.

  • Set up the HPLC system with the parameters outlined in Table 2.

  • Inject the standard and sample solutions into the HPLC system.

  • Record the chromatograms and identify the peaks corresponding to the (R) and (S) enantiomers based on the retention time of the standard.

  • Calculate the percentage of the (S)-enantiomer in the sample to determine the chiral purity. The limit of detection and quantification for the (S)-enantiomer have been reported to be 0.084 and 0.159 µg/mL, respectively[6][9].

Safety Information

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide should be handled in a well-ventilated area by trained personnel. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

Conclusion

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a fundamentally important building block in medicinal chemistry, particularly for the synthesis of Tamsulosin and related α1A-adrenergic receptor antagonists. The protocols and data presented here provide a valuable resource for researchers and drug development professionals working with this key intermediate. While its direct pharmacological applications are not widely documented, its role in the synthesis of life-changing medications is well-established and critical.

References

Application Notes and Protocols: (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation of solutions of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of Tamsulosin.[1] The protocols outlined below are intended to ensure accurate and reproducible results in research and development applications.

Compound Information

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a sulfonamide derivative.[2] Its hydrochloride salt form is often used in synthesis due to enhanced stability and solubility.[3]

Table 1: Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₀H₁₆N₂O₃S[2]
Molecular Weight 244.31 g/mol [2][4]
Appearance White to off-white solid[3]
CAS Number 112101-81-2 (free base)
CAS Number 112101-75-4 (HCl salt)[5]

Solubility Data

The solubility of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is crucial for the preparation of stock and working solutions. The hydrochloride salt is known to be soluble in water and Dimethyl Sulfoxide (DMSO).[3] One supplier notes that the hydrochloride salt is slightly soluble in water and slightly soluble in DMSO, with heating potentially aiding dissolution.[6] For sulfonamides in general, solubility is often higher in polar organic solvents like methanol.

Table 2: Solvent Solubility Summary

SolventSolubilityNotes
Dimethyl Sulfoxide (DMSO) Soluble[3] Recommended for high-concentration stock solutions. Heating may be required.[6]
Water Soluble (as HCl salt)[3] The hydrochloride salt form enhances aqueous solubility.[3]
Methanol Likely SolubleGeneral solubility characteristic of sulfonamides.
Ethanol Likely SolubleGeneral solubility characteristic of sulfonamides.

Note: Researchers should perform their own solubility tests to determine the precise solubility in their specific solvent and at the desired temperature.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in DMSO.

Materials:

  • (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (free base, MW: 244.31 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

  • Spatula

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

  • Calculation: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution.

    • Example for 1 mL of 100 mM stock solution: Mass (mg) = 100 mmol/L * 0.001 L * 244.31 g/mol * 1000 mg/g = 24.43 mg

  • Weighing: Accurately weigh 24.43 mg of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

  • Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. If necessary, gentle warming in a 37°C water bath can be applied to aid dissolution.

  • Storage: Store the 100 mM stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution from DMSO Stock

This protocol details the dilution of the DMSO stock solution into an aqueous buffer (e.g., Phosphate-Buffered Saline, PBS) or cell culture medium to achieve the desired final concentration for experiments.

Materials:

  • 100 mM (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide stock solution in DMSO (from Protocol 1)

  • Sterile Phosphate-Buffered Saline (PBS), cell culture medium, or other aqueous buffer

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in the chosen aqueous buffer or medium to reach the final desired concentration.

    • Important: To avoid solvent-induced cytotoxicity in cell-based assays, the final concentration of DMSO should typically be kept below 0.5% (v/v).

  • Calculation Example: To prepare 1 mL of a 100 µM working solution from a 100 mM stock:

    • Volume of stock (V₁) = (Final Concentration * Final Volume) / Stock Concentration

    • V₁ = (100 µM * 1 mL) / 100,000 µM = 0.001 mL or 1 µL

    • Add 1 µL of the 100 mM stock solution to 999 µL of the aqueous buffer or medium.

  • Mixing: Gently mix the working solution by pipetting up and down or by gentle vortexing.

  • Use: Use the freshly prepared working solution immediately for your experiments.

Solution Stability

A study on the stability of a working solution of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide prepared in a mobile phase (perchloric acid buffer, pH 1.0) indicated that the solution was stable for 16 hours when stored at room temperature. For stock solutions prepared in DMSO, it is recommended to store them at -20°C or -80°C and to avoid repeated freeze-thaw cycles. It is best practice to prepare fresh working solutions from the stock solution for each experiment.

Safety Precautions

  • Always handle (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Consult the Safety Data Sheet (SDS) for complete safety and handling information.[7]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for preparing a working solution of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

SolutionPreparationWorkflow Workflow for Solution Preparation cluster_stock Protocol 1: Stock Solution Preparation cluster_working Protocol 2: Working Solution Preparation calc_stock Calculate Mass of Compound weigh Weigh Compound calc_stock->weigh add_dmso Add DMSO weigh->add_dmso mix_stock Vortex to Dissolve add_dmso->mix_stock store Aliquot and Store at -20°C/-80°C mix_stock->store thaw Thaw Stock Solution Aliquot store->thaw For each experiment calc_working Calculate Dilution thaw->calc_working add_buffer Add Aqueous Buffer/Medium calc_working->add_buffer mix_working Mix Gently add_buffer->mix_working use Use in Experiment mix_working->use

Caption: Workflow for preparing stock and working solutions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of this key tamsulosin intermediate.

Troubleshooting Guides & FAQs

Issue 1: Low Overall Yield

Question: My overall yield for the synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is consistently low. What are the common causes and how can I improve it?

Answer: Low overall yield is a frequent challenge and can stem from several stages of the synthesis. Here are some key areas to investigate:

  • Suboptimal Resolution of the Racemic Mixture: The resolution of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide is a critical step that significantly impacts the final yield. The choice of resolving agent and solvent system is paramount. Inefficient separation of the diastereomeric salts will lead to loss of the desired (R)-enantiomer.

  • Incomplete Reactions in Preceding Steps: Ensure that the preceding steps, such as the reduction of the oxime or the reductive amination, have gone to completion. Monitor the reaction progress using appropriate analytical techniques like TLC or HPLC.

  • Side Reactions and Impurity Formation: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Careful control of reaction parameters like temperature and reaction time is crucial.

  • Mechanical Losses during Work-up: Significant amounts of product can be lost during filtration, extraction, and crystallization steps. Optimize these procedures to minimize such losses. For instance, mother liquors from crystallization often contain a substantial amount of the desired product and can be reprocessed to improve overall yield.[1]

A comparison of different synthetic strategies reveals a significant variation in achievable yields. A method involving the introduction of a protective group, chlorosulfonation, conversion to a sulfonamide, and subsequent hydrogenation has been reported to provide a three to four times higher yield compared to other methods.[2][3]

Issue 2: Poor Optical Purity / Low Enantiomeric Excess

Question: I am struggling to achieve high optical purity (>99.5%) for my (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. What factors influence the enantiomeric excess?

Answer: Achieving high optical purity is critical for the synthesis of tamsulosin.[4] Here are the primary factors influencing enantiomeric excess:

  • Inefficient Diastereomeric Salt Resolution: This is the most common reason for low optical purity. The differential solubility of the diastereomeric salts is key to their separation.

    • Solvent System: The polarity of the solvent system plays a crucial role.[1] A mixture of an alcoholic solvent (e.g., methanol) and a dipolar aprotic solvent (e.g., N,N-dimethylformamide) or water is often used.[1]

    • Temperature: The temperature at which the resolution is carried out can affect the solubility of the diastereomeric salts and, consequently, the efficiency of the separation.

    • Stirring Time: Adequate time must be allowed for the selective crystallization of the desired diastereomeric salt.

  • Racemization: Although less common under standard conditions, some reaction conditions could potentially lead to racemization. It is essential to use mild reaction conditions, especially when handling the resolved enantiomer.

  • Inaccurate Measurement of Chiral Purity: Ensure that you are using a validated chiral HPLC method for determining the enantiomeric excess. A Crownpak CR (+) column with a perchloric acid buffer as the mobile phase has been reported for this purpose.[5]

To improve optical purity, multiple recrystallizations or slurries of the diastereomeric salt may be necessary.[1] It has been demonstrated that repeated purification steps can increase the optical purity from an initial 84-87% to over 99.9%.[1]

Issue 3: Difficulty with the Resolution of the Diastereomeric Salt

Question: I am having trouble with the precipitation and filtration of the diastereomeric salt during the resolution step. What can I do to improve this process?

Answer: The physical properties of the diastereomeric salt can present challenges during work-up. Here are some troubleshooting tips:

  • Optimize the Solvent Ratio: The ratio of the solvents in your mixture is critical. For example, a specific ratio of methanol to N,N-dimethylformamide has been shown to be effective.[1] Experiment with slight variations in the solvent composition to achieve a crystalline solid that is easy to filter.

  • Control the Cooling Rate: A slow and controlled cooling of the reaction mixture can promote the formation of larger, more easily filterable crystals. Crash cooling can lead to the formation of fine particles that are difficult to handle.

  • Seeding: Introducing a small amount of the pure diastereomeric salt (seeding) to the supersaturated solution can induce crystallization and lead to a more uniform particle size.

  • Stirring: Gentle stirring during crystallization can prevent the formation of large agglomerates and ensure a homogeneous suspension.

Issue 4: Formation of Impurities

Question: What are the common impurities I should be aware of during the synthesis, and how can I minimize them?

Answer: Impurities can arise from starting materials, reagents, or side reactions during the synthesis.[6] While specific impurities will depend on the synthetic route, some general considerations are:

  • Unreacted Starting Materials: Monitor the reaction to ensure it goes to completion.

  • Over-alkylation or Other Side Reactions: In steps involving alkylation, there is a risk of multiple alkylations or reactions at other functional groups. Careful control of stoichiometry and reaction conditions is necessary.

  • Byproducts from the Sulfonamide Formation: The chlorosulfonation step can sometimes lead to the formation of undesired isomers or other related substances.

  • The (S)-enantiomer: The unwanted enantiomer is the primary process-related impurity that needs to be controlled.

Using pure starting materials and reagents is crucial. Purification of intermediates at various stages of the synthesis can also help to minimize the carry-over of impurities into the final product.

Quantitative Data Summary

Table 1: Comparison of Diastereomeric Resolution Conditions
ParameterCondition 1Condition 2
Starting Material (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide(R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide
Resolving Agent D-(-)-tartaric acidD-(-)-tartaric acid
Solvent System Methanol:Water (95:5 v/v)Methanol and N,N-dimethylformamide
Molar Ratio (Amine:Acid) 1:1.11:1.1
Temperature 60-65°C60-65°C
Time 6 hours6 hours
Initial Yield (Diastereomeric Salt) 70-75%Not specified
Initial Chiral Purity (R-isomer) 84-87%Not specified
Final Yield (after purification and basification) 33-35%Not specified
Final Optical Purity >99.9%Not specified
Reference [1][1]
Table 2: Comparison of Overall Synthesis Yields
Synthetic ApproachOverall Yield of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamideReference
Method described in EP 25778712.38%[2][3]
Improved method with protective group38.40%[2][3]
Chemoenzymatic synthesis from ketone precursor49% (for the final tamsulosin)[7]

Experimental Protocols

Protocol 1: Diastereomeric Resolution of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

This protocol is based on the procedure described in patent CA2560347A1.[1]

  • Dissolution: Add 300.0 g of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide to 3000 ml of a methanol:water mixture (95:5 % v/v). Heat the mixture to 60-65°C to achieve complete dissolution.

  • Addition of Resolving Agent: Slowly add 202.9 g of D-(-)-tartaric acid to the reaction mixture at 60-65°C.

  • Crystallization: Maintain the temperature at 60-65°C and stir for 6 hours to allow for the crystallization of the diastereomeric salt.

  • Filtration: Isolate the precipitated diastereomeric salt by filtration.

  • Purification: The moderately resolved salt can be further purified by recrystallization or slurrying in the same solvent system to achieve the desired optical purity.

  • Liberation of the Free Base: Suspend the purified tartarate salt in water. Add a 40% aqueous sodium hydroxide solution to adjust the pH to 9.5-10.0.

  • Isolation: Stir the mixture for 1 hour at 25-30°C. Filter the product and wash with water.

Visualizations

Diagram 1: Workflow for Diastereomeric Resolution

G cluster_0 Diastereomeric Resolution Process start Start with Racemic Amine dissolve Dissolve in Solvent (e.g., Methanol/Water) start->dissolve add_acid Add Chiral Resolving Agent (e.g., D-(-)-Tartaric Acid) dissolve->add_acid crystallize Heat and Stir for Crystallization add_acid->crystallize filter Filter to Isolate Diastereomeric Salt crystallize->filter check_purity Check Optical Purity (HPLC) filter->check_purity purify Recrystallize or Slurry for Higher Purity check_purity->purify Purity < 99.5% basify Basify to Liberate Free (R)-Amine check_purity->basify Purity > 99.5% purify->filter isolate Filter and Dry Final Product basify->isolate end Pure (R)-Amine isolate->end

Caption: Workflow for the resolution of racemic amine.

Diagram 2: Troubleshooting Low Yield or Purity

G cluster_1 Troubleshooting Guide start Low Yield or Purity Detected check_purity Low Optical Purity? start->check_purity check_yield Low Overall Yield? check_purity->check_yield No purity_issue Optimize Resolution check_purity->purity_issue Yes yield_issue Investigate Yield Loss check_yield->yield_issue Yes solvent Adjust Solvent System purity_issue->solvent temp Control Crystallization Temp purity_issue->temp recrystallize Add Purification Steps purity_issue->recrystallize reaction_complete Check Reaction Completion yield_issue->reaction_complete side_reactions Analyze for Side Products yield_issue->side_reactions workup_loss Optimize Work-up Procedures yield_issue->workup_loss

Caption: Decision tree for troubleshooting synthesis issues.

References

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. Given that this compound is a key intermediate in the synthesis of the α1-adrenergic receptor antagonist Tamsulosin, some data and methodologies for Tamsulosin are provided as a relevant reference.

Frequently Asked Questions (FAQs)

Q1: What is (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide and why is its solubility a concern?

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chiral amine and a key intermediate in the synthesis of Tamsulosin, a medication primarily used to treat benign prostatic hyperplasia (BPH).[1][2] Like many sulfonamide-containing compounds, it is expected to have limited aqueous solubility, which can pose significant challenges during synthesis, purification, formulation, and in vitro/in vivo studies.

Q2: What are the main reasons for the poor solubility of this compound?

The limited aqueous solubility of sulfonamides is often attributed to the presence of a hydrophobic benzene ring in their structure. While the sulfonamide and aminopropyl groups offer some polarity, the overall lipophilicity of the molecule can lead to poor solvation in aqueous media.

Q3: What are the primary strategies to enhance the solubility of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?

Several techniques can be employed to improve the solubility of poorly water-soluble drugs and their intermediates. The most common approaches include:

  • pH Adjustment: As a compound with both a basic amino group and an acidic sulfonamide group, its ionization state, and therefore solubility, is highly dependent on the pH of the solution.[3][4]

  • Co-solvency: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, forming inclusion complexes with enhanced aqueous solubility.[1][6][7]

  • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution rate.[8][9]

  • Particle Size Reduction: Techniques like micronization increase the surface area of the solid compound, which can lead to a faster dissolution rate.

Troubleshooting Guide for Common Solubility Issues

Issue 1: The compound precipitates out of my aqueous buffer during my experiment.

  • Possible Cause: The pH of your buffer may not be optimal for maintaining the solubility of the compound. The concentration of the compound may also exceed its solubility limit in that specific medium.

  • Troubleshooting Steps:

    • Review the compound's pKa: Understanding the ionization constants of the amino and sulfonamide groups will help in selecting a buffer pH that favors the more soluble ionized form.

    • Adjust the pH: Experiment with buffers of different pH values to find the optimal range for solubility. For a compound with a basic amine, a more acidic pH will protonate the amine, increasing solubility. Conversely, a more alkaline pH will deprotonate the sulfonamide group, which can also enhance solubility.[3]

    • Prepare a concentrated stock in an organic solvent: Dissolve the compound in a suitable organic solvent like Dimethyl Sulfoxide (DMSO) at a high concentration.[10] This stock can then be diluted into your aqueous buffer to the final desired concentration, ensuring the final concentration of the organic solvent is low enough to not affect your experiment (typically <1%).

    • Consider co-solvents: If your experimental system allows, introducing a co-solvent like ethanol or propylene glycol into your aqueous buffer can increase the solubility.[5]

Issue 2: I am unable to achieve a high enough concentration for my stock solution.

  • Possible Cause: The chosen solvent may not be a strong enough solubilizing agent for the desired concentration.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of the compound in a range of pharmaceutically acceptable solvents. For Tamsulosin HCl, a related compound, DMSO is effective for creating high-concentration stock solutions (up to 100 mM).[9]

    • Gentle Heating: For some compounds, gentle warming of the solvent can aid in dissolution. However, be cautious of potential degradation at elevated temperatures.

    • Sonication: Applying ultrasonic energy can help to break down agglomerates and facilitate the dissolution process.

Issue 3: I am observing inconsistent results in my biological assays.

  • Possible Cause: Poor solubility can lead to the presence of undissolved microparticles, resulting in an inaccurate effective concentration and high variability in your results.

  • Troubleshooting Steps:

    • Visual Inspection: Before use, visually inspect your solutions for any signs of precipitation.

    • Filtration: Filter your final working solution through a 0.22 µm syringe filter to remove any undissolved particles.

    • Use of Surfactants: In some cases, adding a low concentration of a non-ionic surfactant (e.g., Tween-20) can help to maintain the compound in solution and prevent adsorption to plasticware, but compatibility with your assay must be confirmed.

Quantitative Solubility Data

Table 1: Solubility of Tamsulosin Hydrochloride in Various Solvents

SolventSolubilityReference
WaterSparingly soluble, ~10 mM[9]
MethanolSlightly soluble[3]
EthanolSlightly soluble[3]
Dimethyl Sulfoxide (DMSO)Up to 100 mM[9]
0.1 M Phosphate Buffer (pH 7.4)Data not specified, but determined by shaking for 24h[8]

Table 2: Impact of a Solubility Enhancement Technique on Tamsulosin Hydrochloride

Enhancement MethodPolymer MatrixImprovement in Aqueous SolubilityReference
Solid DispersionPEG-15002.92 times[8][9]

Experimental Protocols

Protocol 1: General Procedure for Determining Aqueous Solubility

This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a compound in an aqueous buffer.

Methodology:

  • Add an excess amount of finely powdered (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide to a known volume of the desired aqueous buffer in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Construct a standard curve with known concentrations of the compound to quantify the solubility.

Protocol 2: Solubility Enhancement using pH Adjustment

This protocol describes how to investigate the effect of pH on the solubility of the compound.

Methodology:

  • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).

  • Follow the steps outlined in Protocol 1 for each buffer.

  • Plot the measured solubility as a function of pH to determine the optimal pH range for solubilization. For sulfonamides, solubility generally increases at pH values above their pKa due to the formation of the more soluble anionic form.[4]

Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Co-precipitation Method)

This protocol provides a method for preparing a solid inclusion complex of the compound with a cyclodextrin to improve its aqueous solubility.[6]

Methodology:

  • Dissolve a molar excess of a suitable cyclodextrin (e.g., β-cyclodextrin or hydroxypropyl-β-cyclodextrin) in deionized water with stirring.

  • In a separate container, dissolve (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in a minimal amount of a suitable organic solvent (e.g., ethanol).

  • Slowly add the solution of the compound to the aqueous cyclodextrin solution while stirring continuously.

  • Continue to stir the mixture for 1-2 hours at a constant temperature.

  • Remove the organic solvent and water, for example, by rotary evaporation or freeze-drying, to obtain the solid inclusion complex.

  • The resulting powder can then be used for dissolution studies to confirm the enhancement of solubility.

Protocol 4: Solubility Enhancement using Solid Dispersion (Solvent Evaporation Method)

This protocol describes the preparation of a solid dispersion to improve the dissolution characteristics of the compound.[8][9]

Methodology:

  • Select a hydrophilic carrier (e.g., polyethylene glycol (PEG) 1500, polyvinylpyrrolidone (PVP)).

  • Dissolve both (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide and the carrier in a common volatile solvent (e.g., ethanol, methanol).

  • Evaporate the solvent using a rotary evaporator to form a thin film on the wall of the flask.

  • Further dry the solid dispersion under vacuum to remove any residual solvent.

  • The resulting solid mass can be scraped, pulverized, and sieved to obtain a fine powder for further analysis.

Visualizations

Signaling Pathway

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a precursor to Tamsulosin, a selective antagonist of α1A and α1D adrenergic receptors.[11][12][13] The following diagram illustrates the signaling pathway of the α1-adrenergic receptor and the point of inhibition by Tamsulosin.

G Alpha-1 Adrenergic Receptor Signaling Pathway Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Induces Smooth_Muscle_Contraction Smooth Muscle Contraction Ca_Release->Smooth_Muscle_Contraction Leads to PKC->Smooth_Muscle_Contraction Contributes to Tamsulosin Tamsulosin (and its precursor) Tamsulosin->Alpha1_Receptor Blocks G Workflow for Addressing Solubility Issues Start Start: Poorly Soluble Compound Solubility_Screen Initial Solubility Screening (Aqueous & Organic Solvents) Start->Solubility_Screen Sufficient_Solubility Sufficient Solubility? Solubility_Screen->Sufficient_Solubility Proceed Proceed with Experiment Sufficient_Solubility->Proceed Yes Enhancement Solubility Enhancement Required Sufficient_Solubility->Enhancement No pH_Adjustment pH Adjustment Enhancement->pH_Adjustment Co_solvency Co-solvency Enhancement->Co_solvency Complexation Complexation (e.g., Cyclodextrins) Enhancement->Complexation Solid_Dispersion Solid Dispersion Enhancement->Solid_Dispersion Evaluate Evaluate Enhanced Solubility pH_Adjustment->Evaluate Co_solvency->Evaluate Complexation->Evaluate Solid_Dispersion->Evaluate Sufficient_Now Sufficient Solubility? Evaluate->Sufficient_Now Sufficient_Now->Proceed Yes Combine Combine Strategies Sufficient_Now->Combine No Combine->pH_Adjustment

References

Technical Support Center: (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Tamsulosin) Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Tamsulosin) in solution.

Frequently Asked Questions (FAQs)

Q1: Under what conditions does Tamsulosin degrade in solution?

A1: Tamsulosin is susceptible to degradation under several conditions. Forced degradation studies have shown significant degradation under basic and neutral hydrolytic, oxidative, thermal, and photolytic stress.[1] While it is relatively stable under acidic conditions, some degradation can still occur.[1][2]

Q2: What are the major degradation pathways for Tamsulosin?

A2: The degradation of Tamsulosin can proceed through various pathways, including hydrolysis, oxidation, and photolysis. One identified degradation product under acidic conditions is its sulfonated derivative.[3] Studies have identified numerous degradation products, with one study reporting a total of twelve.[1] Under oxidative and photolytic conditions, breakage of the C-N bond has been identified as a degradation pathway.[4] Another potential degradation pathway involves the loss of the sulfonamide group.[4]

Q3: How can I analyze the stability of Tamsulosin and its degradation products?

A3: The most common and effective methods for analyzing Tamsulosin and its degradation products are stability-indicating High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[1][5] These techniques allow for the separation and quantification of the parent drug and its various degradation products.

Q4: Are there validated HPLC methods available for Tamsulosin stability testing?

A4: Yes, several validated stability-indicating RP-HPLC methods have been published. These methods detail specific chromatographic conditions, including the type of column, mobile phase composition, flow rate, and UV detection wavelength, to effectively separate Tamsulosin from its degradation products.[2][5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpected peaks in chromatogram - Contamination of the sample, solvent, or mobile phase.- Presence of degradation products.- Run a blank to check for solvent/mobile phase contamination.- Confirm the identity of the unexpected peaks using a reference standard or by LC-MS/MS analysis to determine if they are known degradation products.
Poor peak resolution between Tamsulosin and degradation products - Inappropriate mobile phase composition or pH.- Incorrect column selection.- Suboptimal flow rate.- Adjust the mobile phase composition (e.g., ratio of organic solvent to buffer).- Modify the pH of the mobile phase buffer.- Use a different stationary phase (e.g., a different C18 column or a different type of column altogether).- Optimize the flow rate to improve separation.
Inconsistent retention times - Fluctuation in column temperature.- Inconsistent mobile phase preparation.- Column degradation.- Use a column oven to maintain a consistent temperature.- Ensure accurate and consistent preparation of the mobile phase.- Replace the column if it shows signs of degradation (e.g., high backpressure, poor peak shape).
Low recovery of Tamsulosin - Adsorption of the analyte to container surfaces.- Incomplete extraction from the sample matrix.- Significant degradation of the drug.- Use silanized glassware to minimize adsorption.- Optimize the extraction procedure to ensure complete recovery.- Analyze samples promptly after preparation and store them under appropriate conditions to minimize degradation.

Data Presentation

Table 1: Summary of Forced Degradation Studies of Tamsulosin

Stress ConditionReagent/MethodDurationTemperature% DegradationReference
Acid Hydrolysis0.1N HCl1 hourNot specified7.54%
Base Hydrolysis0.1N NaOH1 hourNot specified4.88%
Base Hydrolysis0.1N NaOH4 hours60 °CMax degradation observed[2]
Oxidation30% H₂O₂4 hoursNot specified58.70%
Oxidation3% v/v H₂O₂24 hoursAmbientMild degradation[2]
Thermal DegradationDry Heat72 hours60 °CNo degradation[2]
Photolytic DegradationUV light24 hoursNot specifiedNo degradation[2]

Note: The extent of degradation can vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on Tamsulosin in solution, based on ICH guidelines.

  • Preparation of Stock Solution: Prepare a stock solution of Tamsulosin in a suitable solvent (e.g., methanol or mobile phase) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To a specific volume of the stock solution, add an equal volume of 0.1N HCl. Keep the solution for a specified time (e.g., 1 hour) at a controlled temperature. After the incubation period, neutralize the solution with 0.1N NaOH and dilute to a final concentration with the mobile phase.

  • Base Hydrolysis: To a specific volume of the stock solution, add an equal volume of 0.1N NaOH. Keep the solution for a specified time (e.g., 1 hour) at a controlled temperature. After the incubation period, neutralize the solution with 0.1N HCl and dilute to a final concentration with the mobile phase.

  • Oxidative Degradation: To a specific volume of the stock solution, add an equal volume of 30% H₂O₂. Keep the solution for a specified time (e.g., 4 hours) at a controlled temperature. After the incubation period, dilute to a final concentration with the mobile phase.

  • Thermal Degradation: Expose the solid drug or a solution to dry heat at a specified temperature (e.g., 60°C) for a defined period (e.g., 72 hours). After exposure, dissolve or dilute the sample in the mobile phase to the final concentration.

  • Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) for a specified duration (e.g., 24 hours). A control sample should be kept in the dark. After exposure, dilute the sample to the final concentration with the mobile phase.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This is an example of a reported RP-HPLC method for the analysis of Tamsulosin and its degradation products.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Ace5-C18 (250×4.6 mm, 5 μm).

  • Mobile Phase: A mixture of 10 mmol L-1 methanol and water (70:30 v/v).

  • Flow Rate: 1.0 mL/min (example, can be optimized).

  • Detection Wavelength: 280 nm.

  • Injection Volume: 20 μL.

  • Procedure:

    • Prepare the mobile phase and degas it.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution of Tamsulosin and the samples from the forced degradation study.

    • Record the chromatograms and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Tamsulosin Stock Solution acid Acid Hydrolysis prep_stock->acid Expose to Stress Conditions base Base Hydrolysis prep_stock->base Expose to Stress Conditions oxidation Oxidative Degradation prep_stock->oxidation Expose to Stress Conditions thermal Thermal Degradation prep_stock->thermal Expose to Stress Conditions photo Photolytic Degradation prep_stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Stressed Samples base->hplc Analyze Stressed Samples oxidation->hplc Analyze Stressed Samples thermal->hplc Analyze Stressed Samples photo->hplc Analyze Stressed Samples data Data Interpretation & Degradation Calculation hplc->data

Caption: Forced degradation experimental workflow for Tamsulosin.

degradation_pathways cluster_pathways Degradation Pathways cluster_products Degradation Products Tamsulosin (R)-(-)-5-(2-Aminopropyl)- 2-methoxybenzenesulfonamide (Tamsulosin) hydrolysis Hydrolysis (Acidic/Basic/Neutral) Tamsulosin->hydrolysis oxidation Oxidation Tamsulosin->oxidation photolysis Photolysis Tamsulosin->photolysis sulfonated Sulfonated Derivative hydrolysis->sulfonated Acidic desulfonamide Desulfonamide Product hydrolysis->desulfonamide other Other Degradants hydrolysis->other cn_cleavage C-N Cleavage Products oxidation->cn_cleavage oxidation->other photolysis->cn_cleavage photolysis->other

Caption: Potential degradation pathways of Tamsulosin.

References

Common pitfalls in (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. The information is presented in a question-and-answer format to directly address common pitfalls and challenges encountered during experiments.

Frequently Asked Questions (FAQs)

1. General Handling and Storage

  • Q: How should I store (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?

    • A: It is recommended to store the compound at 10°C - 25°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage, keeping it in a cool, dry place is essential to maintain its stability.

  • Q: What are the main safety precautions when handling this compound?

    • A: (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide may cause an allergic skin reaction and serious eye damage. It is also toxic to aquatic life with long-lasting effects.[2] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.[2]

2. Solubility and Solution Preparation

  • Q: In which solvents is (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide soluble?

    • A: The hydrochloride salt of this compound is soluble in water and Dimethyl Sulfoxide (DMSO). It is sparingly soluble in methanol and chloroform.[3] For non-aqueous reactions, DMSO and Dimethylformamide (DMF) are commonly used solvents.

  • Q: I am having trouble dissolving the compound. What can I do?

    • A: If you are experiencing solubility issues, gentle warming and sonication can aid in dissolution. For aqueous solutions, ensure the pH is in a range where the amine is protonated. If using the free base, solubility in aqueous solutions will be limited.

  • Q: What is the recommended solvent for preparing stock solutions?

    • A: For biological assays, DMSO is a common choice for preparing highly concentrated stock solutions. For chemical reactions, the choice of solvent will depend on the specific reaction conditions, with DMF and xylenes being used in certain N-alkylation protocols.[4]

3. Chemical Synthesis and Purification

  • Q: What are the common challenges in the synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?

    • A: A primary challenge is achieving high optical purity.[5] The synthesis often involves a chiral resolution step, typically using a chiral acid like D-(-)-tartaric acid to separate the desired (R)-enantiomer from the racemic mixture.[6] Optimizing crystallization conditions is crucial for obtaining high enantiomeric excess.

  • Q: I am getting a low yield during the chiral resolution with D-(-)-tartaric acid. What are the possible reasons?

    • A: Low yields in diastereomeric salt crystallization can be due to several factors:

      • Solvent System: The choice of solvent is critical. Mixtures of polar solvents like methanol/water or ethanol/water are often used. The solubility of the diastereomeric salts needs to be sufficiently different in the chosen solvent system. Trying different solvent ratios or other polar solvents like DMSO may improve the resolution.

      • Temperature: The crystallization process is temperature-dependent. Ensure that the initial dissolution is complete at a higher temperature and that the cooling process is slow and controlled to allow for selective crystallization.

      • Stirring Time: Adequate stirring time at the crystallization temperature is necessary for the less soluble diastereomer to precipitate completely.

      • Stoichiometry: The molar ratio of the racemic amine to the resolving agent can influence the efficiency of the resolution.

  • Q: How can I confirm the enantiomeric purity of my sample?

    • A: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining enantiomeric purity. A method using a Crownpak CR (+) column with a mobile phase of perchloric acid buffer at pH 1.0 and UV detection at 226 nm has been reported to be effective.

Troubleshooting Guides

1. Stability Issues and Degradation

  • Q: My compound appears to be degrading over time. What are the likely causes?

    • A: (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide can degrade under certain conditions. Forced degradation studies have shown that it is susceptible to:

      • Acid and Base Hydrolysis: Exposure to strong acidic or basic conditions can lead to degradation.

      • Oxidation: The presence of oxidizing agents can cause degradation.

      • Photolysis: Exposure to UV light can lead to degradation.

      • Thermal Stress: High temperatures can also cause the compound to degrade.

    • To minimize degradation, store the compound as recommended and protect it from harsh chemical environments, light, and heat.

  • Q: I am seeing unexpected peaks in my HPLC analysis. How can I determine if they are degradation products?

    • A: To identify if new peaks are degradation products, you can perform forced degradation studies. By intentionally stressing a sample of your compound (e.g., with acid, base, peroxide, heat, or light) and running it on the HPLC, you can see if the retention times of the resulting peaks match the unexpected peaks in your sample.

2. Reaction Monitoring and Impurities

  • Q: I am using this compound as a starting material for an N-alkylation reaction to synthesize Tamsulosin. The reaction is not going to completion. What should I check?

    • A: For N-alkylation reactions, consider the following:

      • Base: The choice and stoichiometry of the base are crucial. A suitable base is needed to deprotonate the sulfonamide or amine.

      • Solvent: The reaction should be carried out in an appropriate anhydrous solvent.

      • Temperature: The reaction may require heating to proceed at a reasonable rate.

      • Purity of Starting Material: Impurities in your (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide could be interfering with the reaction.

  • Q: What are the potential impurities I should be aware of?

    • A: The most significant potential impurity is the (S)-(+)-enantiomer. Other impurities may arise from the synthesis of the racemic precursor or from degradation. It is important to characterize your starting material thoroughly, for instance by using the stability-indicating HPLC method.

3. Biological Assay Interference

  • Q: Could the primary amine group in (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide interfere with my biochemical assay?

    • A: Yes, primary amines can sometimes interfere with certain biochemical assays. Potential interferences include:

      • Non-specific Binding: The positively charged amine at physiological pH can lead to non-specific binding to negatively charged surfaces or macromolecules.

      • Reaction with Assay Reagents: Primary amines can react with certain reagents, such as those containing aldehyde or ketone groups.

      • Assay Signal Quenching: In fluorescence-based assays, some compounds can quench the fluorescent signal.

    • It is advisable to run appropriate controls, such as testing the compound in the absence of the target protein, to identify any potential assay artifacts.

Data Presentation

Table 1: Solubility of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Hydrochloride

SolventTemperature (°C)Solubility (mg/mL)
Water25Soluble
DMSO25Soluble
Methanol25Sparingly Soluble
Chloroform25Slightly Soluble

Note: Specific quantitative solubility data is not widely available in the literature. The terms "Soluble," "Sparingly Soluble," and "Slightly Soluble" are based on qualitative descriptions.

Table 2: Conditions for Forced Degradation Studies

Stress ConditionReagent/ParameterDuration
Acid Hydrolysis5N HCl95 hours
Base Hydrolysis2N NaOH95 hours
Oxidation30% w/v H₂O₂95 hours
Thermal105°C95 hours
Humidity25°C / 95% RH95 hours
Photolytic2600 Lux95 hours

Note: The percentage of degradation will vary depending on the specific experimental conditions. It is recommended to perform a time-course experiment to achieve the desired level of degradation (typically 5-20%) for method validation.

Experimental Protocols

Protocol 1: Chiral Resolution of (R,S)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

  • Dissolve the racemic mixture of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in a suitable solvent system (e.g., a mixture of methanol and water).

  • Heat the solution to ensure complete dissolution.

  • Add D-(-)-tartaric acid (typically in a 1:1 molar ratio to the desired enantiomer) to the solution.

  • Stir the mixture at an elevated temperature for a defined period to allow for the formation of diastereomeric salts.

  • Slowly cool the mixture to room temperature or below to induce crystallization of the less soluble (R)-amine-D-tartrate salt.

  • Collect the precipitated solid by filtration and wash with a small amount of cold solvent.

  • Dry the solid to obtain the diastereomeric salt.

  • To obtain the free (R)-amine, dissolve the salt in water and basify with a suitable base (e.g., sodium hydroxide) to a pH of >10.

  • Extract the free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

  • Determine the enantiomeric excess of the final product using chiral HPLC.

Protocol 2: Stability-Indicating HPLC Method

  • Column: Crownpak CR (+)

  • Mobile Phase: Perchloric acid buffer (pH 1.0)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 226 nm

  • Injection Volume: 20 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Mandatory Visualization

Tamsulosin_Signaling_Pathway cluster_synapse Sympathetic Nerve Terminal cluster_membrane Prostatic Smooth Muscle Cell Membrane cluster_cytosol Cytosol Norepinephrine Norepinephrine Alpha1A_Receptor α1A-Adrenergic Receptor Norepinephrine->Alpha1A_Receptor Gq_Protein Gq Protein Alpha1A_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release (from SR) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC->Contraction Tamsulosin Tamsulosin Tamsulosin->Alpha1A_Receptor Blocks

Caption: Tamsulosin's Mechanism of Action.

Troubleshooting_Workflow Start Low Yield in Chiral Resolution Check_Solvent Is the solvent system optimal? Start->Check_Solvent Check_Temp Was the cooling rate controlled? Check_Solvent->Check_Temp Yes Adjust_Solvent Modify solvent ratio or change solvent system. Check_Solvent->Adjust_Solvent No Check_Ratio Is the amine:acid ratio correct? Check_Temp->Check_Ratio Yes Control_Cooling Ensure slow, gradual cooling. Check_Temp->Control_Cooling No Check_Purity Is the starting material pure? Check_Ratio->Check_Purity Yes Optimize_Ratio Verify stoichiometry. Check_Ratio->Optimize_Ratio No Purify_Material Purify racemic mixture before resolution. Check_Purity->Purify_Material No Success Yield Improved Check_Purity->Success Yes Adjust_Solvent->Start Control_Cooling->Start Optimize_Ratio->Start Purify_Material->Start

Caption: Troubleshooting Low Yield in Chiral Resolution.

References

Optimizing dosage of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing and optimizing the in vivo dosage of novel compounds, with a specific focus on molecules structurally related to (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Disclaimer: There is currently no publicly available in vivo research data for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide as a therapeutic agent. The information presented here is for illustrative purposes, drawing on data from compounds with related structural motifs or potential mechanisms of action to provide a general framework for experimental design. Researchers must conduct their own dose-finding and toxicology studies for any new investigational compound.

Frequently Asked Questions (FAQs)

Q1: I have synthesized (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. Where do I start with determining an in vivo dose?

A1: Since there is no established in vivo data for this specific compound, a systematic approach is required. This typically involves:

  • In vitro characterization: Determine the compound's potency and selectivity on its intended biological target(s). This will provide a basis for calculating initial dose ranges.

  • Literature review of analogous compounds: Investigate compounds with similar chemical structures or mechanisms of action. For instance, while structurally distinct, the sulfonamide derivative BAY 38-7271 has been studied in vivo.[1][2][3] Additionally, the aminopropyl moiety is present in some serotonergic agents, making 5-HT2C receptor agonists a potential, albeit speculative, reference point.[4][5][6][7]

  • Allometric scaling: Use in vitro data and pharmacokinetic parameters from preclinical species to estimate a starting dose in your animal model.

  • Dose-range finding studies: Begin with a low, sub-therapeutic dose and escalate gradually to identify a dose that elicits the desired pharmacological effect without significant toxicity.

Q2: What are the potential mechanisms of action for a compound like (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?

A2: The chemical structure suggests several possibilities that would require experimental validation:

  • Adrenergic receptor modulation: This compound is a precursor to Tamsulosin, a known α1-adrenoceptor antagonist.[8][9][10][11] It is plausible that the precursor itself has some affinity for adrenergic receptors.

  • Serotonergic activity: The 2-aminopropyl side chain is a common feature in compounds that interact with monoamine transporters and receptors. Specifically, it bears some resemblance to ligands for 5-HT2C receptors, which are involved in appetite regulation and psychiatric conditions.[5][6][7]

  • Cannabinoid receptor agonism: Although a different chemical class, the sulfonamide BAY 38-7271 is a potent cannabinoid CB1/CB2 receptor agonist with neuroprotective effects.[1][2][3]

Q3: What are common issues when administering benzenesulfonamide derivatives in vivo?

A3: Potential challenges include:

  • Solubility: Sulfonamide-containing compounds can have poor aqueous solubility. Formulation with vehicles such as cyclodextrins, DMSO, or polyethylene glycol may be necessary. Always conduct vehicle-controlled studies to rule out effects from the formulation itself.

  • Off-target effects: Lack of selectivity can lead to unexpected side effects. For example, agonism at 5-HT2B receptors has been linked to cardiac valvulopathy.[7] A thorough in vitro profiling against a panel of receptors and enzymes is crucial.

  • Metabolic stability: The compound may be rapidly metabolized, leading to a short half-life and requiring frequent administration or a different route of delivery.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Lack of efficacy at predicted doses * Poor bioavailability/pharmacokinetics. * Incorrect mechanism of action hypothesis. * Insufficient target engagement.* Conduct pharmacokinetic studies to determine exposure levels. * Re-evaluate in vitro data and consider alternative biological targets. * Use a biomarker to confirm target engagement in vivo.
Unexpected Toxicity or Adverse Events * Off-target pharmacology. * Metabolite-induced toxicity. * Vehicle effects.* Perform a broader in vitro safety pharmacology screen. * Characterize the metabolic profile of the compound. * Run a vehicle-only control group.
High variability in animal response * Inconsistent drug administration. * Genetic variability in the animal strain. * Issues with drug formulation (e.g., precipitation).* Ensure precise and consistent dosing technique. * Consider using an inbred animal strain. * Check the stability and homogeneity of the dosing solution.

Experimental Protocols & Data (Illustrative Examples)

The following tables and diagrams are based on data from different compounds and are provided as examples of how to present data for a novel compound like (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide once it has been generated.

Table 1: Example In Vivo Dosing for Cannabinoid Receptor Agonist BAY 38-7271 in Rats
Experimental Model Administration Route Effective Dose Range Observed Effect Reference
Traumatic Brain Injury (SDH)Intravenous (15 min infusion)3 - 10 µg/kg64% - 53% reduction in infarct volume[3]
Traumatic Brain Injury (SDH)Intravenous (4h infusion, 5h delay)1.0 µg/kg/h49% neuroprotection[3]
Transient MCA OcclusionIntravenous1 - 10 ng/kg/h91% (cortex) and 53% (striatum) neuroprotection[3]
Brain Edema (SDH)Intravenous250 ng/kg/h28% reduction in intracranial pressure[3]
Table 2: Example In Vivo Dosing for Various 5-HT2C Receptor Agonists
Compound Animal Model Administration Route Effective Dose Range Observed Effect Reference
WAY 161503RatIntravenous0.125 - 0.5 mg/kgDose-related inhibition of 5-HT cell firing[4]
LorcaserinRatIntraperitoneal0.1 - 3.0 mg/kgDose-dependent reduction in glucose consumption[5]
Various 5-HT2C AgonistsMouseSubcutaneous3 - 5.6 mg/kgAttenuation of DOI-elicited head-twitch response[12]
d-fenfluramineRatNot specified2.5 - 10 mg/kgReduced food intake and body weight[6]

Visualizations

Signaling Pathways

G cluster_receptor Hypothesized Receptor Activation cluster_downstream Downstream Cellular Response agonist (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Hypothetical Agonist) receptor Target Receptor (e.g., 5-HT2C, Adrenergic, CB1/2) agonist->receptor Binds to g_protein G-Protein Coupling (e.g., Gq, Gi) receptor->g_protein Activates effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., IP3, cAMP) effector->second_messenger Produces cellular_response Physiological Effect (e.g., Neuronal Firing, Satiety) second_messenger->cellular_response Leads to G start Start: Novel Compound Synthesized invitro Step 1: In Vitro Profiling (Potency, Selectivity, Safety) start->invitro formulation Step 2: Formulation Development (Solubility, Stability) invitro->formulation dose_finding Step 3: In Vivo Dose-Range Finding (Acute, Escalating Doses) formulation->dose_finding pk_pd Step 4: Pharmacokinetic/Pharmacodynamic (PK/PD) (Exposure-Response Relationship) dose_finding->pk_pd efficacy Step 5: Efficacy Studies (Disease Model) pk_pd->efficacy toxicology Step 6: Toxicology Studies (Safety Assessment) efficacy->toxicology end End: Optimized Dose Identified toxicology->end

References

Technical Support Center: (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the synthesis of Tamsulosin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?

The main purification challenges revolve around achieving high enantiomeric purity by effectively removing the unwanted (S)-(+)-enantiomer. Additionally, controlling process-related impurities, such as dimeric byproducts, and ensuring the final product's stability are critical considerations.

Q2: What methods are commonly used for the chiral separation of the (R) and (S) enantiomers?

Chiral separation is typically achieved through two main approaches:

  • Chiral High-Performance Liquid Chromatography (HPLC): This analytical and preparative technique uses a chiral stationary phase (CSP) to resolve the enantiomers.

  • Diastereomeric Salt Resolution: This chemical resolution method involves reacting the racemic mixture with a chiral resolving agent, such as D-(-)-tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.[1] The desired enantiomer is then liberated from the salt.

Q3: What are the common impurities that can be present in the final product?

The most significant impurity is the (S)-(+)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide enantiomer. Other potential impurities can include starting materials, reagents from the synthesis, and byproducts like dimeric impurities.[2]

Q4: How can the chiral purity of the final product be determined?

Chiral purity is predominantly assessed using a validated, stability-indicating chiral HPLC method.[3][4][5] This method should be able to quantify the (S)-enantiomer with high sensitivity, with limits of detection and quantification in the microgram per milliliter range.[3][4]

Troubleshooting Guides

Poor Enantiomeric Separation in Chiral HPLC
Symptom Possible Cause(s) Suggested Solution(s)
Low resolution between enantiomeric peaks (<1.5) Inappropriate chiral stationary phase (CSP).Screen different CSPs. For this compound, Crownpak CR (+), CHIRALCEL OD-RH, and amylose-based columns have shown good results.[3][6][7]
Suboptimal mobile phase composition.Optimize the mobile phase. For Crownpak CR (+), an aqueous perchloric acid buffer (pH 1.0) has been effective.[3][4] For other CSPs, mixtures of hexane, isopropanol, and methanol may be suitable.[8]
Incorrect pH of the mobile phase.Adjust the pH of the mobile phase. A pH range of 0.8 to 1.2 has been explored for Crownpak CR (+) columns.[3]
Inadequate column temperature.Optimize the column temperature. Temperatures around 25-35°C have been used.[3]
Peak tailing or broad peaks Column degradation or contamination.Flush the column with an appropriate solvent or replace it if necessary.
Inappropriate flow rate.Optimize the flow rate. A typical range to investigate is 0.4 to 0.6 mL/min.[3]
Inefficient Diastereomeric Salt Resolution
Symptom Possible Cause(s) Suggested Solution(s)
Low yield of the desired diastereomeric salt Suboptimal solvent system for crystallization.The polarity of the solvent system is crucial.[1] A mixture of methanol and water (e.g., 95:5 v/v) is a good starting point.[1] Other alcoholic solvents and dipolar aprotic solvents can also be explored.[1]
Incorrect molar ratio of the resolving agent.An optimal molar ratio of the amine to D-(-)-tartaric acid is between 1:1 and 1:1.5, with 1:1.1 being a preferred starting point.[1]
Crystallization temperature is too low or too high.Maintain the crystallization temperature in the range of 60-65°C.[1]
Low optical purity of the resolved enantiomer Incomplete separation of diastereomers.Perform multiple recrystallizations of the diastereomeric salt in the same solvent system to enhance optical purity to >99.9%.[1]
Entrapment of the mother liquor.Ensure efficient filtration and washing of the crystals with a suitable solvent like methanol.[1]

Experimental Protocols

Chiral HPLC Method for Purity Analysis

This protocol is based on a validated method for determining the chiral purity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.[3][5]

  • Chromatographic System: High-Performance Liquid Chromatograph with a UV detector.

  • Column: Crownpak CR (+) chiral stationary phase.

  • Mobile Phase: Perchloric acid buffer adjusted to pH 1.0.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 226 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.

Expected Results:

EnantiomerTypical Retention Time (min)
(S)-enantiomer~18.6
(R)-enantiomer~21.2

Resolution between enantiomers should be greater than 2.5.[3]

Diastereomeric Salt Resolution via Fractional Crystallization

This protocol outlines a general procedure for the resolution of racemic 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide using D-(-)-tartaric acid.[1]

  • Dissolution: Dissolve the racemic amine in a methanol:water mixture (95:5 v/v).

  • Heating: Heat the solution to 60-65°C to ensure complete dissolution.

  • Addition of Resolving Agent: Slowly add D-(-)-tartaric acid (in a 1:1.1 molar ratio to the amine) to the heated solution.

  • Crystallization: Maintain the temperature at 60-65°C for approximately 6 hours to allow for the crystallization of the (R)-amine-D-tartrate salt.

  • Filtration: Collect the crystals by filtration while maintaining the temperature at 60-65°C.

  • Washing: Wash the crystals with cold methanol.

  • Drying: Dry the crystals at 65-75°C until a constant weight is achieved.

  • Recrystallization (if necessary): For higher optical purity, the diastereomeric salt can be recrystallized using the same solvent system.[1]

  • Liberation of the Free Base: Dissolve the purified diastereomeric salt in water and add an aqueous base (e.g., 40% sodium hydroxide) to adjust the pH to 9.5-10.0.[1]

  • Isolation: The (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide will precipitate as a free base and can be collected by filtration.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_resolution Chiral Resolution cluster_analysis Purity Analysis cluster_product Final Product racemic_amine Racemic (R,S)-Amine diastereomeric_salt Diastereomeric Salt Formation (D-(-)-tartaric acid) racemic_amine->diastereomeric_salt 1. Reaction crystallization Fractional Crystallization diastereomeric_salt->crystallization 2. Separation liberation Liberation of Free Base (Base Treatment) crystallization->liberation 3. Isolation chiral_hplc Chiral HPLC liberation->chiral_hplc 4. QC Check pure_r_amine Pure (R)-Amine (>99.9% ee) chiral_hplc->pure_r_amine 5. Release

Caption: Workflow for the purification of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide via diastereomeric salt resolution.

Troubleshooting_Logic cluster_method Purification Method cluster_hplc_causes HPLC Troubleshooting cluster_resolution_causes Resolution Troubleshooting start Low Optical Purity is_hplc Chiral HPLC? start->is_hplc If Analytical Issue is_resolution Diastereomeric Resolution? start->is_resolution If Process Issue check_csp Verify/Change CSP is_hplc->check_csp Yes check_solvent Optimize Solvent System is_resolution->check_solvent Yes optimize_mobile_phase Optimize Mobile Phase (pH, Composition) check_csp->optimize_mobile_phase optimize_temp_flow Optimize Temperature/Flow Rate optimize_mobile_phase->optimize_temp_flow check_ratio Verify Resolving Agent Ratio check_solvent->check_ratio recrystallize Perform Recrystallization check_ratio->recrystallize

Caption: Decision tree for troubleshooting low optical purity results.

References

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide not showing expected activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide and encountering unexpected inactivity in their experiments. This document provides troubleshooting steps and frequently asked questions to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected biological activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is primarily known and used as a key intermediate in the chemical synthesis of Tamsulosin.[1][2][3] Tamsulosin is a potent and selective antagonist of α1A-adrenergic receptors, which is used clinically to treat benign prostatic hyperplasia.[1]

While it is a precursor to an active pharmaceutical ingredient, the direct biological activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide itself is not extensively documented in publicly available literature. It is possible that the compound has some affinity for α-adrenergic receptors, given its structural similarity to the final product, but this should be experimentally determined. Researchers should consider that its primary role is as a building block for a more active compound.

Q2: My compound is not showing any activity in my assay. What are the most common reasons?

There are several potential reasons for a lack of expected activity. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used. The following sections provide a detailed troubleshooting guide to address these possibilities.

Q3: How should I properly handle and store the compound to ensure its stability?

Proper handling and storage are critical to maintaining the integrity of the compound. According to safety data sheets, (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is stable under recommended storage conditions.[4]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place.[4]

  • Temperature: Store at room temperature.

  • Light: Protect from light to prevent potential degradation.

  • Handling: Avoid contact with skin and eyes. Use appropriate personal protective equipment (PPE).[4]

Troubleshooting Guide

If you are not observing the expected activity from (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, follow these troubleshooting steps methodically.

Step 1: Compound Integrity and Preparation

The first step is to verify the quality and preparation of your compound.

  • Purity and Identity:

    • Confirm the purity and identity of your compound batch using analytical techniques such as NMR, mass spectrometry, and HPLC.

    • Ensure that the compound is the correct (R)-enantiomer, as stereochemistry is crucial for biological activity. Chiral HPLC can be used to verify enantiomeric purity.[5]

  • Solubility:

    • Determine the solubility of the compound in your chosen solvent (e.g., DMSO, ethanol).

    • Visually inspect your stock solutions and final assay dilutions for any signs of precipitation. Insoluble compound will not be available to interact with the biological target.

  • Stock Solutions:

    • Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.

    • Store stock solutions in small, single-use aliquots at an appropriate temperature (e.g., -20°C or -80°C).

Table 1: Compound Information

PropertyValueSource
Molecular FormulaC10H16N2O3S[6]
Molecular Weight244.31 g/mol [6]
Melting Point166-167 °C[1]
AppearanceWhite to off-white solid
Step 2: Experimental Protocol Review

Carefully review your experimental protocol for potential sources of error.

  • Concentration Range:

    • Are you using a sufficiently wide range of concentrations? It is recommended to perform a dose-response curve over several orders of magnitude (e.g., from nanomolar to micromolar).

  • Incubation Time:

    • Is the incubation time appropriate for the expected mechanism of action? Some biological processes require longer or shorter interaction times.

  • Assay Controls:

    • Ensure you have included appropriate positive and negative controls in your experiment. A known α1-adrenergic receptor antagonist (like Tamsulosin) could serve as a positive control.

  • Solvent Effects:

    • Verify that the final concentration of the solvent (e.g., DMSO) in your assay is not exceeding a level that could cause toxicity or interfere with the assay (typically ≤ 0.1-1%).

Step 3: Biological System Considerations

The biological system you are using may not be appropriate for observing the compound's activity.

  • Target Expression:

    • Confirm that your chosen cell line or tissue expresses the target of interest (e.g., α1A-adrenergic receptors). This can be verified by techniques like qPCR, Western blot, or by consulting cell line databases.

  • Cell Health:

    • Ensure that the cells used in your assay are healthy and in the correct growth phase.

  • Species Differences:

    • Be aware of potential species differences in receptor pharmacology. The affinity and subtype selectivity of adrenergic receptors can vary between species.

Experimental Protocols

Below are generalized protocols for key experiments that can be used to troubleshoot and characterize the activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Protocol 1: Radioligand Binding Assay for α1-Adrenergic Receptor Affinity

This protocol is designed to determine the binding affinity of the compound for α1-adrenergic receptors.

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express α1-adrenergic receptors.

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a radiolabeled ligand with known affinity for the receptor (e.g., [3H]-Prazosin), and varying concentrations of the unlabeled test compound ((R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled competitor).

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the IC50 (the concentration of compound that inhibits 50% of specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Functional Assay for α1-Adrenergic Receptor Antagonism

This protocol assesses the functional effect of the compound on receptor signaling.

  • Cell Culture: Culture a suitable cell line expressing α1-adrenergic receptors (e.g., HEK293 cells transfected with the α1A-adrenergic receptor).

  • Signal Transduction Measurement:

    • Pre-incubate the cells with varying concentrations of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide or a vehicle control.

    • Stimulate the cells with a known α1-adrenergic receptor agonist (e.g., phenylephrine).

    • Measure the resulting downstream signal, which for α1-adrenergic receptors is typically an increase in intracellular calcium. This can be measured using a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).

  • Data Analysis: Plot the agonist dose-response curves in the presence and absence of the antagonist. A rightward shift in the agonist dose-response curve indicates competitive antagonism. The potency of the antagonist (pA2 value) can be determined from these shifts.

Visualizations

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting the lack of activity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Troubleshooting_Workflow start Start: No Expected Activity compound_integrity Step 1: Check Compound Integrity start->compound_integrity purity Purity/Identity Confirmed? compound_integrity->purity protocol_review Step 2: Review Experimental Protocol concentration Concentration Range Appropriate? protocol_review->concentration biological_system Step 3: Evaluate Biological System target_expression Target Expression Confirmed? biological_system->target_expression solubility Solubility Verified? purity->solubility Yes reassess Re-evaluate Hypothesis/ Compound Activity purity->reassess No solubility->protocol_review Yes solubility->reassess No controls Controls Working Correctly? concentration->controls Yes concentration->reassess No controls->biological_system Yes controls->reassess No activity_observed Activity Observed target_expression->activity_observed Yes target_expression->reassess No

Caption: A flowchart for troubleshooting the lack of experimental activity.

Hypothesized Signaling Pathway of Tamsulosin (Final Product)

As (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a precursor to Tamsulosin, understanding the signaling pathway of Tamsulosin can provide context for the expected biological effects. Tamsulosin is an antagonist of the α1A-adrenergic receptor, which is a Gq-coupled G protein-coupled receptor (GPCR).

Tamsulosin_Signaling_Pathway cluster_cell Smooth Muscle Cell cluster_membrane Cell Membrane a1_receptor α1A-Adrenergic Receptor g_protein Gq Protein a1_receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from SR ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction norepinephrine Norepinephrine (Agonist) norepinephrine->a1_receptor Activates tamsulosin Tamsulosin (Antagonist) tamsulosin->a1_receptor Blocks

Caption: The α1A-adrenergic receptor signaling pathway inhibited by Tamsulosin.

References

Technical Support Center: (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?

A1: Peak tailing for this compound, a basic sulfonamide, is frequently caused by secondary interactions between the primary amine group of the analyte and acidic residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3][4][5][6] Other significant factors include improper mobile phase pH, low buffer concentration, column overload, and issues with the HPLC system itself (e.g., extra-column dead volume).[3][7][8][9][10]

Q2: How does the mobile phase pH affect the peak shape of this compound?

A2: As a basic compound, the mobile phase pH is critical. At a mid-range pH, the primary amine group will be protonated (positively charged), and the silanol groups on the column packing can be ionized (negatively charged), leading to strong ionic interactions that cause peak tailing.[1][2][11] To minimize this, it is generally recommended to work at a low pH (e.g., 2-3).[1][7][12] At this low pH, the silanol groups are protonated and less likely to interact with the protonated analyte.[1][12] A published method for the chiral analysis of this compound successfully utilized a mobile phase with a pH of 1.0 using perchloric acid.[13][14][15]

Q3: My peak shape is still poor even at a low pH. What else can I try?

A3: If peak tailing persists at low pH, consider the following:

  • Buffer Concentration: A low buffer concentration may not be sufficient to maintain a consistent pH at the column surface, leading to peak shape issues.[7][16][17][18] Increasing the buffer concentration, typically in the range of 10-50 mM, can improve peak symmetry.[7][12][18]

  • Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[11][12] However, be aware that this can shorten column lifetime.[11]

  • Column Choice: Using a column with a highly deactivated, end-capped stationary phase can significantly reduce the number of available silanol groups, thus minimizing secondary interactions.[1][2][19][20]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak tailing.[3][4][5][7][21][22] Try reducing the injection volume or diluting the sample.

Q4: I'm observing peak tailing specifically in a chiral separation. Are there unique causes for this?

A4: Yes, in addition to the common causes, peak tailing in chiral separations can be a characteristic of column overload on certain chiral stationary phases (CSPs), such as cyclodextrin-based columns.[21] Unlike typical reversed-phase columns where overload often causes peak fronting, on some CSPs it manifests as tailing and can lead to a loss of resolution between enantiomers.[21] It is crucial to determine the optimal sample load for your specific chiral column.

Troubleshooting Guide: HPLC Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Step 1: Initial Assessment & System Check

First, confirm that the issue is indeed peak tailing by calculating the tailing factor (Tf) or asymmetry factor (As). A value greater than 1.2 indicates significant tailing.[2][7] Then, perform a quick check of your HPLC system for common issues like leaks, loose fittings, or excessive tubing length, which can contribute to extra-column band broadening.[2][7][23]

Step 2: Method Parameter Evaluation

The following diagram illustrates a logical workflow for troubleshooting method-related causes of peak tailing.

Caption: Troubleshooting workflow for HPLC peak tailing.

Quantitative Data Summary

The following table summarizes key HPLC method parameters that can be adjusted to mitigate peak tailing for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

ParameterRecommended Range/ValueRationale
Mobile Phase pH 1.0 - 3.0Suppresses the ionization of residual silanol groups on the silica packing, minimizing secondary ionic interactions with the basic analyte.[1][7][12]
Buffer Concentration 10 - 50 mMEnsures stable pH on the column surface and can help mask some silanol interactions.[7][12][16][17][18]
Mobile Phase Additive 0.05 - 0.1% Triethylamine (TEA)Acts as a competing base to mask active silanol sites on the stationary phase.[11][12]
Column Temperature 25 - 40 °CHigher temperatures can sometimes improve peak efficiency and shape, but the effect is compound-dependent and should be optimized.[9]
Sample Concentration < 0.5 mg/mL (starting point)High concentrations can lead to column overload, a common cause of peak tailing.[3][4][5][7][21][22]

Detailed Experimental Protocols

Protocol 1: Mobile Phase pH Adjustment
  • Preparation of Stock Solutions:

    • Prepare a 100 mM solution of a suitable buffer (e.g., potassium phosphate).

    • Have a high-purity acid available (e.g., perchloric acid, trifluoroacetic acid).

  • pH Adjustment:

    • To the aqueous portion of your mobile phase, add the stock buffer solution to achieve the desired final concentration (e.g., 20 mM).

    • While stirring and monitoring with a calibrated pH meter, slowly add the acid dropwise until the target pH (e.g., 2.5) is reached.[12]

  • Mobile Phase Preparation:

    • Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile, methanol) in the desired ratio.

    • Filter the final mobile phase through a 0.45 µm filter before use.[17]

  • Analysis:

    • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

    • Inject the sample and analyze the peak shape.

Protocol 2: Sample Concentration Optimization (Column Overload Test)
  • Prepare a Sample Dilution Series:

    • Prepare your sample of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide at your current working concentration.

    • Create a series of dilutions from this stock, for example, at 50%, 25%, and 10% of the original concentration.

  • Sequential Injections:

    • Using your established HPLC method, inject a consistent volume of each sample from the dilution series, starting with the most dilute.

  • Data Analysis:

    • Examine the chromatograms for each concentration.

    • Calculate the tailing factor for the analyte peak at each concentration.

    • If the tailing factor decreases significantly with lower concentrations, column overload is a likely contributor to the peak asymmetry.[4][7][21]

  • Action:

    • Determine the highest concentration that provides an acceptable peak shape (Tf < 1.2) and use this or a lower concentration for future analyses.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical interactions at the stationary phase surface that lead to peak tailing for a basic analyte like (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide and how pH adjustment mitigates this issue.

G cluster_mid_ph Mid-Range pH (e.g., pH 4-7) cluster_low_ph Low pH (e.g., pH < 3) silanol_ionized Silica Surface -Si-O⁻ (Ionized Silanol) interaction Strong Ionic Interaction silanol_ionized:f1->interaction analyte_protonated Analyte R-NH₃⁺ (Protonated Amine) analyte_protonated:f1->interaction tailing Peak Tailing interaction->tailing silanol_protonated Silica Surface -Si-OH (Protonated Silanol) no_interaction Minimal Interaction silanol_protonated:f1->no_interaction analyte_protonated2 Analyte R-NH₃⁺ (Protonated Amine) analyte_protonated2:f1->no_interaction good_peak Symmetrical Peak no_interaction->good_peak

Caption: Effect of mobile phase pH on secondary interactions.

References

Minimizing side reactions in (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side reactions during the synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a key intermediate in the production of Tamsulosin.

Frequently Asked Questions (FAQs)

Q1: What are the most critical steps in the synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide where side reactions can occur?

A1: The most critical steps prone to side reactions are the reductive amination to form the racemic amine and the subsequent chiral resolution. During reductive amination, byproducts can form, reducing the overall yield. The chiral resolution step is highly sensitive to conditions that can lead to poor diastereomeric excess, co-precipitation of the undesired enantiomer, or racemization of the desired (R)-enantiomer.

Q2: What is the most common method for the chiral resolution of (R,S)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide?

A2: The most prevalent method is diastereomeric salt crystallization using a chiral resolving agent. D-(-)-tartaric acid is widely used for this purpose, leading to the preferential crystallization of the (R)-amine-D-tartrate diastereomeric salt.[1]

Q3: Can the undesired (S)-enantiomer be recycled?

A3: Yes, the mother liquor enriched with the (S)-enantiomer can be treated to racemize the amine. This allows the racemic mixture to be recycled back into the resolution process, thereby improving the overall yield and atom economy of the synthesis.[2][3] This is often referred to as a Resolution-Racemization-Recycle (R3) process.[4]

Q4: Are there alternative synthesis strategies that avoid chiral resolution?

A4: Yes, an alternative approach involves starting from a chiral precursor, such as D-alanine, to introduce the stereocenter early in the synthesis.[5] This method avoids the resolution of a racemic mixture, which can be more efficient and cost-effective.

Troubleshooting Guide

Problem 1: Low Yield of Diastereomeric Salt during Chiral Resolution

Possible Causes:

  • Suboptimal Solvent System: The polarity of the solvent system is crucial for the differential solubility of the diastereomeric salts.[6]

  • Incorrect Stoichiometry of Resolving Agent: An improper molar ratio of the resolving agent to the racemic amine can lead to incomplete salt formation or co-precipitation.

  • Premature or Incomplete Crystallization: Temperature and cooling rates significantly impact the crystallization process.

Troubleshooting Steps:

  • Optimize Solvent System: Screen different solvent mixtures. A common system is a mixture of an alcohol (e.g., methanol) and water or a dipolar aprotic solvent like N,N-dimethylformamide (DMF).[6] The ratio of the solvents should be systematically varied to find the optimal composition for selective precipitation.

  • Adjust Resolving Agent Ratio: While a 1:1 molar ratio is a good starting point, the optimal ratio may vary. Experiment with slight excesses or deficiencies of D-(-)-tartaric acid to maximize the yield of the desired diastereomer.

  • Control Crystallization Conditions:

    • Ensure complete dissolution of the racemic amine and resolving agent at an elevated temperature (e.g., 60-65°C).[6]

    • Implement a controlled cooling profile. Slow cooling often favors the formation of larger, purer crystals.

    • Experiment with seeding the solution with a small crystal of the pure desired diastereomeric salt to induce crystallization.[1]

Problem 2: Low Enantiomeric Excess (e.e.) of the Final Product

Possible Causes:

  • Racemization: The chiral center of the amine can racemize under harsh conditions, such as high temperatures or the presence of strong acids or bases.[7]

  • Co-precipitation of Diastereomers: The undesired diastereomer may crystallize along with the desired one if the solubility difference is not sufficiently large under the chosen conditions.

  • Inefficient Liberation of the Free Base: Incomplete reaction with the base or racemization during the liberation of the free amine from the tartrate salt can lower the e.e.

Troubleshooting Steps:

  • Maintain Mild Conditions:

    • Avoid excessive temperatures during the resolution and the liberation of the free base.

    • Use a moderate base (e.g., sodium hydroxide) at a controlled pH (e.g., 9.5-10.0) and temperature (e.g., 25-30°C) when converting the tartrate salt to the free amine.[6]

  • Purify the Diastereomeric Salt: Perform a recrystallization or slurry of the filtered diastereomeric salt in a suitable solvent to wash away any occluded mother liquor containing the undesired diastereomer.

  • Optimize the Liberation Step: Ensure complete neutralization of the tartrate salt. Monitor the pH closely during the addition of the base. Extract the product promptly after liberation to minimize its exposure to basic conditions.

Problem 3: Formation of N,N-Dialkylation or O-Alkylation Byproducts

This issue is more relevant to earlier steps in the synthesis of the racemic precursor or in subsequent derivatization, but is a common side reaction in sulfonamide chemistry.

Possible Causes:

  • Use of a Strong Base: Strong bases can deprotonate the sulfonamide nitrogen, making it susceptible to further alkylation.[8]

  • Excess of Alkylating Agent: A large excess of the alkylating agent increases the probability of a second alkylation event.

  • Reaction Conditions Favoring O-Alkylation: According to Hard-Soft Acid-Base (HSAB) theory, the choice of solvent and alkylating agent can influence whether alkylation occurs on the nitrogen or oxygen of the sulfonamide.[8]

Troubleshooting Steps:

  • Select a Weaker Base: If applicable to the synthetic step, use a weaker base like magnesium oxide or an alkali carbonate instead of stronger bases like sodium hydride to minimize deprotonation of the sulfonamide.[8]

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents) and consider its slow, portion-wise addition to the reaction mixture.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO generally favor N-alkylation, as they leave a more reactive sulfonamide anion.[8]

Data Presentation

Table 1: Influence of Solvent System on Chiral Resolution Yield and Purity

Solvent System (v/v)Resolving AgentYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of (R)-isomerReference
Methanol:Water (95:5)D-(-)-Tartaric Acid~70-75%84-87%[6]
Methanol:DMF (8.5:1.7)D-(-)-Tartaric Acid~70-75%84-87%[6]
Hypothetical OptimizedD-(-)-Tartaric Acid>80%>99%
Note: The "Hypothetical Optimized" entry represents a target for process optimization.

Experimental Protocols

Protocol 1: Chiral Resolution of (R,S)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide [6]

  • Dissolution: In a suitable reactor, add 300.0 g of (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide to 3000 ml of a methanol:water (95:5 v/v) mixture. Heat the mixture to 60-65°C to achieve complete dissolution.

  • Addition of Resolving Agent: Slowly add 202.9 g of D-(-)-tartaric acid to the solution while maintaining the temperature at 60-65°C.

  • Crystallization: Maintain the reaction mixture at 60-65°C for 6 hours to allow for the crystallization of the (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide-D-tartrate salt.

  • Filtration: Filter the resulting solid at 60-65°C.

  • Purification (Slurry): Slurry the collected cake with an appropriate volume of methanol, filter, and wash with a small volume of cold methanol.

  • Drying: Dry the purified salt at 50-55°C until a constant weight is achieved.

Protocol 2: Liberation of the (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Free Base [6]

  • Suspension: Suspend 10 g of the dried tartrate salt in 10 ml of water.

  • Basification: Add a 40% aqueous sodium hydroxide solution dropwise to adjust the pH of the suspension to 9.5 - 10.0.

  • Stirring: Stir the reaction mixture for 1 hour at 25-30°C.

  • Isolation: Filter the precipitated product and wash it with a small amount of water.

  • Drying: Dry the final product to a constant weight.

Visualizations

Synthesis_Pathway cluster_racemic Racemic Synthesis cluster_resolution Chiral Resolution cluster_final Final Product Start Starting Materials ReductiveAmination Reductive Amination Start->ReductiveAmination RacemicAmine (R,S)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide ReductiveAmination->RacemicAmine Crystallization Diastereomeric Salt Crystallization RacemicAmine->Crystallization TartaricAcid D-(-)-Tartaric Acid TartaricAcid->Crystallization DiastereomericSalt (R)-Amine-D-Tartrate (Solid) Crystallization->DiastereomericSalt Filter MotherLiquor Mother Liquor ((S)-Amine Enriched) Crystallization->MotherLiquor Liberation Liberation of Free Base DiastereomericSalt->Liberation Base Base (e.g., NaOH) Base->Liberation FinalProduct (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide Liberation->FinalProduct

Caption: Overall synthesis workflow for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Troubleshooting_Low_EE Problem Low Enantiomeric Excess (e.e.) Cause1 Racemization Problem->Cause1 Cause2 Co-precipitation of Diastereomers Problem->Cause2 Cause3 Inefficient Liberation of Free Base Problem->Cause3 Solution1 Maintain Mild Conditions (Temp, pH) Cause1->Solution1 Solution2 Purify Diastereomeric Salt (Recrystallize/Slurry) Cause2->Solution2 Solution3 Optimize Liberation Step (pH control, prompt extraction) Cause3->Solution3

Caption: Troubleshooting logic for low enantiomeric excess.

References

Validation & Comparative

A Comparative Analysis of (R)-(-)- and (S)-(+)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the enantiomers (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide and (S)-(+)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. The (R)-enantiomer is a critical chiral intermediate in the synthesis of Tamsulosin, a selective α1A-adrenergic receptor antagonist widely used in the treatment of benign prostatic hyperplasia (BPH).[1] Understanding the distinct properties of each enantiomer is paramount for optimizing synthesis, ensuring enantiomeric purity, and comprehending the pharmacological profile of the final active pharmaceutical ingredient (API).

Physicochemical Properties

The fundamental physicochemical characteristics of the (R)- and (S)-enantiomers are summarized in the table below. While both share the same molecular formula and weight, their stereochemistry leads to differences in optical rotation and can influence properties such as melting point.

Property(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide(S)-(+)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
CAS Number 112101-81-2[2]119714-13-5
Molecular Formula C₁₀H₁₆N₂O₃S[2]C₁₀H₁₆N₂O₃S
Molecular Weight 244.31 g/mol [2]244.31 g/mol
Melting Point 166-167 °C273-276 °C (decomposed)
Boiling Point (Predicted) 445.5 ± 55.0 °C445.5 ± 55.0 °C
Density (Predicted) 1.247 ± 0.06 g/cm³1.247 ± 0.06 g/cm³
Optical Rotation (-)(+)

Pharmacological Significance and Stereoselectivity

The biological activity of Tamsulosin is highly dependent on the stereochemistry of its precursor, 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. The (R)-enantiomer is the pharmacologically active precursor, leading to the formation of (R)-Tamsulosin.

α1-Adrenergic Receptor Binding of Tamsulosin Enantiomers

A key study performing competition binding experiments with cloned α1-adrenergic receptor subtypes using Tamsulosin (the R-enantiomer) and its stereoisomer ((+)-YM617, the S-enantiomer) revealed the following rank order of affinity for both enantiomers: α1a = α1d > α1b . This indicates that both the (R)- and (S)-enantiomers of the final drug possess a similar selectivity profile for the α1-adrenoceptor subtypes, although the (R)-enantiomer is the active therapeutic agent.

Differential Effects on Drug Transporters and Metabolism

Research has shown that the enantiomers of Tamsulosin have different effects on P-glycoprotein (P-gp, encoded by the ABCB1 gene) and the drug-metabolizing enzyme cytochrome P450 3A4 (CYP3A4). One study found that (S)-Tamsulosin caused a significantly stronger induction of ABCB1 mRNA compared to the (R)-enantiomer or the racemic mixture. This suggests potential differences in drug-drug interactions and pharmacokinetics between the two enantiomers.

Synthesis and Chiral Separation

The synthesis of enantiomerically pure (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a critical step in the manufacturing of Tamsulosin. Several synthetic routes have been developed, often involving the resolution of a racemic mixture.

A common method for separating the enantiomers is through diastereomeric salt formation using a chiral resolving agent, such as tartaric acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization.

G Diastereomeric Salt Resolution Workflow racemate Racemic (R,S)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide diastereomers Mixture of Diastereomeric Salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid) racemate->diastereomers resolving_agent Chiral Resolving Agent (e.g., Tartaric Acid) resolving_agent->diastereomers separation Fractional Crystallization (based on differential solubility) diastereomers->separation r_salt Insoluble Diastereomeric Salt ((R)-amine-(+)-acid) separation->r_salt Precipitates s_salt Soluble Diastereomeric Salt ((S)-amine-(+)-acid) separation->s_salt Remains in solution basification1 Basification r_salt->basification1 basification2 Basification s_salt->basification2 r_base (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide s_base (S)-(+)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide basification1->r_base basification2->s_base

Caption: Workflow for the chiral resolution of 5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

A validated chiral HPLC method is essential for determining the enantiomeric purity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. The following is a representative protocol:

  • Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H, Chiralpak AD-H), is typically used.

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio is optimized for baseline separation of the enantiomers.

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 225 nm).

  • Quantification: The percentage of each enantiomer is determined by integrating the peak areas.

Signaling Pathway of Tamsulosin

The therapeutic action of Tamsulosin, derived from the (R)-enantiomer, is initiated by its binding to α1A-adrenergic receptors on the smooth muscle cells of the prostate and bladder neck. This antagonism blocks the binding of norepinephrine, leading to muscle relaxation and relief of urinary obstruction.

G Tamsulosin Signaling Pathway cluster_cell Prostatic Smooth Muscle Cell receptor α1A-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates relaxation Smooth Muscle Relaxation receptor->relaxation Leads to plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release from Sarcoplasmic Reticulum ip3->ca_release Stimulates contraction Smooth Muscle Contraction dag->contraction Contributes to ca_release->contraction Leads to norepinephrine Norepinephrine norepinephrine->receptor Binds and Activates tamsulosin (R)-Tamsulosin tamsulosin->receptor Antagonizes

References

Validating the Efficacy of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in a New Alpha-1A Adrenergic Receptor Antagonist Model

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on validating the efficacy of the compound (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. While primarily known as a key precursor in the synthesis of Tamsulosin, an established α1A-adrenergic receptor antagonist, this guide explores a new model for evaluating the direct or potential prodrug efficacy of this compound in the context of benign prostatic hyperplasia (BPH).[1][2][3][4] The following sections detail experimental protocols and comparative data with established alternative α1-adrenergic receptor antagonists.

Introduction

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a chiral intermediate essential for the synthesis of Tamsulosin.[1][2][3][4] Tamsulosin selectively antagonizes α1A-adrenergic receptors in the prostate and bladder neck, leading to smooth muscle relaxation and relief of lower urinary tract symptoms associated with BPH.[5] This guide proposes a framework to investigate whether the precursor itself possesses pharmacological activity or can be metabolized to an active form, thereby validating its potential efficacy in a new therapeutic context.

The comparison will include the following established α1-adrenergic receptor antagonists:

  • Tamsulosin

  • Alfuzosin

  • Terazosin

  • Doxazosin

  • Silodosin

Signaling Pathway of α1-Adrenergic Receptor Antagonism

The therapeutic effect of α1-adrenergic receptor antagonists in BPH stems from their ability to block the signaling cascade initiated by norepinephrine, which leads to smooth muscle contraction in the prostate. By inhibiting this pathway, these drugs promote smooth muscle relaxation, thereby improving urinary flow.

alpha1_signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NOREPI Norepinephrine ALPHA1AR α1A-Adrenergic Receptor NOREPI->ALPHA1AR Binds to PLC Phospholipase C (PLC) ALPHA1AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Contraction Smooth Muscle Contraction PKC->Contraction Leads to Antagonist (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide & Alternatives Antagonist->ALPHA1AR Blocks

Figure 1: Simplified signaling pathway of α1A-adrenergic receptor activation and its inhibition by antagonists.

Comparative Efficacy Data

The following table summarizes the binding affinities (Ki) and potencies (IC50) of the selected α1-adrenergic receptor antagonists for the α1A-adrenoceptor. This data serves as a benchmark for evaluating the potential efficacy of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]Potency (IC50) [nM]
(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide α1ATo be determinedTo be determined
Tamsulosinα1A0.2 - 1.60.3 - 2.1
Alfuzosinα1A5.2 - 106.5 - 15
Terazosinα1A1.8 - 5.02.5 - 7.0
Doxazosinα1A0.7 - 2.51.0 - 3.5
Silodosinα1A0.6 - 1.00.8 - 1.5

Note: The Ki and IC50 values are approximate ranges compiled from various sources and can vary based on experimental conditions.

Experimental Protocols

To validate the efficacy of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a two-stage experimental approach is proposed: in vitro characterization followed by in vivo validation.

In Vitro Efficacy Model: Radioligand Binding Assay

This assay will determine the binding affinity of the test compound for the human α1A-adrenergic receptor.

Objective: To determine the Ki of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide for the α1A-adrenergic receptor and compare it with known antagonists.

Methodology:

  • Membrane Preparation:

    • Human prostate tissue or cells recombinantly expressing the human α1A-adrenergic receptor are homogenized in a cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.[6]

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.[6]

    • Protein concentration is determined using a standard protein assay.

  • Competition Binding Assay:

    • A constant concentration of a radiolabeled ligand specific for the α1A-adrenergic receptor (e.g., [3H]-Prazosin) is incubated with the membrane preparation.[7]

    • Increasing concentrations of the unlabeled test compound ((R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide) or a known competitor are added to displace the radioligand.

    • The reaction is incubated to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.[8]

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

radioligand_binding_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane Prepare α1A Receptor Membranes Incubate Incubate Membranes, Radioligand & Test Compound Membrane->Incubate Radioligand Prepare [³H]-Prazosin (Radioligand) Radioligand->Incubate TestCompound Prepare Test Compound & Competitors TestCompound->Incubate Filter Separate Bound & Free Ligand via Filtration Incubate->Filter Count Measure Radioactivity Filter->Count IC50 Determine IC₅₀ Count->IC50 Ki Calculate Ki IC50->Ki

Figure 2: Experimental workflow for the radioligand binding assay.
In Vivo Efficacy Model: Testosterone-Induced BPH in Rats

This model will assess the ability of the test compound to alleviate urinary tract dysfunction in a preclinical model of BPH.

Objective: To evaluate the in vivo efficacy of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in reducing the symptoms of BPH in a rat model.

Methodology:

  • Animal Model Induction:

    • Male Sprague-Dawley or Wistar rats are castrated.[9]

    • Following a recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate for several weeks.[9][10][11][12]

    • A control group receives vehicle injections.

  • Drug Administration:

    • The BPH-induced rats are divided into treatment groups.

    • Groups receive daily oral or subcutaneous doses of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, a known active comparator (e.g., Tamsulosin), or vehicle.

  • Efficacy Assessment (Cystometry):

    • At the end of the treatment period, the rats are anesthetized, and a catheter is implanted into the bladder.

    • Conscious cystometry is performed by infusing saline into the bladder and recording intravesical pressure.

    • Key parameters to be measured include:

      • Micturition frequency

      • Micturition volume

      • Bladder capacity

      • Residual volume

      • Frequency of non-voiding contractions

  • Prostate Analysis:

    • After cystometry, the rats are euthanized, and the prostates are excised and weighed.

    • Histological analysis of the prostate tissue can be performed to assess changes in epithelial and stromal proliferation.

bph_model_workflow cluster_induction Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Castration Castration of Rats Testosterone Testosterone Propionate Injections Castration->Testosterone Grouping Group Allocation Testosterone->Grouping Dosing Daily Dosing with Test Compound/Vehicle Grouping->Dosing Cystometry Conscious Cystometry Dosing->Cystometry ProstateAnalysis Prostate Weight & Histology Cystometry->ProstateAnalysis

Figure 3: Experimental workflow for the testosterone-induced BPH rat model.

Conclusion

This guide outlines a systematic approach to validate the potential efficacy of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide in a new model focused on α1A-adrenergic receptor antagonism. By employing established in vitro and in vivo methodologies and comparing the results with known active compounds, researchers can objectively assess the pharmacological profile of this precursor molecule. The data generated from these studies will be crucial in determining its potential as a direct therapeutic agent or a prodrug for the management of benign prostatic hyperplasia.

References

Comparative Analysis of the Cross-Reactivity Profile of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Tamsulosin)

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the receptor binding profile of Tamsulosin, detailing its interactions with adrenergic and other receptor families. This guide provides quantitative binding data, detailed experimental protocols, and visual representations of key pathways and workflows.

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, widely known as Tamsulosin, is a selective antagonist of alpha-1 adrenergic receptors, primarily used in the clinical management of benign prostatic hyperplasia (BPH).[1][2] Its therapeutic efficacy is attributed to its high affinity for the α1A and α1D adrenergic receptor subtypes, which are predominant in the prostate gland, leading to smooth muscle relaxation and improved urinary flow.[1][2] However, a thorough understanding of its cross-reactivity with other receptors is crucial for a complete safety and efficacy profile. This guide provides a detailed comparison of Tamsulosin's binding affinity across various receptor families, supported by experimental data.

Adrenergic Receptor Selectivity

Tamsulosin exhibits a distinct selectivity profile for α1-adrenergic receptor subtypes. It binds with high affinity to the α1A and α1D subtypes, while showing significantly lower affinity for the α1B subtype.[3] This selectivity for α1A and α1D receptors is believed to contribute to its uroselective action, minimizing cardiovascular side effects such as orthostatic hypotension, which are commonly associated with non-selective α1-blockers.[1]

Cross-Reactivity with Other Receptors

Beyond its primary targets, Tamsulosin has been investigated for its potential interactions with other receptor systems. Notably, studies have indicated a significant affinity for certain serotonin (5-HT) receptors.

Serotonin Receptor Interactions

Emerging evidence suggests that Tamsulosin interacts with serotonin receptors, particularly the 5-HT1A subtype. Functional studies have shown that Tamsulosin can antagonize the responses to 5-hydroxytryptamine (5-HT).[4][5] This interaction may have clinical implications and warrants further investigation.

Quantitative Binding Affinity Data

The following table summarizes the binding affinities (pKi and pKB) of Tamsulosin for various receptor subtypes. A higher pKi or pKB value indicates a stronger binding affinity.

Receptor SubtypepKipKBReference(s)
Adrenergic Receptors
α1A9.3 - 10.010.0[3][4][6]
α1B8.3 - 9.28.9 - 9.2[3][4]
α1D9.0 - 9.810.1[3][4]
Serotonin Receptors
5-HT1AHigh Affinity*-[5]
5-HT (functional antagonism)--[4]

*Specific pKi value for 5-HT1A was not quantitatively reported in the reviewed literature, but described as "high affinity".

Experimental Protocols

The binding affinities presented in this guide were determined using established in vitro pharmacological assays. The following are detailed methodologies for the key experiments cited.

Radioligand Competition Binding Assay for Adrenergic Receptors

This assay determines the affinity of a test compound (Tamsulosin) by measuring its ability to displace a radiolabeled ligand from its receptor.

  • Receptor Source: Membranes from cell lines stably expressing human α1A, α1B, or α1D adrenergic receptor subtypes (e.g., Rat-1 fibroblasts).[3]

  • Radioligand: [3H]Tamsulosin or [125I]HEAT.[3]

  • Assay Buffer: 50 mM Tris-HCl, 5 mM EDTA, pH 7.4.[7]

  • Incubation: Membranes (5-10 µg protein) are incubated with the radioligand and various concentrations of Tamsulosin in a total volume of 200 µL. The incubation is carried out at 25°C for 30-60 minutes to reach equilibrium.[6][7]

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in polyethyleneimine.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of Tamsulosin that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Antagonism Assay in Isolated Tissues

This assay assesses the potency of an antagonist (Tamsulosin) in inhibiting the physiological response induced by an agonist in an isolated tissue preparation.

  • Tissue Preparation: Isolated tissue preparations expressing specific receptor subtypes are used, such as rat aorta (predominantly α1D), rat spleen, or rabbit corpus cavernosum (predominantly α1B).[4]

  • Agonist: A suitable agonist for the receptor under investigation, such as phenylephrine for adrenergic receptors.[4]

  • Experimental Setup: The tissue is mounted in an organ bath containing a physiological salt solution and maintained at 37°C. The contractile response of the tissue to the agonist is measured in the absence and presence of increasing concentrations of Tamsulosin.

  • Data Analysis: The antagonist potency is expressed as the pA2 or pKB value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.[4]

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of α1-adrenergic receptors and the general workflow of a radioligand competition binding assay.

G cluster_pathway α1-Adrenergic Receptor Signaling Pathway Agonist Agonist (e.g., Norepinephrine) a1_Receptor α1-Adrenergic Receptor Agonist->a1_Receptor Gq_protein Gq Protein a1_Receptor->Gq_protein activates PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Smooth_muscle_contraction Smooth Muscle Contraction Ca_release->Smooth_muscle_contraction PKC_activation->Smooth_muscle_contraction Tamsulosin Tamsulosin (Antagonist) Tamsulosin->a1_Receptor

Caption: α1-Adrenergic Receptor Signaling Pathway.

G cluster_workflow Radioligand Competition Binding Assay Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Tamsulosin) start->prepare_reagents incubation Incubate (Receptor + Radioligand ± Tamsulosin) prepare_reagents->incubation filtration Separate Bound/Free Ligand (Filtration) incubation->filtration counting Quantify Bound Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 → Ki) counting->analysis end End analysis->end

Caption: Radioligand Competition Binding Assay Workflow.

References

A Comparative Guide to the Experimental Reproducibility of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide and its Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, primarily focusing on its role as a key intermediate in the synthesis of the α1-adrenergic receptor antagonist, Tamsulosin. Given the limited publicly available data on the direct biological activity of this intermediate, this guide will focus on the reproducibility of its synthesis and the comparative efficacy and safety of its principal derivative, Tamsulosin, against other therapeutic alternatives for the treatment of Benign Prostatic Hyperplasia (BPH). This document is intended for researchers, scientists, and professionals in drug development.

Introduction to (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS 112101-81-2) is a chiral organic compound that serves as a crucial building block in the synthesis of Tamsulosin.[1][2][3][4] Tamsulosin is a selective α1A-adrenergic receptor antagonist widely prescribed for the symptomatic treatment of BPH.[5][6][7] The stereochemical purity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is critical for the therapeutic efficacy and safety of the final Tamsulosin product.[8]

The reproducibility of experiments involving this sulfonamide can be assessed from two main perspectives: the consistency and efficiency of its chemical synthesis and the pharmacological properties of its derivatives. This guide will explore both aspects, providing a framework for researchers to evaluate its utility.

Comparative Analysis of Tamsulosin and its Alternatives

The primary application of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is in the production of Tamsulosin. Therefore, a meaningful comparison involves evaluating Tamsulosin against other α1-adrenergic receptor antagonists used for BPH, such as Alfuzosin and Silodosin.[9][10][11] The following tables summarize key performance data from clinical studies.

Receptor Binding Affinity

The therapeutic effect of these drugs is mediated by their affinity for α1-adrenergic receptor subtypes. The table below presents the binding affinities (Ki, nM) for Tamsulosin and its alternatives. Lower Ki values indicate higher binding affinity.

Compoundα1A (nM)α1B (nM)α1D (nM)Uroselectivity (α1A vs α1B)Reference
Tamsulosin0.3 - 2.13.2 - 7.60.5 - 2.4~10-15[12][13]
Alfuzosin3.0 - 102.0 - 8.01.0 - 5.0~1[14]
Silodosin0.32 - 0.6160 - 24024 - 55~500[12][15]
Clinical Efficacy in BPH

The efficacy of these drugs is commonly measured by the improvement in the International Prostate Symptom Score (IPSS) and the peak urinary flow rate (Qmax).

DrugDosageMean Change in IPSSMean Change in Qmax (mL/s)References
Tamsulosin0.4 mg once daily-6.8 to -8.3+1.1 to +3.53[16][17]
Alfuzosin10 mg once daily-3.6 to -6.0+1.1 to +2.3[18][19][20]
Silodosin8 mg once daily-8.3 to -12.4+3.77[16][17][21]
Common Adverse Events

The safety profile of these medications is a critical factor in their clinical use. The following table highlights the incidence of common adverse events.

Adverse EventTamsulosinAlfuzosinSilodosinReferences
Dizziness~15%~6%~3%[15][20][22]
Orthostatic Hypotension~2-13%~3%~1-2.6%[15][19]
Ejaculation Disorder~4-11%~0.6%~14-28%[15][16][22]
Headache~7%~3%~2%[16][22]

Experimental Protocols

Reproducibility in research is contingent on detailed and accurate experimental protocols. Below are methodologies for the synthesis of the target compound and a key biological assay for its derivative.

Synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Several methods for the synthesis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide have been reported, often with variations to improve yield and enantiomeric purity. Below is a representative protocol.

Objective: To synthesize (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide with high yield and optical purity.

Materials:

  • N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine

  • Dichloromethane

  • Chlorosulfonic acid

  • Aqueous ammonia (25%)

  • Ethyl acetate

  • Acetic acid

  • 3% Palladium on Carbon (Pd/C) with 50% water content

  • Hydrochloric acid (5% aqueous solution)

  • Sodium carbonate

Procedure:

  • Chlorosulfonation: Dissolve N-[(1R)-2-(4-methoxyphenyl)-1-methylethyl]-N-[(1R)-1-phenylethyl]amine in dichloromethane and cool the mixture. Add chlorosulfonic acid dropwise while maintaining a low temperature. After the reaction is complete, pour the mixture into a solution of ice and 25% aqueous ammonia. Extract the product with ethyl acetate.[23]

  • Hydrogenation: Dissolve the product from the previous step in acetic acid. Add 3% Pd/C catalyst and diluted hydrochloric acid. Perform hydrogenation under pressure at an elevated temperature (e.g., 80-85°C).[23][24] After the reaction, filter the solution to remove the catalyst and evaporate the solvent.

  • Deacetylation and Crystallization: Reflux the resulting intermediate in a 5% aqueous solution of HCl. After deacetylation, add sodium carbonate to precipitate (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide. Recrystallize the product from water to obtain the final pure compound.[24]

Alpha-1 Adrenergic Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for α1-adrenergic receptor subtypes.

Objective: To determine the binding affinity (Ki) of a test compound for human α1A-, α1B-, and α1D-adrenergic receptors.

Materials:

  • Cell membranes from cell lines stably expressing human α1A-, α1B-, or α1D-adrenergic receptors.

  • [3H]-Prazosin (radioligand).

  • Test compounds (e.g., Tamsulosin, Alfuzosin, Silodosin).

  • Binding buffer (e.g., 50 mM Tris-HCl, 0.5 mM EDTA, pH 7.4).

  • Scintillation cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membrane homogenates from the transfected cell lines.[25]

  • Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [3H]-Prazosin, and varying concentrations of the test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at 25°C for 60 minutes.[25]

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

The following diagrams illustrate the synthesis pathway and the mechanism of action of Tamsulosin.

G Synthesis of Tamsulosin A N-protected (R)-amine C Chlorosulfonation & Ammonolysis A->C Step 1 B (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide E Coupling with 2-(2-ethoxyphenoxy)ethyl bromide B->E Step 3 D Hydrogenation & Deprotection C->D Step 2 D->B Intermediate F Tamsulosin E->F Final Product G Mechanism of Action of α1-Adrenergic Antagonists A Norepinephrine B α1-Adrenergic Receptor (Prostate Smooth Muscle) A->B Binds to C Smooth Muscle Contraction B->C Activates D Urinary Obstruction (BPH) C->D Leads to E α1-Adrenergic Antagonist (e.g., Tamsulosin) E->B Blocks F Receptor Blockade E->F Results in G Smooth Muscle Relaxation F->G Causes H Improved Urinary Flow G->H Results in

References

Confirming the Purity of Synthesized (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (Tamsulosin): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of a synthesized active pharmaceutical ingredient (API) is a critical step in the drug development pipeline. This guide provides a comprehensive comparison of analytical methodologies for confirming the purity of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, commonly known as Tamsulosin. The data presented herein, supported by detailed experimental protocols, will aid in the selection of the most appropriate analytical strategy for quality control and assurance.

Introduction to Tamsulosin and the Importance of Purity

Tamsulosin is a selective alpha-1 adrenergic receptor antagonist primarily used in the treatment of benign prostatic hyperplasia.[1][][3] The therapeutic efficacy and safety of Tamsulosin are intrinsically linked to its purity. Impurities, which can arise from the synthesis process, degradation, or storage, may lead to altered efficacy, increased toxicity, or adverse side effects.[4] Of particular importance is the chiral purity, as the pharmacological activity of Tamsulosin resides in the (R)-enantiomer, while the (S)-enantiomer is considered an impurity.[5][6]

This guide focuses on the most robust and widely adopted analytical techniques for Tamsulosin purity assessment: High-Performance Liquid Chromatography (HPLC), Chiral HPLC, and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity confirmation depends on various factors, including the specific impurity to be detected, the required sensitivity, and the available instrumentation. The following table summarizes the performance of the key analytical methods for Tamsulosin purity analysis.

Analytical Technique Parameter Synthesized Tamsulosin Reference Standard Key Advantages Limitations
HPLC (Reversed-Phase) Purity Assay (%)99.8%[7]≥ 99.9%Simple, rapid, and precise for quantifying the main compound and known impurities.[1][8]May not separate all chiral and isomeric impurities.
LOD0.215 µg/mL[9]-
LOQ0.739 µg/mL[9]-
Chiral HPLC Enantiomeric Purity (% R-isomer)> 99.5%≥ 99.9%Essential for separating and quantifying the inactive (S)-enantiomer.[5][10]Requires specialized chiral columns and method development.
LOD of (S)-enantiomer0.084 µg/mL[10][11]-
LOQ of (S)-enantiomer0.159 µg/mL[10][11]-
LC-MS/MS Impurity ProfilingIdentification and quantification of trace impurities.Characterized reference for impurity identification.Highly sensitive and selective for identifying and quantifying unknown impurities and degradation products.[12][13][14]More complex instrumentation and data analysis compared to HPLC.
LOD0.25 ng/mL[15]-
LOQ1.0 µg/ml[13]-

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC) for Purity Assay

This method is suitable for the quantitative determination of Tamsulosin and its related substances.

  • Chromatographic System:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

    • Mobile Phase: A mixture of a phosphate buffer and acetonitrile.[8][16]

    • Flow Rate: 1.0 mL/min.[16]

    • Detection: UV at 275 nm.[16]

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the synthesized Tamsulosin in the mobile phase to a final concentration of approximately 100 µg/mL.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution of Tamsulosin reference standard.

    • Inject the sample solution of the synthesized Tamsulosin.

    • Calculate the purity of the synthesized Tamsulosin by comparing the peak area of the main peak in the sample chromatogram to that of the standard chromatogram.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

This method is critical for the separation and quantification of the (S)-enantiomer of Tamsulosin.

  • Chromatographic System:

    • Column: Chiral stationary phase column (e.g., CHIRALCEL OD-RH or Crownpak CR (+)).[5][10]

    • Mobile Phase: A mixture of a buffer (e.g., perchloric acid buffer pH 1.0) and an organic modifier (e.g., acetonitrile).[5][10]

    • Flow Rate: 0.5 mL/min.[10]

    • Detection: UV at 226 nm.[10][11]

    • Injection Volume: 20 µL.[10][11]

  • Sample Preparation:

    • Prepare a solution of the synthesized Tamsulosin in the mobile phase at a concentration of 1 mg/mL.[10]

  • Procedure:

    • Equilibrate the chiral HPLC system with the mobile phase.

    • Inject a solution of the racemic mixture of Tamsulosin to confirm the resolution of the enantiomers.

    • Inject the sample solution of the synthesized Tamsulosin.

    • Determine the percentage of the (S)-enantiomer by calculating the area of the corresponding peak relative to the total area of both enantiomer peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Impurity Profiling

This technique is employed for the identification and quantification of potential process-related impurities and degradation products.

  • Liquid Chromatography System:

    • Column: C18 column (e.g., 100 mm x 3 mm, 2.7 µm).[12]

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate) and an organic solvent (e.g., methanol).[12]

    • Flow Rate: 0.4 mL/min.[13]

  • Mass Spectrometry System:

    • Ionization: Positive electrospray ionization (ESI+).[12][13]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[12][13]

    • Mass Transitions: For Tamsulosin, monitor the transition m/z 409 -> 228.[12]

  • Sample Preparation:

    • Prepare a dilute solution of the synthesized Tamsulosin in a suitable solvent (e.g., methanol/water mixture).

  • Procedure:

    • Optimize the mass spectrometer parameters for Tamsulosin and potential impurities.

    • Inject the sample solution into the LC-MS/MS system.

    • Analyze the resulting chromatogram and mass spectra to identify and quantify any impurities present. The fragmentation patterns can help in the structural elucidation of unknown impurities.[14]

Visualizing the Purity Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the purity of synthesized Tamsulosin, from initial synthesis to final purity assessment.

Purity_Confirmation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_purity_analysis Comprehensive Purity Analysis cluster_final_assessment Final Assessment Synthesized_Product Synthesized (R)-Tamsulosin Initial_Analysis Initial Analysis (e.g., TLC, Melting Point) Synthesized_Product->Initial_Analysis Purification Purification (e.g., Recrystallization, Chromatography) Initial_Analysis->Purification HPLC_Assay HPLC Purity Assay Purification->HPLC_Assay Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Purification->Chiral_HPLC LC_MS_MS LC-MS/MS (Impurity Profiling) Purification->LC_MS_MS Final_Purity Final Purity Confirmation (>99.5% Pure, Enantiomerically Pure) HPLC_Assay->Final_Purity Chiral_HPLC->Final_Purity LC_MS_MS->Final_Purity

Caption: Workflow for the purity confirmation of synthesized Tamsulosin.

Hypothetical Signaling Pathway of Tamsulosin

Tamsulosin exerts its therapeutic effect by selectively blocking alpha-1 adrenergic receptors, particularly the α1A subtype, which are prevalent in the smooth muscle of the prostate and bladder neck. The diagram below illustrates a simplified, hypothetical signaling pathway demonstrating this mechanism of action.

Tamsulosin_Signaling_Pathway Norepinephrine Norepinephrine Alpha1_Receptor α1A-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Tamsulosin (R)-Tamsulosin Tamsulosin->Alpha1_Receptor Blocks Relaxation Smooth Muscle Relaxation Tamsulosin->Relaxation Leads to PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Calcium_Release ↑ Intracellular Ca²⁺ IP3_DAG->Calcium_Release Smooth_Muscle_Contraction Smooth Muscle Contraction Calcium_Release->Smooth_Muscle_Contraction

Caption: Simplified signaling pathway of Tamsulosin's antagonistic action.

Conclusion

The confirmation of purity for synthesized (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a multi-faceted process that necessitates the use of orthogonal analytical techniques. A combination of HPLC for purity assay, Chiral HPLC for enantiomeric separation, and LC-MS/MS for comprehensive impurity profiling provides a robust strategy to ensure the quality, safety, and efficacy of the final API. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

References

A Comparative Guide to the Synthesis and Analysis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a crucial chiral intermediate in the synthesis of the alpha-1A adrenoceptor antagonist, Tamsulosin, which is widely used in the treatment of benign prostatic hyperplasia. While extensive pharmacological data on the intermediate itself is not publicly available, its stereospecific synthesis and analytical purity are of paramount importance for the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the synthetic pathways and analytical methodologies for this key intermediate.

Comparative Analysis of Synthetic Intermediates

The primary role of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is to serve as a building block for Tamsulosin. Its synthesis is a critical step that ensures the correct stereochemistry of the final drug product, as the (R)-enantiomer is the active form.

Property(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamideAlternative Tamsulosin Precursors
CAS Number 112101-81-2Varies depending on the precursor
Molecular Formula C₁₀H₁₆N₂O₃SVaries
Molecular Weight 244.31 g/mol Varies
Primary Use Key chiral intermediate for Tamsulosin synthesis[1]Other intermediates in different synthetic routes for Tamsulosin may exist but are less commonly cited in public literature.
Key Characteristics A chiral amine essential for the pharmacological activity of Tamsulosin.[2]-

Experimental Protocols

The synthesis of Tamsulosin involves the coupling of two main intermediates: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide and 2-(2-ethoxyphenoxy)ethyl bromide[2]. The synthesis of the chiral amine is a critical step, with several methods developed to achieve high enantiomeric purity.

Method 1: Classical Resolution of Racemic Amine

One common approach involves the synthesis of the racemic amine followed by resolution using a chiral acid, such as D-(-)-tartaric acid. This process separates the diastereomeric salts.

Experimental Workflow for Classical Resolution

G cluster_0 Racemic Amine Synthesis cluster_1 Diastereomeric Salt Formation cluster_2 Separation cluster_3 Liberation of Chiral Amine Racemic (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Synthesis Racemic (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Synthesis Addition of D-(-)-tartaric acid Addition of D-(-)-tartaric acid Racemic (R,S)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Synthesis->Addition of D-(-)-tartaric acid Formation of Diastereomeric Salts Formation of Diastereomeric Salts Addition of D-(-)-tartaric acid->Formation of Diastereomeric Salts Fractional Crystallization Fractional Crystallization Formation of Diastereomeric Salts->Fractional Crystallization Basification Basification Fractional Crystallization->Basification Isolation of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Isolation of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Basification->Isolation of (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

Caption: Workflow for the classical resolution of racemic amine.

Method 2: Chiral Synthesis

Alternative methods focus on the direct synthesis of the enantiomerically pure amine, avoiding the need for resolution. One such method involves a Friedel-Crafts reaction using D-alanine and methoxybenzene[3].

Experimental Workflow for Chiral Synthesis

G D-alanine D-alanine Friedel-Crafts Reaction Friedel-Crafts Reaction D-alanine->Friedel-Crafts Reaction Methoxybenzene Methoxybenzene Methoxybenzene->Friedel-Crafts Reaction Intermediate Formation Intermediate Formation Friedel-Crafts Reaction->Intermediate Formation Final Synthesis Steps Final Synthesis Steps Intermediate Formation->Final Synthesis Steps Purification Purification Final Synthesis Steps->Purification Isolated (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Isolated (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide Purification->Isolated (R)-(-)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide

Caption: Workflow for the chiral synthesis of the amine.

Analytical Methodologies

The determination of chiral purity is critical. A stability-indicating High-Performance Liquid Chromatography (HPLC) method has been developed for this purpose.

HPLC Method for Chiral Purity Analysis

A chiral reverse-phase liquid chromatographic method is employed for the enantiomeric resolution of the racemic mixture.

ParameterValue
Column Crownpak CR (+)
Mobile Phase Perchloric acid buffer (pH 1.0)
Flow Rate 0.5 ml/min
Detection UV at 226 nm
Column Temperature 30°C
Injection Volume 20 µl
Retention Time (S)-enantiomer ~18.6 min
Retention Time (R)-enantiomer ~21.2 min
LOD of (S)-enantiomer 0.084 µg/ml
LOQ of (S)-enantiomer 0.159 µg/ml
Recovery of (S)-enantiomer 99.57% to 101.88%

Data sourced from a study on a stability-indicating HPLC method[4].

Logical Relationship of Synthesis and Analysis

The synthesis and analysis of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide are intrinsically linked to the production of Tamsulosin.

G cluster_0 Synthesis cluster_1 Quality Control cluster_2 API Production Chiral_Synthesis Chiral Synthesis of (R)-amine HPLC_Analysis HPLC Chiral Purity Analysis Chiral_Synthesis->HPLC_Analysis Coupling_Reaction Coupling with 2-(2-ethoxyphenoxy)ethyl bromide HPLC_Analysis->Coupling_Reaction Tamsulosin_Formation Tamsulosin Formation Coupling_Reaction->Tamsulosin_Formation

Caption: Relationship between synthesis, analysis, and API production.

References

A Comparative Efficacy Analysis of Alpha-1 Adrenoceptor Antagonists for Benign Prostatic Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is a crucial chemical intermediate in the synthesis of Tamsulosin, a widely prescribed medication for the treatment of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2][3][4][5] As a precursor, it does not possess therapeutic effects itself; therefore, this guide focuses on the efficacy of its final active pharmaceutical ingredient, Tamsulosin , in comparison to other commonly used alpha-1 adrenoceptor antagonists, namely Alfuzosin and Silodosin . This document is intended for researchers, scientists, and professionals in drug development, providing a comparative analysis based on peer-reviewed literature.

Mechanism of Action: Alpha-1 Adrenoceptor Antagonism

Tamsulosin, Alfuzosin, and Silodosin belong to a class of drugs known as alpha-1 adrenoceptor antagonists. Their primary mechanism of action involves the blockade of alpha-1 adrenergic receptors in the smooth muscle of the prostate, bladder neck, and prostatic urethra. This antagonism leads to muscle relaxation, resulting in improved urine flow and a reduction in the symptoms of BPH. While all three drugs target alpha-1 receptors, they exhibit different selectivity profiles for the receptor subtypes (α1A, α1B, α1D), which can influence their efficacy and side-effect profiles. Tamsulosin and Silodosin are selective for the α1A subtype, which is predominant in the prostate, while Alfuzosin is a uroselective but less subtype-specific alpha-1 blocker.[6][7]

Alpha-1 Blocker Signaling Pathway cluster_neuron Sympathetic Neuron cluster_muscle Prostatic Smooth Muscle Cell Norepinephrine Norepinephrine Alpha-1_Receptor Alpha-1 Adrenoceptor Norepinephrine->Alpha-1_Receptor binds Gq_Protein Gq Protein Alpha-1_Receptor->Gq_Protein activates Relaxation Muscle Relaxation (Improved Urine Flow) PLC Phospholipase C Gq_Protein->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_Release Ca2+ Release IP3_DAG->Ca_Release Contraction Muscle Contraction Ca_Release->Contraction Contraction->Relaxation leads to (inhibition) Alpha_Blocker Alpha-1 Blocker (Tamsulosin, Alfuzosin, Silodosin) Alpha_Blocker->Alpha-1_Receptor blocks

Figure 1: Simplified signaling pathway of alpha-1 adrenoceptor antagonists.

Comparative Efficacy Data

The following tables summarize quantitative data from clinical trials comparing the efficacy of Tamsulosin, Alfuzosin, and Silodosin in treating LUTS due to BPH. The primary endpoints typically evaluated are the International Prostate Symptom Score (IPSS), maximum urinary flow rate (Qmax), and post-void residual volume (PVR).

Table 1: Change in International Prostate Symptom Score (IPSS)
Study / DrugBaseline IPSS (mean ± SD)Change from Baseline at 12 Weeks (mean ± SD)p-value vs. Placebop-value vs. Comparator
Manohar et al. [8]
Tamsulosin 0.4 mg20.2 ± 3.4-9.9 ± 3.1N/A>0.05 vs Silodosin
Alfuzosin 10 mg20.5 ± 3.1-9.6 ± 2.9N/A>0.05 vs Silodosin
Silodosin 8 mg19.8 ± 3.2-11.2 ± 3.5N/A<0.05 vs Tamsulosin & Alfuzosin
Goya et al. [6]
Tamsulosin 0.4 mg19.8 ± 4.2-9.9 ± 5.1<0.05>0.05 vs Alfuzosin
Alfuzosin 10 mg20.1 ± 4.5-10.2 ± 5.3<0.05>0.05 vs Tamsulosin

IPSS is a patient-reported score ranging from 0 to 35, with higher scores indicating more severe symptoms. A greater negative change indicates greater improvement.

Table 2: Change in Maximum Urinary Flow Rate (Qmax, mL/s)
Study / DrugBaseline Qmax (mean ± SD)Change from Baseline at 12 Weeks (mean ± SD)p-value vs. Placebop-value vs. Comparator
Manohar et al. [8]
Tamsulosin 0.4 mg10.1 ± 2.1+3.1 ± 1.2N/A>0.05 vs Silodosin
Alfuzosin 10 mg10.3 ± 1.9+2.9 ± 1.1N/A>0.05 vs Silodosin
Silodosin 8 mg10.2 ± 2.3+3.5 ± 1.4N/A>0.05 vs Tamsulosin & Alfuzosin
Buzelin et al. [9]
Alfuzosin SR 5 mg~8.3+2.40.006N/A
Placebo~7.9+1.1N/AN/A

Qmax is an objective measure of urine flow. A greater positive change indicates greater improvement.

Table 3: Adverse Events
Adverse EventTamsulosinAlfuzosinSilodosin
DizzinessReported[10]9.1%[10]More frequent than Tamsulosin/Alfuzosin[8]
Headache11.4%[10]Reported[6]Reported
Abnormal/Retrograde Ejaculation4-11.4%[6][10]Low incidence[7]Higher incidence[8]
Postural HypotensionReported[11]Low incidence[7]Reported

Experimental Protocols

The methodologies for the key comparative studies are outlined below to provide context for the presented data.

Manohar et al. (2016): Tamsulosin vs. Alfuzosin vs. Silodosin
  • Study Design: A hospital-based, double-blind, randomized controlled trial.[8]

  • Participants: 269 male patients over 50 years of age with BPH, LUTS with an IPSS of mild to moderate, Qmax <15 ml/sec, prostate size 25–50 cm³, and post-void residue (PVR) <100 ml.[8]

  • Intervention: Patients were randomized to receive oral Tamsulosin 0.4 mg, Alfuzosin 10 mg, or Silodosin 8 mg daily for 12 weeks.[8]

  • Primary Outcome Measures: Changes in IPSS, quality of life (QoL) score, Qmax, and PVR were assessed at 1, 4, and 12 weeks.[8]

Goya et al. (2011): Alfuzosin vs. Tamsulosin
  • Study Design: A randomized, prospective study.[6]

  • Participants: 100 men with LUTS due to BPH, IPSS ≥ 13, and Qmax between 5 mL/s and 15 mL/s.[6]

  • Intervention: Patients were randomized to receive Alfuzosin 10 mg once daily or Tamsulosin 0.4 mg once daily for 3 months.[6]

  • Primary Outcome Measures: Changes in uroflowmetry parameters (Qmax, average flow rate), PVR, prostate size, and IPSS were evaluated at 1 and 3 months.[6]

Clinical Trial Workflow cluster_treatment Treatment Arms (12 Weeks) Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (IPSS, Qmax, PVR) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Group_A Group A (e.g., Tamsulosin 0.4 mg) Randomization->Group_A Group_B Group B (e.g., Alfuzosin 10 mg) Randomization->Group_B Group_C Group C (e.g., Silodosin 8 mg) Randomization->Group_C Follow_Up Follow-up Assessments (e.g., Weeks 1, 4, 12) Group_A->Follow_Up Group_B->Follow_Up Group_C->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Figure 2: Generalized workflow for a comparative clinical trial.

Summary and Conclusion

Peer-reviewed literature indicates that Tamsulosin, Alfuzosin, and Silodosin are all effective in improving lower urinary tract symptoms associated with benign prostatic hyperplasia.

  • Efficacy: Silodosin may offer a more rapid and significant improvement in IPSS compared to Tamsulosin and Alfuzosin.[8] However, all three drugs demonstrate comparable and significant improvements in maximum urinary flow rate (Qmax).[6][8]

  • Safety and Tolerability: The choice between these agents may be guided by their side-effect profiles. Silodosin is associated with a higher incidence of ejaculatory dysfunction.[8] Alfuzosin is noted for its cardiovascular safety profile and low incidence of sexual side effects.[7] Tamsulosin is a well-established therapy but can be associated with ejaculatory issues and postural hypotension.[6][10][11]

For researchers and drug development professionals, the differentiation between these alpha-1 blockers lies in their receptor selectivity, which translates to varied clinical profiles. Future research may focus on developing agents with even greater uroselectivity to minimize systemic side effects while maximizing therapeutic efficacy for BPH.

References

Independent Verification of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity of alpha-1 adrenergic receptor antagonists, the presumed target for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. While direct binding affinity data for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is not extensively available in publicly accessible literature, its structural similarity to Tamsulosin, a known alpha-1 adrenergic receptor antagonist, strongly suggests a similar mechanism of action. This guide therefore offers a valuable comparison with established ligands targeting the alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D), providing a crucial benchmark for researchers investigating this compound.

Comparative Binding Affinity of Alpha-1 Adrenergic Receptor Antagonists

The following table summarizes the binding affinities (expressed as pKi or Ki values) of several well-characterized alpha-1 adrenergic receptor antagonists. A higher pKi value and a lower Ki value indicate a stronger binding affinity.

Compoundα1A-Adrenergic Receptorα1B-Adrenergic Receptorα1D-Adrenergic ReceptorReference
Tamsulosin pKi: 10.38pKi: 9.33pKi: 9.85[1]
High affinity for α1A and α1D subtypes.[2]
Prazosin pKi: 9.9High Affinity (pKi=9.4±0.1)[1][3]
Doxazosin High Affinity (log KD −8.58)High Affinity (log KD −8.46)High Affinity (log KD −8.33)[4]
Alfuzosin Non-selective, similar affinities across subtypes.Affinity of approximately 10 nM.[5][6]
Silodosin High affinity (583-fold higher than α1B)Lower affinity55.5-fold higher affinity than α1B[7][8]

Experimental Protocols: Radioligand Binding Assay for Alpha-1 Adrenergic Receptors

A common method to determine the binding affinity of a compound to a receptor is the radioligand binding assay. Below is a generalized protocol for determining the binding affinity of a test compound for alpha-1 adrenergic receptors.

1. Membrane Preparation:

  • Source: Tissues or cells endogenously expressing or transfected with human alpha-1 adrenergic receptor subtypes (α1A, α1B, α1D).

  • Homogenization: Tissues or cells are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]

  • Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

  • Washing and Storage: The membrane pellet is washed, resuspended in a buffer often containing a cryoprotectant like sucrose, and stored at -80°C.[9] Protein concentration is determined using a standard assay (e.g., BCA assay).[9]

2. Radioligand Binding Assay (Competition Assay):

  • Radioligand: A radiolabeled ligand with known high affinity for alpha-1 adrenergic receptors, such as [3H]prazosin, is commonly used.[10][11]

  • Incubation: In a 96-well plate, the prepared cell membranes (e.g., 50-120 µg protein for tissue) are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.[9]

  • Equilibrium: The incubation is carried out at a specific temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[9]

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters trap the membranes with bound radioligand, while the unbound radioligand passes through.[9]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]

  • Scintillation Counting: The radioactivity retained on the dried filters is measured using a liquid scintillation counter.[9]

3. Data Analysis:

  • IC50 Determination: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • Ki Calculation: The inhibitory constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizing the Alpha-1 Adrenergic Receptor Signaling Pathway

The following diagram illustrates the primary signaling cascade initiated by the activation of alpha-1 adrenergic receptors.

Alpha1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenergic Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca²⁺ IP3->Ca ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) PKC->CellularResponse Phosphorylates Downstream Targets Agonist Agonist (e.g., Norepinephrine) Agonist->Receptor Binds

Caption: Alpha-1 adrenergic receptor signaling pathway.

This guide serves as a foundational resource for researchers interested in the binding characteristics of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide. The provided comparative data and experimental protocols offer a framework for independent verification and further investigation into the pharmacological profile of this compound.

References

Safety Operating Guide

Proper Disposal of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Authoritative guidance on the safe and compliant disposal of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is essential for maintaining a safe laboratory environment and ensuring regulatory adherence. This document provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals.

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is classified as a hazardous substance that may cause allergic skin reactions and serious eye damage, and is toxic to aquatic life with long-lasting effects[1][2]. Therefore, it is imperative that this chemical waste is managed and disposed of in a controlled and compliant manner. Improper disposal can lead to regulatory violations, environmental contamination, and risks to public health and worker safety[3].

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel handling the waste are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, protective gloves, clothing, and eye/face protection[1][2]. All handling of this substance should be performed in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or fumes[2][4].

Step-by-Step Disposal Protocol

The disposal of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide must adhere to federal, state, and local regulations governing hazardous waste. The following protocol outlines the necessary steps for its proper disposal:

  • Waste Identification and Classification : Treat all (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide waste, including contaminated materials, as hazardous pharmaceutical waste[5][6][7]. Do not attempt to determine non-hazardous status without consulting with your institution's Environmental Health and Safety (EHS) office.

  • Waste Segregation and Containerization :

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

    • Store the waste in a designated, compatible, and properly sealed container to prevent leaks or spills[6][8]. The container must be clearly labeled as "Hazardous Waste" and include the chemical name: "(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide"[4][6].

    • For liquid waste, ensure the container has adequate headspace (at least one inch) to allow for expansion[8].

    • Solid waste should be placed in a clearly labeled solid waste container[4].

  • Storage :

    • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation[6][8].

    • The SAA must be inspected weekly for any signs of leakage[8].

  • Disposal Request and Pickup :

    • Once the waste container is full, or if it has been in storage for a prolonged period (typically up to 12 months for partially filled containers), contact your institution's EHS or hazardous waste management office to arrange for pickup[5][6].

    • Complete any required waste collection request forms accurately and completely[5].

  • Prohibited Disposal Methods :

    • Do NOT dispose of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide down the sink or drain[5][8][9]. This substance is toxic to aquatic life, and sewering of hazardous pharmaceuticals is banned[9][10].

    • Do NOT dispose of this chemical by evaporation in a fume hood or otherwise[5][8].

    • Do NOT dispose of this chemical in regular trash[11].

  • Decontamination of Empty Containers :

    • An empty container that held (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide must be managed as hazardous waste unless properly decontaminated.

    • For containers that held acutely toxic (P-listed) waste, triple rinsing with a suitable solvent is required. The rinseate must be collected and disposed of as hazardous waste[5]. Although it is not explicitly P-listed, given its hazards, treating it with this level of caution is a best practice.

    • After proper decontamination, deface all hazardous labels before disposing of the container as regular trash[5].

Quantitative Data Summary

ParameterGuidelineSource
Maximum Hazardous Waste in SAA 55 gallons[6]
Maximum Acutely Toxic (P-listed) Waste in SAA 1 quart (liquid) or 1 kilogram (solid)[6]
pH for Drain Disposal (Not applicable to this compound) Between 5.5 and 10.5 for dilute aqueous solutions of certain chemicals[11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

DisposalWorkflow cluster_start Waste Generation cluster_assessment Hazard Assessment cluster_disposal_path Disposal Pathway start (R)-(-)-5-(2-Aminopropyl)-2- methoxybenzenesulfonamide Waste Generated assess_hazard Is the waste hazardous? start->assess_hazard prohibited_disposal Prohibited Disposal Methods: - Drain - Evaporation - Regular Trash assess_hazard->prohibited_disposal No (Requires EHS confirmation, but assume 'Yes' for this compound) collect_waste Collect in a labeled, compatible, and sealed hazardous waste container. assess_hazard->collect_waste Yes (Assume Hazardous) store_waste Store in designated Satellite Accumulation Area (SAA). collect_waste->store_waste request_pickup Contact EHS for hazardous waste pickup. store_waste->request_pickup final_disposal Final Disposal by approved hazardous waste facility (e.g., incineration). request_pickup->final_disposal

Disposal decision workflow for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines and the Safety Data Sheet (SDS) for the most current information.

References

Personal protective equipment for handling (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide (CAS Number: 112101-81-2). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.

Hazard Identification and Classification:

(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide is classified as a hazardous substance with the following primary concerns[1][2]:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction upon contact[1][2].

  • Serious Eye Damage (Category 1/2): Causes serious eye damage or irritation[1][2].

  • Chronic Aquatic Hazard (Category 2): Toxic to aquatic life with long-lasting effects[1][2].

The signal word for this chemical is "Danger"[1][2].

Hazard StatementGHS Classification
H317: May cause an allergic skin reactionSkin Sensitization, Cat. 1
H318: Causes serious eye damageEye Damage, Cat. 1/2
H411: Toxic to aquatic life with long lasting effectsAquatic Chronic, Cat. 2

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Eye/Face Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][3]To prevent serious eye damage from splashes or airborne particles.[1][2]
Skin - Chemical-resistant gloves (material to be selected based on workplace assessment).- Fire/flame resistant and impervious clothing.[1][2]To prevent skin contact which may lead to allergic reactions.[1][2]
Respiratory A NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[2]To prevent inhalation of airborne particles.

Operational Plan: Step-by-Step Handling Protocol

Strict adherence to the following workflow is crucial for minimizing exposure and ensuring safe handling.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Spill Management cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Well-Ventilated Area (Fume Hood) B->C D Weigh/Handle Compound Carefully to Avoid Dust C->D E Keep Container Tightly Closed When Not in Use D->E F Avoid Contact with Skin and Eyes D->F G Wash Hands Thoroughly After Handling E->G F->G H Decontaminate Work Area G->H J Dispose of Waste in Accordance with Local Regulations H->J I In Case of Spill: Contain, Collect, and Place in Sealed Container for Disposal I->J K Do Not Release into Environment J->K

Caption: Workflow for the safe handling of (R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide.

Experimental Protocols:

1. General Handling:

  • Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risk[1][3].

  • Avoid the formation of dust and aerosols[3].

  • Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place[1][4].

  • Wash hands thoroughly after handling the substance[1]. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse[1][2].

2. First-Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration and seek immediate medical attention[1].

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water[2]. If skin irritation or a rash occurs, get medical advice[1][2].

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and immediately call a POISON CENTER or doctor[2][4].

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[3].

3. Accidental Release Measures:

  • Prevent further leakage or spillage if it is safe to do so[1][3].

  • Avoid dust formation[1].

  • Sweep up or vacuum the spillage and collect it in a suitable, closed container for disposal[4].

  • Do not allow the substance to enter drains or surface water[2].

Disposal Plan

Proper disposal is critical to prevent environmental contamination, given the substance's toxicity to aquatic life[1][2].

  • Product Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[3]. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[2].

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill[3].

  • Regulatory Compliance: All disposal practices must be in accordance with applicable federal, state, and local laws and regulations[1][4]. Do not dispose of waste into sewer systems[3].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide
Reactant of Route 2
(R)-(-)-5-(2-Aminopropyl)-2-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.